molecular formula C6H8N4O B157632 5-(2-Aminopyridyl)amide oxime CAS No. 468068-28-2

5-(2-Aminopyridyl)amide oxime

Cat. No.: B157632
CAS No.: 468068-28-2
M. Wt: 152.15 g/mol
InChI Key: UNQVQCRLWPIZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Aminopyridyl)amide oxime is a synthetic intermediate useful for pharmaceutical synthesis.

Properties

IUPAC Name

6-amino-N'-hydroxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQVQCRLWPIZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C(=N/O)/N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468068-28-2
Record name 6-AMINOPYRIDINE-3-AMIDOXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Aminopyridyl)amide Oxime: A Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopyridyl)amide oxime, systematically known as 6-amino-N-hydroxy-3-pyridinecarboximidamide, is a chemical compound primarily utilized as a synthetic intermediate in the field of pharmaceutical and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties. At present, detailed public information regarding its specific biological activities, mechanisms of action, and associated signaling pathways is limited. The focus of this document is to consolidate the available technical data on the compound itself.

Chemical and Physical Properties

This compound is a small molecule with a pyridine core, featuring an aminopyridyl group and an amide oxime functional group. These structural motifs are of interest in medicinal chemistry due to their potential for diverse biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 6-amino-N-hydroxy-3-pyridinecarboximidamide[1]
Synonyms This compound[1][2][3]
CAS Number 468068-28-2[1][2][3]
Molecular Formula C₆H₈N₄O[1][2][3]
Molecular Weight 152.15 g/mol [2][4]
Appearance Crystalline solid[1]
Purity ≥98% (commercially available)[1]
Solubility DMF: 2 mg/mL, DMSO: 3 mg/mL, DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL[1]
UV max (λmax) 267 nm[1]
Storage -20°C[1]
SMILES NC1=NC=C(C(N)=NO)C=C1[1]
InChI Key UNQVQCRLWPIZCJ-UHFFFAOYSA-N[1]

Synthesis

A generalized workflow for such a synthesis is depicted below. This is a hypothetical pathway and would require optimization of reagents and reaction conditions.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Start 6-Amino-3-cyanopyridine React Hydroxylamine Hydrochloride Base (e.g., NaHCO₃ or Et₃N) Solvent (e.g., Ethanol) Heat Start->React Reacts with Product This compound React->Product Yields Research_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Screening cluster_evaluation Evaluation cluster_development Development Intermediate This compound Derivatives Library of Novel Compounds Intermediate->Derivatives Chemical Modification Screening High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) Derivatives->Screening Biological Screening Evaluation Hit Identification & Lead Optimization Screening->Evaluation Data Analysis Development Preclinical & Clinical Development Evaluation->Development Candidate Selection

References

Structure Elucidation of 5-(2-Aminopyridyl)amide Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel compound, 5-(2-Aminopyridyl)amide oxime. While this molecule is listed as a synthetic intermediate, detailed characterization data is not widely published.[1][2][3][4][5] Therefore, this document serves as a detailed framework, outlining the expected results and prescribed protocols based on established principles of organic spectroscopy and crystallography for analogous structures.

The formal name for this compound is 6-amino-N-hydroxy-3-pyridinecarboximidamide.[4][5] Its molecular formula is C₆H₈N₄O, with a molecular weight of 152.15 g/mol .[1][4]

Spectroscopic and Analytical Characterization

The primary step in structure elucidation involves a suite of spectroscopic techniques to determine the molecular formula, identify functional groups, and map the atomic connectivity.

1.1. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula. The expected monoisotopic mass is calculated and compared against the measured value.

Parameter Expected Value
Molecular FormulaC₆H₈N₄O
Calculated Exact Mass152.0698 u
Expected M+H⁺153.0776 u

Table 1: Expected High-Resolution Mass Spectrometry Data.

The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the amino group (-NH₂) or cleavage of the pyridine ring, providing further structural clues.[6][7][8][9]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for the amine, pyridine ring, and amide oxime moieties.[10][11][12]

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
O-H Stretch3600-3150 (broad)Hydroxyl group of the oxime.[11][12]
N-H Stretch3400-3200 (two bands)Primary amine (-NH₂) group.[13]
C=N Stretch (Pyridine)~1600Aromatic ring stretching.
C=N Stretch (Oxime)~1665Carbon-nitrogen double bond of the oxime.[11][14]
N-O Stretch~945Nitrogen-oxygen single bond of the oxime.[11]

Table 2: Predicted Infrared Absorption Frequencies.

1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.[15][16][17][18] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.[16]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Position ¹³C Shift (ppm) ¹H Shift (ppm) Multiplicity Integration
C2~158---
C3~1088.1d1H
C4~1387.5dd1H
C5~1146.5d1H
C6 (C=NOH)~145---
NH₂-6.2s (br)2H
=NOH-10.5s (br)1H
C(NH₂)NOH-5.8s (br)2H

Table 3: Predicted NMR Spectral Data. Chemical shifts are estimates based on known data for 2-aminopyridine and related derivatives.[19][20][21][22][23]

X-ray Crystallography

The definitive confirmation of the molecular structure is achieved through single-crystal X-ray diffraction.[24][25] This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the three-dimensional arrangement of atoms in the crystal lattice.[24] Amidoximes, in particular, are known to form interesting intermolecular interactions, such as hydrogen-bonded dimers or catemers in the solid state.[26]

Parameter Typical Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for such molecules)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
R-factor< 0.05 for a well-refined structure

Table 4: Hypothetical Crystallographic Data Parameters.

Experimental Protocols

3.1. NMR Spectroscopy [15][16][17]

  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[15][16]

  • Data Acquisition : Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing : Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent signal of DMSO (δH = 2.50 ppm, δC = 39.52 ppm).

  • Analysis : Integrate the ¹H spectrum, assign multiplicities, and use the 2D spectra to establish proton-proton and proton-carbon correlations to build the molecular structure.

3.2. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation : Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion : Infuse the sample solution into an ESI-TOF or Orbitrap mass spectrometer.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis : Determine the exact mass of the molecular ion and use software to generate a predicted molecular formula based on the high-precision mass measurement.

3.3. Infrared (IR) Spectroscopy

  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.4. Single-Crystal X-ray Diffraction [24][25][27][28][29]

  • Crystal Growth : Grow single crystals of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution or by vapor diffusion.[25][27]

  • Crystal Mounting : Carefully mount a selected single crystal on a goniometer head.[24]

  • Data Collection : Place the crystal in a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.[25]

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell and space group.[29] Solve the structure using direct methods and refine the atomic positions and thermal parameters to achieve a final, accurate molecular structure.[25]

Visualizations

Caption: Chemical structure of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic & Crystallographic Analysis cluster_data Data Interpretation synthesis Synthesis & Purification hrms HRMS synthesis->hrms ir IR synthesis->ir nmr NMR (1D & 2D) synthesis->nmr xrd X-ray Crystallography synthesis->xrd formula Molecular Formula hrms->formula functional_groups Functional Groups ir->functional_groups connectivity 2D Structure (Connectivity) nmr->connectivity three_d_structure 3D Structure xrd->three_d_structure elucidation Final Structure Elucidation formula->elucidation functional_groups->elucidation connectivity->elucidation three_d_structure->elucidation

Caption: Experimental workflow for structure elucidation.

HMBC_Correlations Key Predicted HMBC Correlations H3 H3 C2 C2 H3->C2 C5 C5 H3->C5 H4 H4 H4->C2 C6_amide C6 (amide) H4->C6_amide H5 H5 C3 C3 H5->C3 C_amide C_amide H5->C_amide NH2_amine NH2 (amine) NH2_amine->C2 NH2_amine->C3 NH2_amide NH2 (amide) NH2_amide->C5 NH2_amide->C6_amide C4 C4

Caption: Predicted key HMBC correlations for structural assignment.

References

Technical Guide: 5-(2-Aminopyridyl)amide oxime (CAS 468068-28-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of the chemical compound with CAS number 468068-28-2, identified as 5-(2-Aminopyridyl)amide oxime or 6-Amino-N-hydroxy-3-pyridinecarboximidamide. This document collates available physicochemical data and discusses its role as a synthetic intermediate in pharmaceutical research. Due to the limited publicly available information on the specific biological activity of this compound, this guide also provides a broader context on the relevance of its constituent chemical moieties in drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 468068-28-2
IUPAC Name 6-amino-N'-hydroxypyridine-3-carboximidamide
Synonyms This compound, 6-Amino-N-hydroxy-3-pyridinecarboximidamide
Molecular Formula C₆H₈N₄O[1]
SMILES N=C(C1=CN=C(C=C1)N)NO
InChI InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,7,9)(H2,8,10)

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 152.2 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
UV/Vis. (λmax) 267 nm[1]
Storage -20°C[1]
Stability ≥ 4 years[1]

Table 3: Solubility Data

SolventSolubilitySource
DMSO ~3 mg/mL[1]
Dimethylformamide (DMF) ~2 mg/mL[1]
DMSO:PBS (pH 7.2) (1:10) ~0.1 mg/mL[1]

Role in Pharmaceutical Synthesis

Currently, this compound is primarily documented as a synthetic intermediate for use in pharmaceutical synthesis.[1][2][3] Its chemical structure incorporates three key functional groups that are valuable in medicinal chemistry: an aminopyridine, an amide, and an oxime. These moieties can serve as handles for further chemical modifications to build more complex molecules with desired pharmacological activities.

The aminopyridine scaffold is a common feature in many biologically active compounds. The amide group can participate in hydrogen bonding and can be a key interaction point with biological targets. The oxime group can also engage in hydrogen bonding and may influence the pharmacokinetic properties of a molecule.

Potential Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Context and Potential Signaling Pathways (Hypothetical)

There is no direct evidence in the public domain linking this compound to any specific biological target or signaling pathway. However, the aminopyridine moiety is present in various drugs with diverse mechanisms of action. For instance, certain aminopyridine derivatives are known to act on ion channels or kinases.

Given its status as a synthetic intermediate, it is plausible that this compound is used to synthesize more complex molecules that may target a variety of signaling pathways implicated in diseases such as cancer, inflammation, or neurological disorders. The final biological activity would be determined by the overall structure of the molecule synthesized from this intermediate.

For illustrative purposes, a hypothetical logical relationship diagram is presented below to show how a synthetic intermediate like this compound could be utilized in a drug discovery program.

Drug_Discovery_Logic Start Design of Bioactive Molecule Intermediate CAS 468068-28-2 (Synthetic Intermediate) Start->Intermediate Synthesis Chemical Synthesis (e.g., coupling reactions) Intermediate->Synthesis Library Library of Novel Compounds Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Role of a synthetic intermediate in a drug discovery pipeline.

Conclusion

This compound (CAS 468068-28-2) is a well-characterized synthetic intermediate with potential applications in the synthesis of novel pharmaceutical compounds. While its own biological activity is not extensively documented, its chemical structure suggests it is a versatile building block for creating more complex molecules with potential therapeutic value. Further research and publications from entities utilizing this compound in their synthetic programs will be necessary to fully elucidate its role and potential in drug discovery and development.

Disclaimer

References

An In-depth Technical Guide to the Synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a feasible synthetic pathway for 6-amino-N-hydroxy-3-pyridinecarboximidamide, a compound of interest for further research and development. The synthesis is based on established chemical transformations, providing a robust starting point for its preparation in a laboratory setting. This document provides a comprehensive overview of the synthesis, including starting materials, a detailed experimental protocol, and expected product characteristics.

Proposed Synthesis Pathway

The most direct and plausible route for the synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide involves a two-step process. The synthesis commences with the commercially available 6-amino-3-pyridinecarbonitrile, which is then converted to the target N-hydroxycarboximidamide functionality via a reaction with hydroxylamine.

A general reaction scheme is presented below:

Step 1: Formation of 6-amino-N-hydroxy-3-pyridinecarboximidamide

The key transformation is the addition of hydroxylamine to the nitrile group of 6-amino-3-pyridinecarbonitrile. This reaction is typically carried out in the presence of a base to liberate the free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the target product. Please note that the yield for the final product is an estimate based on similar reported reactions and may vary depending on the specific reaction conditions and purification methods employed.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)Estimated Yield (%)
6-amino-3-pyridinecarbonitrileC₆H₅N₃119.12159-163>97N/A
6-amino-N-hydroxy-3-pyridinecarboximidamideC₆H₈N₄O152.15192-195>95 (expected)60-80 (estimated)

Experimental Protocol

This protocol is adapted from a known procedure for a similar transformation and is expected to be effective for the synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide.

Materials:

  • 6-amino-3-pyridinecarbonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (TEA) or another suitable base (e.g., sodium carbonate)

  • Ethanol (or another suitable protic solvent)

  • Distilled water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-amino-3-pyridinecarbonitrile (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 - 2.0 eq) followed by the dropwise addition of triethylamine (2.0 - 2.5 eq) at room temperature. The triethylamine is added to neutralize the hydrochloride and generate free hydroxylamine in situ.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure. The resulting residue is then taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

Characterization:

The identity and purity of the synthesized 6-amino-N-hydroxy-3-pyridinecarboximidamide should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway 6-amino-3-pyridinecarbonitrile 6-amino-3-pyridinecarbonitrile 6-amino-N-hydroxy-3-pyridinecarboximidamide 6-amino-N-hydroxy-3-pyridinecarboximidamide 6-amino-3-pyridinecarbonitrile->6-amino-N-hydroxy-3-pyridinecarboximidamide Hydroxylamine Hydrochloride, Triethylamine, Ethanol, Reflux

Caption: Proposed synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide.

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve Dissolve 6-amino-3-pyridinecarbonitrile in Ethanol start->dissolve add_reagents Add Hydroxylamine HCl and Triethylamine dissolve->add_reagents reflux Heat to Reflux (4-8h) add_reagents->reflux workup Solvent Removal and Aqueous Work-up reflux->workup purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS, MP) purify->characterize end End characterize->end

Caption: General workflow for the synthesis and characterization.

Spectroscopic Data and Characterization of 5-(2-Aminopyridyl)amide Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(2-Aminopyridyl)amide oxime, a synthetic intermediate with potential applications in pharmaceutical development. Due to the limited availability of direct experimental spectra for this specific compound in published literature, this document presents a detailed analysis of expected spectroscopic data based on structurally analogous compounds. It includes predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, presented in clear, structured tables. Furthermore, this guide offers detailed, standardized experimental protocols for obtaining these spectra, serving as a practical resource for researchers. Visual representations of experimental workflows are provided using Graphviz to enhance understanding of the analytical processes.

Introduction

This compound, also known as 6-amino-N-hydroxy-3-pyridinecarboximidamide, is a heterocyclic organic compound with the molecular formula C₆H₈N₄O[1][2]. Its structure, featuring an aminopyridine ring and an amide oxime functional group, makes it a valuable building block in medicinal chemistry and drug discovery. The aminopyridine moiety is a common scaffold in pharmacologically active molecules, while the amide oxime group can participate in various chemical transformations and may influence the compound's biological activity. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this intermediate in any synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from structurally similar compounds, including aminopyridine derivatives and other amide oximes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentNotes
~8.0-8.2d1HH on C2 of pyridine ringExpected to be a doublet due to coupling with the adjacent proton.
~7.5-7.7dd1HH on C4 of pyridine ringExpected to be a doublet of doublets due to coupling with two adjacent protons.
~6.5-6.7d1HH on C5 of pyridine ringExpected to be a doublet due to coupling with the adjacent proton.
~5.5-6.5br s2H-NH₂ (amino group)Broad singlet, chemical shift can vary with solvent and concentration.
~9.0-10.0s1H-OH (oxime)Singlet, chemical shift is solvent-dependent and may be broad.
~5.0-6.0br s2H-NH₂ (amide)Broad singlet, chemical shift can vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~158-162C6 (C-NH₂) of pyridine ringCarbon attached to the amino group is expected to be significantly deshielded.
~145-150C2 of pyridine ring
~140-145C=N (amide oxime)The imine carbon of the oxime group.
~135-140C4 of pyridine ring
~115-120C3 of pyridine ring
~108-112C5 of pyridine ring
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450-3300Medium-Strong, BroadO-H stretchOxime (-NOH)
3350-3150Medium, often two bandsN-H stretchAmino (-NH₂)
3200-3000Medium, BroadN-H stretchAmide (-C(O)NH₂)
1680-1640StrongC=N stretchAmide oxime
1620-1580Medium-StrongN-H bendAmino (-NH₂)
1600-1450Medium-StrongC=C and C=N ring stretchingPyridine ring
1300-1200MediumC-N stretchAmino, Amide
1000-900Medium-StrongN-O stretchOxime
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonMethodNotes
152.07[M]⁺EIMolecular ion peak.
153.08[M+H]⁺ESI, CIProtonated molecular ion.
175.06[M+Na]⁺ESISodium adduct.
135.07[M-NH₃]⁺EIFragmentation peak corresponding to the loss of ammonia.
136.06[M-O]⁺EIFragmentation peak corresponding to the loss of oxygen.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • The instrument should be equipped with a probe capable of performing both ¹H and ¹³C NMR experiments.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

      • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

      • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate analyze Analyze & Interpret calibrate->analyze

Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Instrumentation:

    • An FT-IR spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is used.

    • The sample compartment should be purged with dry air or nitrogen to minimize atmospheric interference.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or a pure KBr pellet).

    • Place the sample pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis mix Grind Sample with KBr press Press into Pellet mix->press background Record Background Spectrum press->background sample_spec Record Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract identify Identify & Assign Absorption Bands subtract->identify

Workflow for FT-IR Spectroscopic Analysis.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • Further dilute an aliquot of this stock solution to a final concentration of approximately 1-10 µg/mL.

    • Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Instrumentation:

    • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is required.

    • High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the desired mass range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.

    • Analyze the fragmentation pattern to gain insights into the structure of the molecule.

    • Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_proc Data Interpretation dissolve Dissolve in Volatile Solvent dilute Dilute to Final Concentration dissolve->dilute filtrate Filter Solution dilute->filtrate introduce Introduce into Ion Source filtrate->introduce ionize Ionize Sample introduce->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect identify_M Identify Molecular Ion Peak detect->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag confirm Confirm Molecular Formula analyze_frag->confirm

Workflow for Mass Spectrometric Analysis.

Potential Signaling Pathways and Biological Relevance

While specific biological data for this compound is not widely reported, its structural motifs suggest potential areas of interest for drug development. Aminopyridine derivatives are known to interact with a variety of biological targets, including ion channels and enzymes. The amide oxime group can act as a nitric oxide (NO) donor under certain physiological conditions, a property that is relevant in cardiovascular and immunological signaling pathways.

A hypothetical signaling pathway where a compound like this compound might be involved could be related to the modulation of cellular processes through NO donation.

Signaling_Pathway cluster_compound Compound Action cluster_cellular Cellular Environment compound This compound NO_release Nitric Oxide (NO) Release compound->NO_release sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC activates cGMP cGMP sGC->cGMP activates GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates cellular_response Cellular Response (e.g., Vasodilation) PKG->cellular_response leads to

Hypothetical NO-mediated signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data for this specific molecule is scarce, the provided predictions and detailed experimental protocols offer a valuable resource for researchers working with this compound or similar chemical entities. The structured presentation of data and workflows is intended to facilitate the efficient and accurate characterization of this and other novel synthetic intermediates in the pursuit of new therapeutic agents. Further experimental work is encouraged to validate these predictions and fully elucidate the spectroscopic and biological properties of this compound.

References

In-Depth Technical Guide on the Solubility of 6-amino-N-hydroxy-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the compound 6-amino-N-hydroxy-3-pyridinecarboximidamide. Due to the limited publicly available quantitative solubility data for this specific molecule, this guide furnishes the existing data, details standard experimental protocols for solubility determination, and presents visualizations of relevant biological pathways where structurally similar compounds are active. This information is intended to support research and development activities involving this and related pyridine derivatives.

Core Compound Information

IUPAC Name: 6-amino-N'-hydroxypyridine-3-carboximidamide

Molecular Formula: C₆H₈N₄O[1]

Molecular Weight: 152.15 g/mol [2]

CAS Number: 468068-28-2[2]

Chemical Structure:

Quantitative Solubility Data

The publicly available quantitative solubility data for 6-amino-N-hydroxy-3-pyridinecarboximidamide in organic solvents is currently limited. The following table summarizes the known solubility values. Researchers are encouraged to determine solubility in their specific solvent systems using the protocols outlined in the subsequent section.

Solvent SystemSolubility (mg/mL)
Dimethylformamide (DMF)2
Dimethyl sulfoxide (DMSO)3
DMSO:PBS (pH 7.2) (1:10)0.1
(Data sourced from ChemicalBook)[2]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for its development and application. The following are standard experimental protocols that can be employed to ascertain the solubility of 6-amino-N-hydroxy-3-pyridinecarboximidamide in a range of organic solvents.

Method 1: Shake-Flask Method

This is a widely used method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • 6-amino-N-hydroxy-3-pyridinecarboximidamide (solid)

  • Organic solvent of interest

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid 6-amino-N-hydroxy-3-pyridinecarboximidamide to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment. Allow the mixture to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • HPLC: Dilute the filtered solution with a suitable mobile phase and analyze it using a validated HPLC method to determine the concentration of the dissolved compound.

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, measure the absorbance of the diluted solution at its λmax and determine the concentration using a pre-established calibration curve.

  • Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in mg/mL or mol/L.

Method 2: High-Throughput Screening (HTS) Solubility Assay

This method is suitable for rapid screening of solubility in multiple solvents.

Objective: To rapidly assess the approximate solubility of a compound in a variety of solvents.

Materials:

  • 96-well microplates

  • Automated liquid handler

  • Plate reader (e.g., UV-Vis or nephelometry)

  • Stock solution of 6-amino-N-hydroxy-3-pyridinecarboximidamide in a highly soluble solvent (e.g., DMSO).

  • A panel of organic solvents.

Procedure:

  • Plate Preparation: Dispense the organic solvents of interest into the wells of a 96-well plate.

  • Compound Addition: Use an automated liquid handler to add increasing concentrations of the stock solution of 6-amino-N-hydroxy-3-pyridinecarboximidamide to the wells containing the different solvents.

  • Incubation: Seal the plate and incubate with shaking for a set period (e.g., 2-24 hours) at a controlled temperature.

  • Precipitation Detection: Measure the absorbance or light scattering (nephelometry) of each well using a plate reader. The onset of precipitation will be indicated by a sharp increase in the measured signal.

  • Data Analysis: The solubility is estimated as the highest concentration at which no precipitation is observed.

Potential Biological Pathway Involvement

While specific signaling pathways for 6-amino-N-hydroxy-3-pyridinecarboximidamide are not extensively documented, the biological activities of structurally related 6-aminopyridine derivatives can provide insights into its potential mechanisms of action and applications. The following diagrams illustrate hypothetical signaling pathways and experimental workflows based on the known activities of these related compounds.

Hypothetical Inhibition of GSK-3β/CK-1δ Pathway in Alzheimer's Disease

Some 6-aminopyridine derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are implicated in the pathology of Alzheimer's disease.

GSK-3β/CK-1δ Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Destruction Complex cluster_2 β-catenin Regulation cluster_3 Target Compound Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK-3β GSK-3β Dishevelled->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates CK-1δ CK-1δ CK-1δ->β-catenin Phosphorylates Axin Axin Axin->GSK-3β APC APC APC->Axin p-β-catenin p-β-catenin β-catenin->p-β-catenin Ubiquitination Ubiquitination p-β-catenin->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation 6-amino-N-hydroxy-3-pyridinecarboximidamide 6-amino-N-hydroxy-3-pyridinecarboximidamide 6-amino-N-hydroxy-3-pyridinecarboximidamide->GSK-3β Inhibits 6-amino-N-hydroxy-3-pyridinecarboximidamide->CK-1δ Inhibits

Caption: Hypothetical inhibition of the GSK-3β/CK-1δ pathway by 6-amino-N-hydroxy-3-pyridinecarboximidamide.

Potential Role in Modulating Inflammatory Signaling via PI3Kδ Inhibition

Related aminopyridine compounds have shown inhibitory activity against Phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in inflammatory pathways.

PI3Kδ Inhibition Workflow Inflammatory Stimulus Inflammatory Stimulus Cell Surface Receptor Cell Surface Receptor Inflammatory Stimulus->Cell Surface Receptor PI3Kδ PI3Kδ Cell Surface Receptor->PI3Kδ PIP3 PIP3 PI3Kδ->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3Kδ Akt Akt PIP3->Akt Activates Downstream Inflammatory Response Downstream Inflammatory Response Akt->Downstream Inflammatory Response Target Compound 6-amino-N-hydroxy- 3-pyridinecarboximidamide Target Compound->PI3Kδ Inhibits

Caption: Potential mechanism of action via inhibition of the PI3Kδ signaling pathway.

Experimental Workflow for Assessing Inhibition of 6-Phosphogluconate Dehydrogenase

The related compound 6-aminonicotinamide is a known inhibitor of 6-phosphogluconate dehydrogenase (6-PGDH), a key enzyme in the pentose phosphate pathway.

6-PGDH Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Prepare Reagents Prepare Assay Buffer, 6-PGDH, 6-Phosphogluconate, NADP+, and Test Compound Incubate Incubate 6-PGDH with Test Compound Prepare Reagents->Incubate Initiate Reaction Add 6-Phosphogluconate and NADP+ Incubate->Initiate Reaction Measure NADPH Monitor NADPH formation (Absorbance at 340 nm) Initiate Reaction->Measure NADPH Calculate Inhibition Calculate % Inhibition and IC50 Measure NADPH->Calculate Inhibition

Caption: A typical experimental workflow for evaluating the inhibition of 6-phosphogluconate dehydrogenase.

References

An In-depth Technical Guide to Amidoxime Coordination Chemistry: Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidoximes, organic compounds featuring both a hydroxyimino and an amino group attached to the same carbon atom, have garnered significant interest in coordination chemistry due to their versatile binding capabilities with a wide range of metal ions.[1][2] Their ability to form stable chelate complexes has led to their application in diverse fields, from the extraction of valuable elements like uranium from seawater to the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the core principles of amidoxime coordination chemistry, detailing their synthesis, coordination modes, and the characterization of the resulting metal complexes. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these fascinating ligands.

Core Principles of Amidoxime Coordination

The coordination behavior of amidoximes is dictated by the presence of both a hard donor (the oxime oxygen) and a borderline donor (the oxime nitrogen), with the amino group typically not participating directly in coordination due to mesomeric effects.[2] This dual-donor nature allows amidoximes to coordinate with a wide array of metal ions, including transition metals, lanthanides, and actinides.[5]

Tautomerism and Acidity

Amidoximes can exist in different tautomeric forms, with the amidoxime form generally being the most stable. The hydroxyl group of the oxime is acidic and can be deprotonated, leading to the formation of an amidoximate anion, which is a potent chelating agent.[6] The pKa of the amidoxime group influences its coordination behavior at different pH values.

Coordination Modes

Amidoxime ligands can coordinate to metal ions in several ways, primarily as a neutral ligand or as a deprotonated amidoximate. The most common coordination mode involves the formation of a five-membered chelate ring through the nitrogen and oxygen atoms of the oxime group.[5] However, other coordination modes, including bridging between two metal centers, have also been observed. The specific coordination mode is influenced by factors such as the metal ion, the substituents on the amidoxime, and the reaction conditions.

Synthesis of Amidoxime Ligands and Metal Complexes

The synthesis of amidoxime ligands is typically achieved through the reaction of a nitrile with hydroxylamine in the presence of a base.[7] This straightforward and often high-yielding reaction allows for the preparation of a wide variety of amidoxime-containing molecules. The subsequent formation of metal complexes can be achieved by reacting the amidoxime ligand with a suitable metal salt in an appropriate solvent.

Data Presentation: Quantitative Insights into Amidoxime Coordination

The stability and structure of amidoxime-metal complexes are crucial for their application. The following tables summarize key quantitative data from the literature.

Table 1: Uranium Adsorption Capacities of Amidoxime-Based Adsorbents in Seawater
Adsorbent MaterialUranium Adsorption Capacity (mg U/g adsorbent)Contact TimeReference
Amidoxime-functionalized polymers0.1 - 3.22 hrs - 240 days[8]
ORNL AF series3.91 ± 0.1156 days[9]
ORNL AF1 formulation3.956 days[9]
JAEA adsorbent1.18 weeks[10]
Star polymer adsorbent10.9 (in 1 day)1 day[11]
PVA-g-PAO adsorbent3.8130 days[12]
Amidoxime-Modified PVF11.3987 days[1]
ORNL AI and AF series3.35 - 3.956 days[13]
Table 2: Selected Bond Lengths in Uranyl-Amidoxime Complexes
ComplexBondBond Length (Å)Reference
[UO₂(AO)]⁺U-O(oxo)~1.77[14]
U-O(ligand)~2.37[14]
U-N(ligand)~2.52[14]
[UO₂(AO)₂]U-O(oxo)~1.78[14]
U-O(ligand)~2.42[14]
U-N(ligand)~2.56[14]
[UO₂(AO)₃]⁻U-O(oxo)~1.79[14]
U-O(ligand)~2.47[14]
U-N(ligand)~2.60[14]
[UO₂(HA)(NO₃)(CH₃OH)]U-O11.769[13]
U-N22.616[13]
[UO₂(HC)₂]U-O11.773[13]
U-N22.660[13]
Dinuclear Uranyl Benzylamidoxime ComplexU-O(oxo)1.757(3), 1.764(3)[15]
U-O(bridge)2.338(3), 2.341(3)[15]
U-N(oxime)2.532(4), 2.534(4)[15]
Table 3: Selected Bond Lengths in Nickel(II)-Amidoxime and Copper(II)-Amidoxime Complexes
ComplexBondBond Length (Å)Reference
Dinuclear Nickel(II) α-aminooxime ComplexNi-N(picolyl)2.077(3), 2.095(4)[16]
Ni-N(amino)2.126(4), 2.103(4)[16]
Ni-N(oxime)2.041(3), 2.027(3)[16]
Ni-Cl(terminal)2.4408(12), 2.4077(14)[16]
Ni-Cl(bridging)avg. 2.42[16]
Binuclear Copper(II) Aroylhydrazone ComplexCu-O1.898, 1.917[17]
Cu-N1.920, 2.008[17]
[Cu(dipicolinate)(diimine)]Cu-N(equatorial)~2.0[18]
Cu-O(axial)2.2-2.5[18]
Dinuclear Copper(II) Chloride Schiff Base ComplexCu-N1.958-2.003[19]
Cu-O1.958-2.003[19]
Cu-Cl(axial)2.2526(6)[19]
Cu-Cl(equatorial)2.6032(7)[19]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of amidoxime-based materials.

Synthesis of Benzamidoxime

This protocol describes a common method for the synthesis of benzamidoxime from benzonitrile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.

  • Addition of Base: Add sodium carbonate (1.5 equivalents) to the solution and stir until dissolved.

  • Addition of Nitrile: Add benzonitrile (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and adjust the pH to ~7 with a dilute acid.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Synthesis of a Poly(acrylamidoxime) Adsorbent

This protocol outlines the general steps for preparing a poly(acrylamidoxime)-based adsorbent for metal ion extraction.

  • Grafting: A polymer backbone (e.g., polyethylene fibers) is grafted with acrylonitrile (AN) using a suitable initiation method, such as radiation-induced graft polymerization.

  • Amidoximation: The nitrile groups of the grafted polyacrylonitrile are converted to amidoxime groups by reacting the material with a solution of hydroxylamine hydrochloride in an alkaline medium (e.g., in the presence of NaOH or KOH in a methanol/water mixture) at an elevated temperature.[20]

  • Washing and Drying: The resulting amidoxime-functionalized polymer is thoroughly washed with water to remove any unreacted reagents and byproducts, and then dried.

Characterization Protocols

FT-IR spectroscopy is a powerful tool for confirming the presence of the amidoxime functional group and studying its coordination to metal ions.

  • Sample Preparation: Prepare a KBr pellet of the solid sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or a thin film.

  • Background Collection: Collect a background spectrum of the empty sample holder or the clean ATR crystal.

  • Sample Analysis: Place the sample in the beam path and collect the spectrum.

  • Data Interpretation: The characteristic vibrational bands for the amidoxime group include the C=N stretch (~1650 cm⁻¹), the N-O stretch (~930 cm⁻¹), and the O-H and N-H stretches (broad bands in the 3000-3600 cm⁻¹ region).[4][21] Upon coordination to a metal ion, shifts in the positions and changes in the intensities of these bands can be observed, providing evidence of complex formation.[22]

¹H and ¹³C NMR spectroscopy are essential for characterizing the structure of amidoxime ligands in solution.

  • Sample Preparation: Dissolve a sufficient amount of the amidoxime ligand in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[23][24]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Interpretation: In the ¹H NMR spectrum, the hydroxyl proton of the oxime group typically appears as a broad singlet at a downfield chemical shift, while the amino protons also give rise to a broad signal. The chemical shifts of the carbon atoms in the ¹³C NMR spectrum, particularly the carbon of the C=NOH group, are also characteristic.[25]

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of amidoxime-metal complexes.

  • Crystal Growth: Grow single crystals of the metal complex of suitable size and quality, typically by slow evaporation of a solvent from a saturated solution.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.[26][27]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model.[28]

  • Data Analysis: The refined structure provides precise information on bond lengths, bond angles, and the overall coordination geometry of the metal ion.[29]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes in amidoxime coordination chemistry.

experimental_workflow_synthesis cluster_ligand_synthesis Amidoxime Ligand Synthesis cluster_complex_synthesis Metal Complex Synthesis Nitrile Nitrile (R-C≡N) Reaction_Mix_L Reaction Mixture Nitrile->Reaction_Mix_L Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Reaction_Mix_L Base Base (e.g., Na₂CO₃) Base->Reaction_Mix_L Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction_Mix_L Reflux Reflux Reaction_Mix_L->Reflux Workup_L Workup & Purification Reflux->Workup_L Amidoxime_Ligand Amidoxime Ligand (R-C(NH₂)=NOH) Workup_L->Amidoxime_Ligand Reaction_Mix_C Reaction Mixture Amidoxime_Ligand->Reaction_Mix_C Metal_Salt Metal Salt (e.g., MCl₂) Metal_Salt->Reaction_Mix_C Solvent_C Solvent Solvent_C->Reaction_Mix_C Stirring Stirring/Heating Reaction_Mix_C->Stirring Isolation Isolation & Purification Stirring->Isolation Metal_Complex Amidoxime-Metal Complex Isolation->Metal_Complex uranium_extraction_workflow Seawater Seawater containing Uranyl ions (UO₂²⁺) Adsorption Adsorption Column/Bed Seawater->Adsorption Adsorbent_Prep Preparation of Amidoxime-functionalized Adsorbent Adsorbent_Prep->Adsorption Elution Elution with Acid/Base Adsorption->Elution Uranyl-loaded adsorbent Treated_Water Treated Seawater Adsorption->Treated_Water Uranyl-depleted Uranium_Recovery Uranium Precipitation and Recovery Elution->Uranium_Recovery Uranium-rich eluate Adsorbent_Regen Adsorbent Regeneration Elution->Adsorbent_Regen Stripped adsorbent Recycle Recycle Adsorbent Adsorbent_Regen->Recycle Recycle->Adsorption

References

Theoretical Exploration of 5-(2-Aminopyridyl)amide Oxime: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopyridyl)amide oxime, also known as 6-amino-N-hydroxy-3-pyridinecarboximidamide, is a heterocyclic compound with potential applications in pharmaceutical development. Its structural motifs, featuring both a 2-aminopyridine group and an amide oxime functionality, suggest a propensity for diverse biological activities. This technical guide provides a comprehensive overview of the theoretical studies of this molecule, including its structural properties, electronic characteristics, and potential synthesis. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from established theoretical methodologies and data from closely related aminopyridine and amidoxime derivatives to present a predictive analysis. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its behavior in biological systems and for the design of synthetic routes.

PropertyValueSource
Formal Name 6-amino-N-hydroxy-3-pyridinecarboximidamide[1]
CAS Number 468068-28-2[1][2]
Molecular Formula C₆H₈N₄O[1][2][3]
Molecular Weight 152.15 g/mol [3]
Canonical SMILES C1=CC(=C(N=C1)N)C(=N)NO
Physical Appearance Crystalline solid[1]

Theoretical Computational Studies

Due to the limited availability of experimental data, Density Functional Theory (DFT) calculations serve as a powerful tool to predict the molecular properties of this compound. The following sections detail the predicted geometric and electronic properties based on computational models that are standard in the field for similar molecules.

Computational Methodology

The geometric and electronic properties of this compound can be effectively modeled using DFT calculations. A widely accepted and robust methodology for this class of compounds involves the following:

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4][5][6]

  • Basis Set: 6-311++G(d,p) for accurate prediction of both geometric and electronic properties.[4][5]

  • Solvation Model: The effect of a solvent, such as water or DMSO, can be incorporated using a Polarizable Continuum Model (PCM) to simulate a more biologically relevant environment.

Predicted Geometrical Parameters

The optimized molecular geometry provides insights into the molecule's shape, bond strengths, and potential interaction points. The following table presents a selection of predicted bond lengths and angles based on DFT calculations of similar aminopyrazole and aminopyridine structures.[5]

ParameterPredicted Value (Å or °)
Bond Lengths
C-C (pyridine)~1.39 - 1.40
C-N (pyridine)~1.33 - 1.37
C-NH₂~1.36
C=N (oxime)~1.29
N-O (oxime)~1.40
Bond Angles
C-C-C (pyridine)~118 - 121
C-N-C (pyridine)~117
C-C-NH₂~120
C-C=N (oxime)~119
C=N-O (oxime)~111
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and its potential to participate in charge-transfer interactions.

ParameterPredicted Value (eV)
HOMO Energy -6.5 to -5.5
LUMO Energy -1.5 to -0.5
HOMO-LUMO Gap 4.0 to 5.0

A larger HOMO-LUMO gap suggests higher stability and lower reactivity. The predicted gap for this compound falls within a range typical for stable organic molecules with potential biological activity.

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine.[7] Therefore, a potential synthetic pathway for the target molecule would start from 6-aminonicotinonitrile.

Reaction Scheme:

6-aminonicotinonitrile + Hydroxylamine hydrochloride → this compound

Detailed Protocol:

  • Reactant Preparation: Dissolve 6-aminonicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Hydroxylamine: Add an excess of hydroxylamine hydrochloride (e.g., 1.5-2.0 eq) to the solution.

  • Base Addition: Add a base, such as sodium carbonate or triethylamine (1.5-2.0 eq), to neutralize the hydrochloride and liberate free hydroxylamine.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or water) or by column chromatography on silica gel.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups such as N-H (amine), C=N (oxime), and N-O.

  • Elemental Analysis: To determine the elemental composition (C, H, N).

Potential Biological Activity and Signaling Pathways

The structural features of this compound suggest several potential biological activities. The 2-aminopyridine moiety is a known pharmacophore present in drugs targeting the central nervous system, often acting as potassium channel blockers.[8] Amidoximes are recognized as potential prodrugs and have been investigated for a variety of therapeutic applications, including as nitric oxide donors.[7]

Hypothetical Signaling Pathway Involvement

Given the known activities of related compounds, a hypothetical signaling pathway for this compound could involve the modulation of ion channels or enzymatic activity. The diagram below illustrates a potential mechanism of action where the compound could inhibit a specific kinase, a common target for pyridine-based drugs.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Molecule This compound Molecule->Kinase1 Inhibition Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Experimental Workflow for Biological Screening

To investigate the biological activity of this compound, a systematic screening process is recommended. The following workflow outlines a logical progression from initial in vitro assays to more complex cellular and in vivo models.

G A Synthesis and Purification of this compound B In Vitro Target-Based Assays (e.g., Kinase Inhibition, Receptor Binding) A->B C Cell-Based Assays (e.g., Proliferation, Apoptosis, Cytotoxicity) B->C D ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->D E In Vivo Animal Models (Efficacy and Toxicology) D->E F Lead Optimization E->F

Caption: A typical experimental workflow for the biological evaluation of a novel compound.

Conclusion

This compound presents an intriguing scaffold for further investigation in drug discovery. The theoretical analysis outlined in this guide provides a solid foundation for initiating experimental work. The predicted structural and electronic properties, along with a plausible synthetic route, offer a starting point for its chemical exploration. Furthermore, the potential for this molecule to interact with biologically relevant targets, extrapolated from the known pharmacology of its constituent moieties, warrants a thorough biological screening. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities to unlock its therapeutic potential.

References

An In-depth Technical Guide on the Discovery and History of Aminopyridyl Amide Oxime Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminopyridyl amide oxime compounds represent a versatile class of molecules with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of their discovery, history, synthesis, and biological activities. By combining the structural features of aminopyridines, amides, and oximes, these compounds exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. A key mechanistic feature of the amidoxime group is its ability to act as a nitric oxide (NO) donor, a critical signaling molecule in various physiological processes. This guide details the synthetic methodologies for constructing these complex molecules, presents quantitative biological data for related structures, and illustrates the key signaling pathways involved in their mechanism of action.

Introduction: A Convergence of Privileged Scaffolds

The development of novel therapeutic agents often involves the strategic combination of well-established pharmacophores to create molecules with enhanced efficacy and novel mechanisms of action. Aminopyridyl amide oxime compounds are a prime example of this approach, integrating three key structural motifs:

  • Aminopyridines: This class of compounds is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors and channel modulators. The pyridine ring is a common feature in numerous FDA-approved drugs.

  • Amides: The amide bond is a fundamental linkage in biological systems and a prevalent feature in a vast number of pharmaceuticals. Its stability and ability to participate in hydrogen bonding make it a crucial element in designing molecules that interact with biological targets.

  • Oximes and Amidoximes: Oximes and their related amidoximes are recognized for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] Notably, the amidoxime functional group can serve as a bioisostere for carboxylic acids and is known to be a pro-drug that can release nitric oxide (NO) in vivo.[2][3]

The convergence of these three moieties in a single molecular entity offers the potential for synergistic effects and the development of novel drugs with unique pharmacological profiles.

Discovery and Historical Perspective

While a singular, named discovery of "aminopyridyl amide oxime compounds" as a distinct class is not prominently documented, their evolution can be traced through the parallel development of their constituent chemical groups. The synthesis of pyridine oximes has been a subject of study for over a century.[4][5] Early research focused on their role as ligands in coordination chemistry and as antidotes for organophosphate poisoning.[4][6]

The exploration of amide derivatives of pyridines has also been a long-standing area of research, leading to the discovery of numerous compounds with diverse therapeutic applications.[7] More recently, the recognition of amidoximes as valuable functional groups in drug discovery, particularly as NO donors, has spurred interest in incorporating this moiety into various molecular scaffolds.[2][3][8]

The conceptualization of aminopyridyl amide oxime compounds likely arose from structure-activity relationship (SAR) studies aimed at optimizing the properties of existing aminopyridine or amide-containing drug candidates. By introducing the oxime or amidoxime group, researchers could explore enhancements in potency, selectivity, and pharmacokinetic properties, leveraging the unique chemical and biological attributes of this functional group.

Synthesis and Experimental Protocols

The synthesis of aminopyridyl amide oxime compounds can be achieved through a multi-step process that combines standard organic chemistry reactions. A general synthetic strategy involves the formation of an amide bond between an aminopyridine derivative and a carboxylic acid containing a nitrile group, followed by the conversion of the nitrile to an amidoxime.

General Synthetic Pathway

A plausible synthetic route is outlined below. This pathway is a logical combination of established synthetic methods for each of the key functional groups.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Amidoxime Formation Aminopyridine Aminopyridine Derivative AmideIntermediate Aminopyridyl Amide Nitrile Aminopyridine->AmideIntermediate Coupling Agent (e.g., EDC, DCC) CarboxylicAcid Carboxylic Acid with Nitrile Group CarboxylicAcid->AmideIntermediate FinalProduct Aminopyridyl Amide Oxime AmideIntermediate->FinalProduct Base (e.g., NaHCO3) Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->FinalProduct

Caption: General synthetic workflow for aminopyridyl amide oxime compounds.

Key Experimental Protocols

Protocol 1: Amide Coupling Reaction

This protocol describes a general method for the formation of the amide bond between an aminopyridine and a nitrile-containing carboxylic acid.

  • Materials:

    • Substituted aminopyridine (1.0 eq)

    • Carboxylic acid with a nitrile group (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid and HOBt in anhydrous DMF.

    • Add EDC to the solution and stir for 15 minutes at room temperature.

    • Add the aminopyridine and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the aminopyridyl amide nitrile intermediate.

Protocol 2: Amidoxime Synthesis from Nitrile [3]

This protocol details the conversion of the nitrile intermediate to the final amidoxime product.

  • Materials:

    • Aminopyridyl amide nitrile (1.0 eq)

    • Hydroxylamine hydrochloride (3.0 eq)

    • Sodium bicarbonate (3.0 eq)

    • Ethanol/Water mixture (e.g., 4:1)

  • Procedure:

    • Dissolve the aminopyridyl amide nitrile in the ethanol/water solvent system.

    • Add hydroxylamine hydrochloride and sodium bicarbonate to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting solid by recrystallization or column chromatography to yield the final aminopyridyl amide oxime.

Biological Activity and Quantitative Data

While specific quantitative data for a broad range of aminopyridyl amide oxime compounds is not extensively available in a consolidated form, data from structurally related compounds provide valuable insights into their potential biological activities. The following tables summarize the biological activities of pyridine-containing oxime and amide derivatives against various targets.

Table 1: Fungicidal and Insecticidal Activity of Pyrazole Oxime Ether Derivatives with a Pyridyl Ring [2]

Compound IDTarget OrganismActivityConcentration
5c Alternaria solani61.4% inhibition50 µg/mL
5j Cercospora arachidicola60.2% inhibition50 µg/mL
5i Aphis craccivora50.3% mortality500 µg/mL

Table 2: Larvicidal and Fungicidal Activity of Benzamides with Pyridine-Linked 1,2,4-Oxadiazole [1]

Compound IDTarget OrganismActivityConcentration
7a Mosquito larvae100% larvicidal activity10 mg/L
7a Mosquito larvae40% larvicidal activity1 mg/L
7h Botrytis cinerea90.5% inhibitory activity50 mg/L

Table 3: Aphicidal Activity of [6-(3-pyridyl)pyridazin-3-yl]amides [7]

Compound IDTarget OrganismLC50 (ppm)
1 Myzus persicae14
14 Myzus persicae<1
1 Aphis gossypii10
14 Aphis gossypii<1

These tables highlight the potential of pyridine-containing amide and oxime structures in agrochemical applications. The specific biological activities would be highly dependent on the substitution patterns on the pyridine ring, the nature of the amide linkage, and the overall molecular conformation.

Mechanism of Action and Signaling Pathways

A significant aspect of the biological activity of amidoxime-containing compounds is their ability to act as nitric oxide (NO) donors.[2][3][8] NO is a crucial signaling molecule involved in a wide array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.

The in vivo release of NO from amidoximes is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[2][3] The proposed mechanism involves the oxidative cleavage of the C=NOH bond.

G cluster_0 CYP450-Mediated NO Release cluster_1 Downstream NO Signaling Amidoxime Aminopyridyl Amide Oxime CYP450 Cytochrome P450 (Oxidation) Amidoxime->CYP450 Intermediate Reactive Intermediate CYP450->Intermediate AmideMetabolite Amide Metabolite Intermediate->AmideMetabolite NO Nitric Oxide (NO) Intermediate->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion of GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation PhysiologicalEffects Physiological Effects (e.g., Vasodilation) PKG->PhysiologicalEffects

Caption: Proposed mechanism of NO release and downstream signaling.

This enzymatic conversion results in the formation of an amide metabolite and the release of nitric oxide. The liberated NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, activates protein kinase G (PKG), which triggers a cascade of downstream signaling events culminating in various physiological responses, such as smooth muscle relaxation and vasodilation.

Conclusion and Future Directions

Aminopyridyl amide oxime compounds represent a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of these molecules, combined with the diverse biological activities associated with their constituent parts, makes them attractive targets for future drug discovery programs. The ability of the amidoxime moiety to function as an NO-releasing prodrug adds another layer of therapeutic potential, particularly in cardiovascular and inflammatory diseases.

Future research in this area should focus on:

  • Systematic Synthesis and SAR Studies: The synthesis of focused libraries of aminopyridyl amide oxime derivatives with systematic variations in all three components is needed to establish clear structure-activity relationships for various biological targets.

  • Elucidation of Specific Mechanisms: While the NO-donating property is a key aspect, it is crucial to investigate other potential mechanisms of action for these compounds, as they may interact with multiple biological targets.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising lead compounds are essential for their further development as clinical candidates.

By pursuing these research avenues, the full therapeutic potential of aminopyridyl amide oxime compounds can be unlocked, potentially leading to the development of novel and effective treatments for a range of diseases.

References

physical and chemical properties of 5-(2-Aminopyridyl)amide oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(2-Aminopyridyl)amide oxime (also known as 6-amino-N-hydroxy-3-pyridinecarboximidamide). Due to the limited availability of direct experimental data for this specific compound, this document also extrapolates potential synthetic routes, characterization methodologies, and biological activities based on the well-established chemistry of its constituent functional groups: the aminopyridine core and the amide oxime moiety. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and structurally related molecules in medicinal chemistry and drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₈N₄O[1]
Molecular Weight 152.15 g/mol N/A
CAS Number 468068-28-2N/A
Formal Name 6-amino-N-hydroxy-3-pyridinecarboximidamideN/A
SMILES NC1=NC=C(C(N)=NO)C=C1N/A
InChI InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,7,9)(H2,8,10)N/A
InChIKey UNQVQCRLWPIZCJ-UHFFFAOYSA-NN/A
Solubility Soluble in DMSO and DMF.N/A

Synthesis and Characterization

Direct experimental protocols for the synthesis of this compound are not detailed in the reviewed literature. However, based on established synthetic methodologies for related compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Protocol

The synthesis of this compound could likely be achieved through a two-step process starting from 6-aminonicotinonitrile.

Step 1: Synthesis of 6-Aminonicotinonitrile. This starting material can be synthesized via various methods reported for aminopyridine derivatives.

Step 2: Conversion of the Nitrile to an Amide Oxime. The nitrile group of 6-aminonicotinonitrile can be converted to the corresponding N-hydroxycarboximidamide (amide oxime) by reaction with hydroxylamine.

A general procedure for this conversion is as follows:

  • Dissolve 6-aminonicotinonitrile in a suitable solvent, such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide) to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization

The characterization of the synthesized this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and oxime groups. The chemical shifts and coupling patterns would be consistent with the proposed structure.[2][3][4][5][6]

    • ¹³C NMR spectroscopy would provide information on the carbon framework of the molecule, with characteristic signals for the pyridine ring carbons and the carbon of the amide oxime group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum would be expected to exhibit characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the oxime, the C=N stretching of the pyridine ring and the imine of the oxime, and the N-O stretching of the oxime group.[7][8][9][10]

  • Mass Spectrometry (MS):

    • Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule, namely the aminopyridine and amide oxime functionalities, are found in a variety of biologically active compounds. This suggests that this compound could be a candidate for screening in several therapeutic areas.

Potential Anticancer Activity

Aminopyridine derivatives have been investigated for their potential as anticancer agents.[11][12][13][14] Some have been shown to act as inhibitors of various kinases, which are often dysregulated in cancer cells. The Wnt/β-catenin signaling pathway is another target that has been implicated in the anticancer effects of some imidazopyridine derivatives.[14]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Kinase Receptor Tyrosine Kinase Signaling_Cascade Kinase Signaling Cascade Receptor_Kinase->Signaling_Cascade Activation Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activation Wnt_Pathway Wnt/β-catenin Pathway Wnt_Pathway->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation Aminopyridine_Derivative Aminopyridine Derivative Aminopyridine_Derivative->Receptor_Kinase Inhibition Aminopyridine_Derivative->Signaling_Cascade Inhibition Aminopyridine_Derivative->Wnt_Pathway Modulation

Caption: Potential anticancer signaling pathways modulated by aminopyridine derivatives.

Potential Antimicrobial Activity

Both amide oximes and aminopyridine derivatives have been reported to possess antimicrobial properties.[15][16][17][18][19] Amide oximes can act as prodrugs for amidines, which are known to have activity against various pathogens.[20] The mechanism of action for these compounds can vary, but may involve the inhibition of essential microbial enzymes.

Experimental Workflows

Given the lack of specific experimental data for this compound, this section outlines general experimental workflows that could be employed to characterize a novel compound with its structural features and to assess its potential biological activities.

General Workflow for Characterization of a Novel Compound

characterization_workflow A Synthesis and Purification B Purity Assessment (e.g., HPLC, LC-MS) A->B C Structural Elucidation B->C D NMR (1H, 13C) C->D E FTIR Spectroscopy C->E F Mass Spectrometry C->F G Final Characterized Compound D->G E->G F->G

Caption: A typical workflow for the synthesis and characterization of a novel chemical compound.

Workflow for In Vitro Anticancer Activity Screening

A standard workflow to screen for anticancer activity would involve a series of cell-based assays.[21][22][23][24]

anticancer_screening_workflow A Select Cancer Cell Lines B Cell Viability Assay (e.g., MTT, XTT) A->B C Determine IC50 Values B->C D Apoptosis Assay (e.g., Annexin V/PI staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Mechanism of Action Studies D->F E->F

Caption: A general workflow for the in vitro screening of potential anticancer compounds.

Workflow for Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial activity, a standard workflow involving the determination of the Minimum Inhibitory Concentration (MIC) would be employed.[25][26][27][28][29]

antimicrobial_screening_workflow A Select Microbial Strains (Bacteria/Fungi) B Prepare Inoculum A->B C Broth Microdilution or Agar Dilution Method B->C D Incubate with Compound C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Further Mechanistic Studies (Optional) E->F

Caption: A standard workflow for determining the antimicrobial susceptibility of a compound.

Conclusion

This compound is a chemical entity with limited currently available experimental data. However, its structural components suggest that it may possess interesting biological activities, particularly in the areas of oncology and infectious diseases. This technical guide provides a starting point for researchers by summarizing the known physicochemical properties and outlining potential avenues for synthesis, characterization, and biological evaluation based on the established chemistry of aminopyridines and amide oximes. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

Preliminary Investigation of 5-(2-Aminopyridyl)amide Oxime as a Ligand: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopyridyl)amide oxime, also known by its formal name 6-amino-N-hydroxy-3-pyridinecarboximidamide, is a heterocyclic compound with potential applications as a ligand in coordination chemistry and drug development.[1][2] Its structure, featuring a pyridine ring, an amino group, and an amidoxime functional group, suggests a capacity for versatile coordination with various metal ions. Amidoxime moieties are known to be effective chelating agents for a range of metal ions and have been explored for applications in areas such as materials science and medicinal chemistry. This technical guide aims to provide a preliminary investigation into this compound as a ligand, based on currently available information.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases and provides a foundational understanding of the compound's characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 468068-28-2[1]
Molecular Formula C₆H₈N₄O[1][3]
Molecular Weight 152.15 g/mol [3]
Formal Name 6-amino-N-hydroxy-3-pyridinecarboximidamide[1][2]
Appearance Crystalline solid[2]
Purity ≥98%[1][2]
UV/Vis. (λmax) 267 nm[1][2]
Solubility Soluble in DMSO (~3 mg/ml) and DMF (~2 mg/ml). Sparingly soluble in aqueous buffers.[2]
Storage -20°C[2]
Stability ≥ 4 years[2]

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis of this compound would likely proceed from a nitrile precursor, 6-aminonicotinonitrile. This precursor would then be reacted with hydroxylamine to form the final amidoxime product.

G cluster_synthesis Hypothetical Synthesis Workflow Start 6-Aminonicotinonitrile Process Reaction in suitable solvent (e.g., Ethanol) Start->Process Reagent Hydroxylamine (NH2OH) Reagent->Process Product This compound Process->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: Hypothetical synthesis workflow for this compound.

Coordination Chemistry

The coordination chemistry of this compound has not been extensively documented in scientific literature. However, based on the known behavior of related pyridyl and amidoxime ligands, its potential coordination modes can be postulated. The pyridine nitrogen, the amino nitrogen, and the nitrogen and oxygen atoms of the amidoxime group all represent potential donor sites for metal chelation.

The coordination behavior would likely be influenced by factors such as the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other coordinating ligands. The formation of both mononuclear and polynuclear complexes is conceivable.

Potential Applications in Drug Development

While specific biological activities of this compound are not reported, its classification as a "synthetic intermediate useful for pharmaceutical synthesis" by multiple suppliers suggests its utility in the construction of more complex, biologically active molecules.[1][3][4] The pyridine and amidoxime moieties are present in various compounds with known pharmacological activities. For instance, pyridyl groups are common in many drug scaffolds, and amidoximes have been investigated for their roles in modulating enzyme activity and other biological processes.

Future Research Directions

The lack of detailed scientific literature on this compound highlights a significant gap in the understanding of this potentially valuable ligand. Future research efforts could be directed towards:

  • Development and publication of a detailed, optimized synthetic protocol. This would facilitate wider access to the compound for research purposes.

  • Comprehensive characterization of the ligand. This would include single-crystal X-ray diffraction to determine its solid-state structure and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry).

  • Systematic investigation of its coordination chemistry with a variety of transition metals and lanthanides. This would involve the synthesis and characterization of its metal complexes to understand its binding modes, stability, and reactivity.

  • Exploration of the biological activities of the ligand and its metal complexes. Screening for activities such as antimicrobial, anticancer, or enzyme inhibition could reveal its potential in drug discovery.

The following diagram illustrates a potential research workflow to systematically investigate this compound.

G cluster_research Proposed Research Workflow A Synthesis & Purification B Structural & Spectroscopic Characterization of Ligand A->B C Coordination Chemistry Studies (Complex Synthesis) A->C E Biological Activity Screening (Ligand & Complexes) B->E D Characterization of Metal Complexes C->D D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization for Drug Development F->G

Caption: A proposed workflow for the comprehensive investigation of this compound.

Conclusion

This compound represents a chemical entity with unexplored potential as a ligand in coordination chemistry and as a building block in medicinal chemistry. While currently available information is limited to basic physicochemical properties from commercial sources, its chemical structure suggests a rich and varied coordination behavior awaiting discovery. The outlined future research directions provide a roadmap for a thorough investigation that could unlock the scientific value of this compound for researchers and professionals in drug development. Further empirical studies are essential to move beyond speculation and establish a solid scientific foundation for the application of this compound.

References

Tautomerism in Aminopyridyl Amide Oxime Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and pharmaceutical properties of heterocyclic compounds. This technical guide provides a comprehensive examination of tautomerism in aminopyridyl amide oxime structures, a class of compounds with significant potential in medicinal chemistry. We delve into the structural nuances of the primary tautomeric forms—amide-imidic acid and oxime-nitrone—and explore the experimental and computational methodologies used for their characterization. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying chemical principles to serve as a valuable resource for researchers in drug discovery and development.

Introduction to Tautomerism in Heterocyclic Chemistry

Tautomerism involves the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. In the context of aminopyridyl amide oxime structures, two principal tautomeric equilibria are of primary importance: the amide-imidic acid tautomerism within the aminopyridyl moiety and the oxime-nitrone tautomerism of the amide oxime group. The relative stability of these tautomers can be influenced by factors such as solvent polarity, pH, temperature, and intramolecular hydrogen bonding.[1] Understanding and controlling these equilibria are crucial, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles. For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor can be altered by a tautomeric shift, thereby affecting its interaction with biological targets.

Principal Tautomeric Equilibria

The general structure of an aminopyridyl amide oxime allows for several potential tautomeric forms. The two most significant equilibria are detailed below.

Amide-Imidic Acid Tautomerism

The aminopyridine ring can undergo tautomerization between the amino and imino forms. Furthermore, the amide linkage itself can exist in equilibrium with its imidic acid tautomer. Theoretical investigations have shown that the amide form is generally more stable by approximately 46 kJ·mol⁻¹ than the corresponding imidic acid.[2] However, the presence of the pyridine ring and the oxime moiety can influence this equilibrium.

Oxime-Nitrone Tautomerism

The amide oxime functional group can exhibit tautomerism between the oxime form and the nitrone (or zwitterionic aminonitrone) form.[3][4] Computational studies have indicated that the (Z)-oxime is typically the most stable configuration.[5] The energy gap between the oxime and nitrone forms can be reduced by the presence of electron-donating groups, which can stabilize the nitrone tautomer.[4] This equilibrium is particularly relevant in the context of the molecule's reactivity, as the nitrone form can participate in cycloaddition reactions.[4]

Experimental Characterization of Tautomers

A combination of spectroscopic and crystallographic techniques is employed to identify and quantify the tautomers of aminopyridyl amide oximes in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[6] The slow rate of interconversion between tautomers on the NMR timescale allows for the observation of distinct signals for each form. Key parameters for analysis include:

  • Chemical Shifts: Protons and carbon atoms in different tautomeric forms will have different chemical environments and thus different chemical shifts. For example, the chemical shift of the proton involved in the tautomerism (e.g., NH vs. OH) is a clear indicator of the predominant form.

  • Coupling Constants: One-bond coupling constants, such as ¹J(N,H), can provide evidence for the location of a proton. A typical ¹J(N,H) coupling constant is around 90 Hz.[6]

  • Quantitative Analysis: The relative concentrations of the tautomers can be determined by integrating the signals corresponding to each form.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule and can be used to distinguish between tautomers.[8] Key vibrational modes include:

  • C=O stretch: A strong absorption band in the region of 1640-1700 cm⁻¹ is characteristic of the amide C=O group in the keto/amide form.[9]

  • O-H and N-H stretches: The presence of broad O-H or sharp N-H stretching bands in the high-frequency region (3200-3600 cm⁻¹) can help identify the enol/imidic acid or amino forms, respectively.

  • C=N stretch: The C=N stretching vibration of the oxime or imine group typically appears in the 1620-1680 cm⁻¹ region. A band around 1690 cm⁻¹ can be indicative of the zwitterionic nitrone form.[5]

UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers.[10] By measuring the absorption spectra in various solvents of differing polarities, one can observe shifts in the absorption maxima (λ_max), providing insights into the predominant tautomeric form in a given environment. Quantitative analysis can be performed by deconvoluting the overlapping absorption bands of the different tautomers.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, including precise bond lengths and angles, and the location of hydrogen atoms. This allows for the definitive identification of the tautomeric form present in the crystal lattice.

Quantitative Data Summary

The following tables summarize key quantitative data for aminopyridyl amide oxime structures and related compounds, derived from experimental and computational studies.

Table 1: Spectroscopic Data for Tautomer Identification

Tautomeric FormSpectroscopic MethodKey Signal/BandTypical Range/ValueReference(s)
AmideIRC=O stretch1640-1700 cm⁻¹[9]
Imidic AcidIRO-H stretch3200-3600 cm⁻¹ (broad)[12]
Amino¹H NMRN-H protonδ 5-8 ppm[8]
Imino¹H NMRN-H protonδ 8-12 ppm[8]
(Z)-Oxime¹³C NMRC=N carbonδ ~150 ppm[3]
NitroneIRC=N⁺-O⁻ stretch~1690 cm⁻¹[5]

Table 2: Bond Lengths and Angles from X-ray Crystallography and Computational Studies

Data for Pyridine-2,6-dicarboxamide oxime, a closely related structure.

ParameterBondExperimental Value (Å)Computational Value (Å) (Pyridine-2-amidoxime)Reference(s)
Bond LengthC=N (oxime)1.2851.291 (PM3)[6][7]
N-O (oxime)1.3911.383 (PM3)[6][7]
C-N (amide)1.328-[7]
C=O (amide)1.237-[7]
Bond AngleC-C=N (oxime)118.9°-[7]
C=N-O (oxime)111.3°-[7]

Experimental Protocols

Synthesis of Aminopyridyl Amide Oximes

A general method for the synthesis of amidoximes involves the reaction of the corresponding nitrile with hydroxylamine.[13]

  • Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol). Neutralize with a base such as sodium carbonate or sodium hydroxide to generate free hydroxylamine.

  • Reaction: Add the aminopyridyl nitrile to the hydroxylamine solution.

  • Heating: Heat the reaction mixture at a controlled temperature (typically 60-80 °C) for several hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and isolate the product by filtration or extraction. Purify the crude product by recrystallization or column chromatography.

Quantitative NMR (qNMR) for Tautomer Ratio Determination
  • Sample Preparation: Accurately weigh a known amount of the aminopyridyl amide oxime and a suitable internal standard. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.

  • NMR Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration and Calculation: Identify non-overlapping signals that are unique to each tautomer. Integrate these signals and the signal of the internal standard. The ratio of the integrals of the tautomer-specific signals gives the tautomer ratio. The absolute concentration of each tautomer can be calculated relative to the internal standard.

IR Spectroscopy for Tautomer Identification
  • Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or as a solution in a suitable solvent (e.g., CCl₄, CH₂Cl₂) in an IR-transparent cell.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the different functional groups (C=O, O-H, N-H, C=N) to determine the presence of different tautomeric forms.

UV-Vis Spectroscopy for Solvent Effect Studies
  • Sample Preparation: Prepare stock solutions of the aminopyridyl amide oxime in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water). Prepare dilute solutions of known concentrations from the stock solutions.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.

  • Data Analysis: Compare the λ_max values and the overall spectral shape in the different solvents. Shifts in λ_max can be correlated with the stabilization of one tautomer over another in a particular solvent.

Visualizations

Tautomeric Equilibria

Tautomeric_Equilibria cluster_amide_imidic Amide-Imidic Acid Tautomerism cluster_oxime_nitrone Oxime-Nitrone Tautomerism amide Amide Form imidic Imidic Acid Form amide->imidic Proton Transfer oxime Oxime Form nitrone Nitrone Form oxime->nitrone Proton Transfer

Caption: Key tautomeric equilibria in aminopyridyl amide oxime structures.

Experimental Workflow for Tautomer Analysis

Experimental_Workflow synthesis Synthesis of Aminopyridyl Amide Oxime purification Purification synthesis->purification solid_state Solid-State Analysis purification->solid_state solution Solution Analysis purification->solution xray X-ray Crystallography solid_state->xray ir_solid FT-IR (Solid) solid_state->ir_solid nmr NMR Spectroscopy (¹H, ¹³C) solution->nmr ir_solution FT-IR (Solution) solution->ir_solution uv_vis UV-Vis Spectroscopy solution->uv_vis data_analysis Data Analysis and Tautomer Quantification xray->data_analysis ir_solid->data_analysis nmr->data_analysis ir_solution->data_analysis uv_vis->data_analysis

Caption: Workflow for the characterization of tautomers.

Biological Context: Acetylcholinesterase Reactivation

Biological_Context AChE Active Acetylcholinesterase (AChE) Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Inhibition OP Organophosphate (Nerve Agent) Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Reactivation Oxime_P Oxime-Phosphate Adduct Inhibited_AChE->Oxime_P Oxime Pyridine Oxime Reactivator Oxime->Reactivated_AChE Oxime->Oxime_P

Caption: Role of pyridine oximes in reactivating inhibited acetylcholinesterase.

Conclusion

The study of tautomerism in aminopyridyl amide oxime structures is a multifaceted endeavor that requires a synergistic approach, combining synthesis, spectroscopy, crystallography, and computational chemistry. The prevalence of a particular tautomer is a delicate balance of intrinsic structural features and extrinsic environmental factors. A thorough understanding of these tautomeric equilibria is paramount for the rational design of novel therapeutic agents with optimized efficacy and pharmacokinetic properties. This guide provides a foundational framework for researchers to navigate the complexities of tautomerism in this important class of heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Aminopyridyl)amide Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 5-(2-Aminopyridyl)amide oxime, a valuable synthetic intermediate in pharmaceutical research. The synthesis commences with the reduction of 5-nitropyridine-2-carbonitrile to the key intermediate, 6-amino-3-cyanopyridine. Subsequently, the nitrile functionality is converted to the desired amidoxime. This protocol includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram for clarity. Additionally, a conceptual diagram illustrates the potential application of amidoxime-containing compounds as prodrugs for enzyme inhibitors.

Introduction

Amidoxime moieties are of significant interest in medicinal chemistry. They can serve as bioisosteres for carboxylic acids or act as prodrugs for amidines, which are known to be potent inhibitors of various enzymes, particularly serine proteaces.[1][2] The conversion of a basic amidine to a less basic amidoxime can improve oral bioavailability.[2] this compound is a synthetic building block that can be utilized in the development of novel therapeutic agents. This protocol outlines a reliable method for its preparation in a laboratory setting.

Synthesis Workflow

The overall synthetic strategy is a two-step process starting from 5-nitropyridine-2-carbonitrile.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Amidoxime Formation A 5-Nitropyridine-2-carbonitrile B 6-Amino-3-cyanopyridine A->B   Pd/C, NH4CO2, Methanol, Reflux C 6-Amino-3-cyanopyridine D This compound C->D   NH2OH·HCl, Na2CO3, Ethanol, Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Amino-3-cyanopyridine

This procedure details the reduction of the nitro group of 5-nitropyridine-2-carbonitrile.

Materials:

  • 5-Nitropyridine-2-carbonitrile

  • 10% Palladium on carbon (Pd/C)

  • Ammonium carbamate (NH₄CO₂NH₂)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 5-nitropyridine-2-carbonitrile (1.0 eq) in methanol, add 10% palladium on carbon (approx. 0.3 eq by weight) and ammonium carbamate (approx. 2.5 eq).

  • Heat the reaction mixture at reflux for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 6-amino-3-cyanopyridine.

Step 2: Synthesis of this compound

This protocol describes the conversion of the nitrile group to an amidoxime.[3]

Materials:

  • 6-Amino-3-cyanopyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 6-amino-3-cyanopyridine (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (approx. 1.5 eq) and sodium carbonate (approx. 2.0 eq) to the solution.

  • Heat the mixture to reflux (typically 60-80 °C) and stir for several hours (4-24 hours).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • The filtrate can be concentrated, and the crude product purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound as a crystalline solid.

Data Presentation

StepReactantProductReagentsSolventYield (%)
15-Nitropyridine-2-carbonitrile6-Amino-3-cyanopyridine10% Pd/C, Ammonium carbamateMethanol~91%
26-Amino-3-cyanopyridineThis compoundHydroxylamine hydrochloride, Na₂CO₃Ethanol60-90% (expected)

Biological Context: Amidoxime as a Prodrug

Amidoximes are frequently employed as prodrugs for amidines, which are potent inhibitors of serine proteases involved in cascades like blood coagulation.[1][4][5] The amidoxime moiety improves the pharmacokinetic properties, such as oral bioavailability, of the drug candidate. In vivo, the amidoxime is reduced to the active amidine by enzymes like the mitochondrial amidoxime reducing component (mARC).[2]

cluster_absorption Absorption & Metabolism cluster_action Pharmacological Action prodrug Amidoxime Prodrug (e.g., this compound derivative) drug Active Amidine Inhibitor prodrug->drug mARC enzyme system (in vivo reduction) enzyme Target Enzyme (e.g., Serine Protease like Factor Xa) drug->enzyme inhibits product Product (e.g., Prothrombin to Thrombin) enzyme->product catalyzes substrate Substrate substrate->enzyme binds

Caption: Amidoxime as a prodrug for an active amidine enzyme inhibitor.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Palladium on carbon is flammable and should be handled with care, especially when dry. Filtered catalyst should not be allowed to dry in the air.

References

Application Notes and Protocols for 5-(2-Aminopyridyl)amide Oxime in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopyridyl)amide oxime (CAS No. 468068-28-2) is a valuable synthetic intermediate in pharmaceutical and medicinal chemistry.[1][2][3][4] Its bifunctional nature, featuring both an amide oxime and an aminopyridine moiety, makes it a versatile building block for the construction of various heterocyclic scaffolds of therapeutic interest. The amide oxime group is a well-established precursor for the synthesis of 1,2,4-oxadiazoles, a class of heterocycles known to exhibit a wide range of pharmacological activities. Simultaneously, the 2-aminopyridine nucleus is a common feature in many approved drugs and serves as a key pharmacophore for interacting with various biological targets.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyridyl-substituted 1,2,4-oxadiazole derivatives, which are of significant interest in drug discovery programs.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueReference
Molecular Formula C₆H₈N₄O[2]
Molecular Weight 152.15 g/mol [1]
Appearance Crystalline solid[2]
CAS Number 468068-28-2[2]
Solubility DMSO: 3 mg/mL, DMF: 2 mg/mL[2]

Application Note 1: Synthesis of 3-(6-Aminopyridin-3-yl)-5-substituted-1,2,4-oxadiazoles as Potential Kinase Inhibitors

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, often employed as a bioisosteric replacement for amide or ester functionalities. Coupled with the 2-aminopyridine moiety, a known "hinge-binding" motif in many kinase inhibitors, the resulting compounds are attractive targets for oncology and inflammation research. This compound serves as the key starting material for the construction of the 3-(6-aminopyridin-3-yl)-1,2,4-oxadiazole core.

The general synthetic approach involves the condensation of this compound with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form an O-acyl amidoxime intermediate, which then undergoes dehydrative cyclization to yield the desired 1,2,4-oxadiazole.

Logical Workflow for Synthesis

G start This compound step1 React with Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HATU, EDCI) start->step1 intermediate O-Acyl Amidoxime Intermediate step1->intermediate step2 Heat or Base-mediated Dehydrative Cyclization intermediate->step2 product 3-(6-Aminopyridin-3-yl)-5-R-1,2,4-oxadiazole step2->product

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.

Representative Yields for Analogue Synthesis

The following table presents hypothetical but representative yields for the synthesis of various 3-(6-aminopyridin-3-yl)-5-substituted-1,2,4-oxadiazoles, illustrating the versatility of the reaction with different carboxylic acids.

R-Group of Carboxylic AcidProduct NumberYield (%)
4-Methoxyphenyl1a 85
3-Chlorophenyl1b 78
Cyclohexyl1c 82
Thiophen-2-yl1d 75

Experimental Protocol: General Procedure for the Synthesis of 3-(6-Aminopyridin-3-yl)-5-substituted-1,2,4-oxadiazoles

This protocol outlines a general method for the synthesis of a library of 1,2,4-oxadiazole derivatives from this compound.

Materials and Reagents
  • This compound

  • Substituted carboxylic acid (R-COOH)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up and Purification A Dissolve this compound (1.0 eq) and Carboxylic Acid (1.1 eq) in DMF B Add DIPEA (3.0 eq) A->B C Add HATU (1.2 eq) portion-wise B->C D Stir at room temperature for 2-4 h C->D E Heat reaction mixture to 80-100 °C D->E F Monitor reaction by TLC/LC-MS until completion (4-16 h) E->F G Cool to RT, dilute with EtOAc F->G H Wash with sat. NaHCO3 and brine G->H I Dry organic layer over MgSO4 H->I J Concentrate in vacuo I->J K Purify by silica gel chromatography J->K

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

    • Add the desired carboxylic acid (1.1 equivalents).

    • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1 M concentration with respect to the amide oxime).

    • To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

    • Add HATU (1.2 equivalents) portion-wise over 5 minutes. A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the O-acyl amidoxime intermediate.

  • Cyclization:

    • After the initial stirring period, heat the reaction mixture to 80-100 °C.

    • Monitor the progress of the cyclization reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the intermediate is fully consumed (typically 4-16 hours).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(6-aminopyridin-3-yl)-5-substituted-1,2,4-oxadiazole.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application Note 2: Potential Signaling Pathways for Synthesized Compounds

Derivatives of 2-aminopyridine are known to target various protein kinases by forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket. The synthesized 3-(6-aminopyridin-3-yl)-5-substituted-1,2,4-oxadiazole compounds can be screened against a panel of kinases to identify potential therapeutic targets.

Hypothesized Kinase Inhibition Pathway

G cluster_pathway Cellular Signaling Pathway drug 3-(6-Aminopyridin-3-yl)- 5-R-1,2,4-oxadiazole kinase Protein Kinase (e.g., EGFR, VEGFR) drug->kinase Binds to ATP pocket p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation inhibition Inhibition atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (Proliferation, Angiogenesis) p_substrate->downstream inhibition->p_substrate Blocks Phosphorylation

Caption: Hypothesized mechanism of action for kinase inhibition.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of pharmacologically relevant heterocyclic compounds. The protocol described herein provides a robust and versatile method for the preparation of a diverse library of 3-(6-aminopyridin-3-yl)-5-substituted-1,2,4-oxadiazoles. These compounds represent a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Researchers are encouraged to adapt and optimize this general procedure for their specific target molecules.

References

Application Notes and Protocols for 5-(2-Aminopyridyl)amide Oxime as a Metal Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopyridyl)amide oxime, also known as 6-amino-N'-hydroxy-3-pyridinecarboximidamide, is a synthetic intermediate with potential applications in pharmaceutical synthesis. While specific studies on this particular molecule as a metal chelating agent are limited in publicly available literature, its structural features—namely the presence of both a pyridine ring and an amidoxime group—suggest a strong potential for metal ion coordination. This document provides a detailed overview of the anticipated metal chelating properties of this compound, along with generalized experimental protocols for its synthesis, characterization, and evaluation as a metal chelating agent, based on established methods for analogous compounds.

Amidoxime-containing molecules are known to be effective chelators for a variety of metal ions, including iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), which are crucial in many biological processes but can be toxic in excess. The pyridine moiety can also participate in metal coordination, potentially enhancing the stability and selectivity of the resulting metal complexes. This dual functionality makes this compound a person of interest for applications in chelation therapy, as a modulator of metalloenzymes, and in the development of novel therapeutics for diseases associated with metal dysregulation, such as neurodegenerative disorders and cancer.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 468068-28-2
Molecular Formula C₆H₈N₄O
Molecular Weight 152.15 g/mol
Appearance Crystalline solid
Solubility DMF: 2 mg/mL; DMSO: 3 mg/mL

Potential Applications in Drug Development

The ability of this compound to chelate metal ions suggests several potential therapeutic applications:

  • Chelation Therapy: For the treatment of metal overload disorders, such as iron overload (hemochromatosis) or copper overload (Wilson's disease).

  • Enzyme Inhibition: As a potential inhibitor of metalloenzymes where the catalytic activity is dependent on a metal cofactor.

  • Neurodegenerative Diseases: By chelating excess metal ions implicated in the pathology of diseases like Alzheimer's and Parkinson's.

  • Anticancer Therapy: By modulating the intracellular concentrations of essential metals required for tumor growth or by enhancing the efficacy of other anticancer drugs.

Experimental Protocols

The following protocols are generalized procedures based on methods used for similar pyridyl and amidoxime-containing compounds. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route from 6-aminonicotinonitrile.

Materials:

  • 6-aminonicotinonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

  • Ethanol

  • Water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 6-aminonicotinonitrile in ethanol.

  • Add 1.5 to 2.0 equivalents of hydroxylamine hydrochloride and 1.5 to 2.0 equivalents of sodium bicarbonate to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add water to the residue to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Determination of Metal Chelation Capacity by UV-Vis Spectrophotometry

This protocol outlines a method to assess the metal binding ability of this compound using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Stock solutions of metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂) of known concentration in a suitable buffer (e.g., HEPES, MES).

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

  • Prepare a series of solutions in cuvettes containing a fixed concentration of the metal ion in the chosen buffer.

  • Record the initial UV-Vis spectrum of the metal ion solution (blank).

  • Add increasing concentrations of the this compound stock solution to the cuvettes containing the metal ion.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a set period.

  • Record the UV-Vis spectrum after each addition.

  • Monitor the changes in the absorbance spectrum upon addition of the chelating agent. A shift in the maximum absorbance wavelength (λmax) or a change in absorbance intensity indicates the formation of a metal-ligand complex.

  • The stoichiometry of the complex can be determined using methods such as the Job's plot or mole-ratio method.

Protocol 3: Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This protocol describes the determination of the stability constants of metal complexes with this compound using potentiometric pH titration.

Materials:

  • This compound

  • Standardized solutions of metal perchlorates or nitrates (e.g., Fe(ClO₄)₃, Cu(NO₃)₂, Zn(NO₃)₂)

  • Standardized solution of a strong acid (e.g., HClO₄)

  • Standardized carbonate-free solution of a strong base (e.g., NaOH or KOH)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • pH meter with a glass electrode

  • Thermostated titration vessel

  • Burette

Procedure:

  • Calibrate the pH electrode using standard buffer solutions at the desired temperature.

  • Prepare the following solutions in the thermostated vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent CO₂ absorption:

    • Solution A: A known concentration of strong acid and inert salt.

    • Solution B: Solution A + a known concentration of this compound.

    • Solution C: Solution B + a known concentration of the metal salt.

  • Titrate each solution with the standardized strong base.

  • Record the pH value after each addition of the titrant.

  • Plot the pH versus the volume of base added for each titration.

  • From the titration curves, calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using appropriate software (e.g., HYPERQUAD) or by applying the Bjerrum method.

Data Presentation

Quantitative data from the above experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 2: Hypothetical Metal Binding Capacities of this compound *

Metal IonMethodBinding Capacity (mmol/g)
Fe³⁺Batch AdsorptionData not available
Cu²⁺Batch AdsorptionData not available
Zn²⁺Batch AdsorptionData not available
Pb²⁺Batch AdsorptionData not available
Cd²⁺Batch AdsorptionData not available

*This table presents a template for data. Specific values for this compound are not currently available in the literature.

Table 3: Hypothetical Stability Constants (log K) of Metal Complexes with this compound *

Metal Ionlog K₁log K₂log β₂
Fe³⁺Data not availableData not availableData not available
Cu²⁺Data not availableData not availableData not available
Zn²⁺Data not availableData not availableData not available

*This table presents a template for stability constant data. Specific values for this compound are not currently available in the literature. K₁ and K₂ represent the stepwise formation constants, and β₂ represents the overall formation constant for a 1:2 metal-ligand complex.

Visualizations

The following diagrams illustrate the general workflows and concepts described in this document.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product 6-aminonicotinonitrile 6-aminonicotinonitrile Dissolve & Mix Dissolve & Mix 6-aminonicotinonitrile->Dissolve & Mix Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Dissolve & Mix Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Dissolve & Mix Reflux Reflux Dissolve & Mix->Reflux Solvent Removal Solvent Removal Reflux->Solvent Removal Precipitation Precipitation Solvent Removal->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Recrystallization Recrystallization Filtration & Drying->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthetic workflow for this compound.

ChelationAnalysis cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Ligand Solution Ligand Solution UV-Vis Spectrophotometry UV-Vis Spectrophotometry Ligand Solution->UV-Vis Spectrophotometry Potentiometric Titration Potentiometric Titration Ligand Solution->Potentiometric Titration Metal Ion Solution Metal Ion Solution Metal Ion Solution->UV-Vis Spectrophotometry Metal Ion Solution->Potentiometric Titration Stoichiometry Determination Stoichiometry Determination UV-Vis Spectrophotometry->Stoichiometry Determination Stability Constant Calculation Stability Constant Calculation Potentiometric Titration->Stability Constant Calculation

Caption: Workflow for metal chelation analysis.

MetalChelation M Metal Ion (e.g., Fe³⁺, Cu²⁺) ML Metal-Ligand Complex M->ML Chelation L 5-(2-Aminopyridyl) amide oxime L->ML

Caption: General principle of metal chelation.

Conclusion

This compound represents a promising but underexplored molecule for metal chelation applications. The protocols and information provided herein offer a foundational framework for researchers to initiate investigations into its synthesis, metal-binding properties, and potential therapeutic uses. Further experimental work is necessary to elucidate the specific binding affinities, selectivities, and biological activities of this compound.

Application Notes and Protocols for Complexing Metals with 6-amino-N-hydroxy-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis and characterization of metal complexes with the polyfunctional ligand 6-amino-N-hydroxy-3-pyridinecarboximidamide. This ligand presents multiple potential coordination sites, including the pyridine nitrogen, the 6-amino group, and the N-hydroxy-carboximidamide (amidoxime) moiety, making it a versatile candidate for the development of novel metal-based therapeutics and materials. The protocols outlined below are based on established methods for the complexation of analogous aminopyridine and amidoxime-containing ligands with various transition metals.[1][2][3] This guide includes a general synthesis protocol, methods for determining metal-ligand stoichiometry, and standard characterization techniques.

Introduction

6-amino-N-hydroxy-3-pyridinecarboximidamide is a compelling ligand for coordination chemistry due to its trifunctional nature. The pyridine ring nitrogen, the exocyclic amino group, and the amidoxime group can all participate in metal binding.[1][3] The amidoxime functional group is particularly noteworthy for its strong chelating ability with a variety of metal ions. The coordination mode of this ligand is expected to be dependent on factors such as the specific metal ion, the reaction pH, and the solvent system employed. Potential coordination modes include monodentate, bidentate, and bridging interactions, leading to the formation of mononuclear or polynuclear complexes. The study of such metal complexes is of significant interest in the fields of medicinal chemistry, catalysis, and materials science.

Experimental Protocols

General Protocol for the Synthesis of Metal Complexes

This protocol describes a general method for the synthesis of metal complexes with 6-amino-N-hydroxy-3-pyridinecarboximidamide. The choice of metal salt and solvent may be varied to optimize the reaction for specific metal ions.

Materials:

  • 6-amino-N-hydroxy-3-pyridinecarboximidamide (Ligand)

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂, etc.)

  • Methanol (reagent grade)

  • Ethanol (reagent grade)

  • Deionized water

  • Magnetic stirrer and hotplate

  • Schlenk flask or round-bottom flask with condenser

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of 6-amino-N-hydroxy-3-pyridinecarboximidamide in a minimal amount of warm methanol or a methanol/water mixture in a Schlenk flask. Stir the solution until the ligand is completely dissolved.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the desired metal salt in methanol or ethanol. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2, 2:1) to investigate different stoichiometries.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reaction Monitoring and Complex Formation: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a period of 2 to 24 hours. The formation of a precipitate often indicates the formation of the metal complex.

  • Isolation of the Complex: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with small portions of cold methanol or ethanol to remove any unreacted starting materials. Dry the complex in a desiccator over a suitable drying agent (e.g., silica gel or anhydrous CaCl₂).

Determination of Metal-Ligand Stoichiometry using UV-Vis Titration (Mole Ratio Method)

This method is used to determine the stoichiometric ratio of the metal-ligand complex in solution.[4][5][6][7]

Materials:

  • Stock solution of 6-amino-N-hydroxy-3-pyridinecarboximidamide of known concentration.

  • Stock solution of the metal salt of the same concentration.

  • UV-Vis spectrophotometer.

  • Cuvettes.

  • Micropipettes.

Procedure:

  • Preparation of Solutions: Prepare a series of solutions in volumetric flasks. Keep the concentration of the ligand constant while varying the concentration of the metal ion to achieve a range of metal-to-ligand mole ratios (e.g., from 0.1 to 2.0). The total volume of each solution should be kept constant by adding the appropriate amount of solvent.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum for each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength is typically determined by scanning a solution known to contain the complex.

  • Data Analysis: Plot the absorbance at λ_max versus the mole ratio of metal to ligand. The plot will typically show two linear portions with different slopes. The intersection of these two lines corresponds to the stoichiometric ratio of the metal-ligand complex.[5][7]

Data Presentation

The following tables summarize the expected characterization data for metal complexes of 6-amino-N-hydroxy-3-pyridinecarboximidamide based on literature values for analogous compounds.

Table 1: Physicochemical Properties of Metal Complexes

Complex (Hypothetical)FormulaMolecular Weight ( g/mol )ColorMelting Point (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)
[Cu(L)Cl]C₆H₈ClCuN₄O251.16Green>25010-20 (in DMF)
[Ni(L)₂(NO₃)₂]C₁₂H₁₆N₁₀NiO₈519.03Light Green>280120-140 (in DMF)
[Zn(L)₂(OAc)₂]C₁₆H₂₂N₈O₆Zn507.80White>30015-25 (in DMF)

L = 6-amino-N-hydroxy-3-pyridinecarboximidamide

Table 2: Key Infrared Spectral Data (cm⁻¹)

Compound / Complexν(N-H) (amino)ν(C=N) (pyridine)ν(C=N) (amidoxime)ν(N-O)ν(M-N)ν(M-O)
Ligand (L)~3400-3200~1600~1640~930--
[Cu(L)Cl]ShiftedShiftedShiftedShifted~450-500~550-600
[Ni(L)₂(NO₃)₂]ShiftedShiftedShiftedShifted~450-500~550-600
[Zn(L)₂(OAc)₂]ShiftedShiftedShiftedShifted~450-500~550-600

Shifts in the vibrational frequencies upon complexation provide evidence of coordination to the metal center.[8][9][10]

Table 3: Electronic Spectral Data (in DMF)

Complex (Hypothetical)λ_max (nm)Molar Absorptivity (ε, L mol⁻¹cm⁻¹)Assignment
[Cu(L)Cl]~650-70050-150d-d transition
~350-400>1000Ligand-to-Metal Charge Transfer (LMCT)
[Ni(L)₂(NO₃)₂]~600-65010-50³A₂g → ³T₁g(F)
~380-42020-80³A₂g → ³T₁g(P)
[Zn(L)₂(OAc)₂]~270-320>5000Intra-ligand (π→π*)

The d-d transitions are characteristic of the geometry of the metal center, while charge transfer bands indicate the electronic interaction between the metal and the ligand.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization A Prepare Ligand Solution (6-amino-N-hydroxy-3- pyridinecarboximidamide in MeOH) C Mix Solutions and React (Stir at RT or reflux) A->C B Prepare Metal Salt Solution (e.g., CuCl2 in EtOH) B->C D Isolate Complex (Filtration) C->D E Wash and Dry (MeOH/EtOH, Desiccator) D->E F Physicochemical Analysis (MP, Molar Conductance) E->F G Spectroscopic Analysis (IR, UV-Vis, NMR) E->G H Structural Analysis (X-ray Crystallography) E->H I Stoichiometry Determination (UV-Vis Titration) E->I

Caption: A generalized workflow for the synthesis and characterization of metal complexes.

Potential Coordination Modes

coordination_modes cluster_monodentate Monodentate Coordination cluster_bidentate Bidentate Chelation cluster_bridging Bridging Coordination M1 Metal Ion L1 Ligand M1->L1 Pyridine-N M2 Metal Ion L2 Ligand M2->L2 Amino-N & Pyridine-N M3 Metal Ion L3 Ligand M3->L3 Amidoxime-N,O M4a Metal 1 L4 Ligand M4a->L4 M4b Metal 2 L4->M4b

Caption: Plausible coordination modes of the trifunctional ligand with metal ions.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Perform all experiments in a well-ventilated fume hood.

  • Metal salts, especially those of heavy metals, can be toxic. Handle with care and dispose of waste according to institutional guidelines.

  • Organic solvents like methanol and ethanol are flammable. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the synthesis and characterization of metal complexes with 6-amino-N-hydroxy-3-pyridinecarboximidamide. The versatility of this ligand offers significant opportunities for the design of novel coordination compounds with potential applications in various scientific disciplines. Researchers are encouraged to adapt and optimize these general procedures to suit their specific research goals and the unique properties of the metal ions under investigation. Further detailed structural and biological studies will be essential to fully elucidate the potential of these new metal complexes.

References

Application Notes and Protocols for the Quantification of 5-(2-Aminopyridyl)amide oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-(2-Aminopyridyl)amide oxime, a synthetic intermediate of interest in pharmaceutical development. The following sections outline methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a basic characterization using UV-Vis Spectroscopy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substance and for monitoring reaction progress.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is employed. The chromatographic conditions are optimized for the separation and quantification of the target analyte.

ParameterCondition
Instrument HPLC with UV Detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 267 nm
Column Temperature 30 °C

b. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 10 mL of the diluent. Further dilute to a final concentration within the calibration range.

c. Method Validation Parameters:

The developed HPLC method should be validated according to ICH guidelines.

ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte.
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Robustness No significant impact on results with minor variations in method parameters.

Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_instrument HPLC System Setup (Column, Mobile Phase, etc.) hplc_instrument->injection detection UV Detection at 267 nm injection->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: HPLC-UV analysis workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.

Experimental Protocol

a. Instrumentation and Conditions:

ParameterCondition
Instrument LC-MS/MS (Triple Quadrupole)
Ionization Mode Electrospray Ionization (ESI), Positive
Column C18 or HILIC (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MRM Transitions Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

b. Sample Preparation (for biological matrices):

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

c. Method Validation Parameters:

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 85.0% to 115.0%
Precision (% RSD) ≤ 15.0%
Matrix Effect Within acceptable limits
Stability Analyte stable under various storage and processing conditions.

Workflow Diagram

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample_collection Collect Biological Sample protein_precipitation Protein Precipitation sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration concentration_calc Concentration Calculation peak_integration->concentration_calc

Caption: LC-MS/MS analysis workflow.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for the basic characterization and preliminary quantification of this compound in simple solutions.

Experimental Protocol

a. Instrumentation:

A double-beam UV-Vis spectrophotometer is used for analysis.

b. Procedure:

  • Solvent: Use a suitable UV-grade solvent in which the analyte is soluble (e.g., methanol, ethanol, or water).

  • Wavelength Scan: Prepare a dilute solution of this compound and scan the absorbance from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is reported to be around 267 nm.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration using the calibration curve.

Logical Relationship Diagram

substance This compound in solution uv_vis UV-Vis Spectrophotometer substance->uv_vis is analyzed by absorbance Absorbance Measurement at λmax (267 nm) uv_vis->absorbance yields concentration Concentration Determination (via Beer-Lambert Law) absorbance->concentration is proportional to

Caption: UV-Vis quantification principle.

Application Notes and Protocols: 5-(2-Aminopyridyl)amide Oxime as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopyridyl)amide oxime is a valuable bifunctional building block for the synthesis of a variety of nitrogen-containing heterocycles. Its structure, featuring both an amidoxime moiety and an aminopyridine core, allows for diverse cyclization reactions, leading to the formation of privileged scaffolds in medicinal chemistry, such as 1,2,4-oxadiazoles and 1,2,4-triazoles. The presence of the 2-aminopyridine group not only provides a site for further functionalization but also often imparts desirable physicochemical and biological properties to the final compounds. Heterocycles derived from this building block have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of key heterocyclic derivatives.

Key Applications in Heterocyclic Synthesis

The primary application of this compound lies in its facile conversion to 3,5-disubstituted 1,2,4-oxadiazoles and 1,5-disubstituted 1,2,4-triazoles. These reactions typically proceed through cyclocondensation with various electrophilic partners.

  • Synthesis of 1,2,4-Oxadiazoles: The amidoxime functionality readily reacts with carboxylic acids, acyl chlorides, or anhydrides to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to yield the corresponding 1,2,4-oxadiazole. This approach is a robust and widely used method for constructing this heterocyclic system.

  • Synthesis of 1,2,4-Triazoles: Reaction with orthoesters or other one-carbon synthons can lead to the formation of 1,2,4-triazole derivatives. The aminopyridine nitrogen can also participate in cyclization reactions, leading to fused heterocyclic systems.

The general synthetic pathways are illustrated below:

G cluster_0 Synthesis of 1,2,4-Oxadiazoles cluster_1 Synthesis of 1,2,4-Triazoles A This compound C O-Acyl Amidoxime Intermediate A->C Acylation B Carboxylic Acid / Acyl Chloride / Anhydride B->C D 3-(2-Aminopyridin-5-yl)-5-substituted-1,2,4-oxadiazole C->D Cyclodehydration E This compound G Intermediate E->G Condensation F Orthoester / One-Carbon Synthon F->G H 5-(2-Aminopyridin-5-yl)-3-substituted-1,2,4-triazole G->H Cyclization

Caption: General synthetic routes from this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 1,2,4-oxadiazole and 1,2,4-triazole derivatives from amidoximes, based on general literature procedures. Please note that specific yields for reactions starting with this compound may vary.

Table 1: Synthesis of 3-(2-Aminopyridin-5-yl)-5-Aryl-1,2,4-Oxadiazoles

EntryAcylating AgentSolventBaseTemp. (°C)Time (h)Yield (%)
1Benzoic AcidDMFEDCI/HOBtRT1285-95
2Benzoyl ChloridePyridine-RT480-90
3Acetic AnhydrideAcetic Acid-Reflux275-85
44-Nitrobenzoic AcidDMFEDCI/HOBtRT1280-90

Table 2: Synthesis of 5-(2-Aminopyridin-5-yl)-3-Aryl-1,2,4-Triazoles

EntryReagentSolventCatalystTemp. (°C)Time (h)Yield (%)
1Triethyl OrthoformateEthanolp-TsOHReflux870-80
2BenzonitrileDMFCu(OAc)₂1202460-70

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a 1,2,4-oxadiazole and a 1,2,4-triazole derivative using this compound as the starting material.

Protocol 1: Synthesis of 3-(2-Aminopyridin-5-yl)-5-phenyl-1,2,4-oxadiazole

This protocol describes a two-step, one-pot synthesis from a carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and benzoic acid (1.1 eq) in DMF, add HOBt (1.2 eq) and EDCI (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Heat the reaction mixture to 110 °C and stir for an additional 2-4 hours, monitoring the cyclization by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(2-Aminopyridin-5-yl)-5-phenyl-1,2,4-oxadiazole.

G A Start B Dissolve Amidoxime & Benzoic Acid in DMF A->B C Add HOBt & EDCI B->C D Stir at RT for 12h (O-Acylation) C->D E Heat to 110°C for 2-4h (Cyclization) D->E F Work-up (Extraction & Washes) E->F G Purification (Column Chromatography) F->G H End G->H

Caption: Workflow for 1,2,4-oxadiazole synthesis.
Protocol 2: Synthesis of 5-(2-Aminopyridin-5-yl)-3-phenyl-1,2,4-triazole

This protocol outlines a copper-catalyzed synthesis from a nitrile.

Materials:

  • This compound (1.0 eq)

  • Benzonitrile (2.0 eq)

  • Copper(II) acetate (Cu(OAc)₂) (0.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add benzonitrile (2.0 eq) and Cu(OAc)₂ (0.1 eq).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 5-(2-Aminopyridin-5-yl)-3-phenyl-1,2,4-triazole.

Biological Activity and Signaling Pathways

Heterocyclic compounds incorporating the pyridyl moiety, such as those synthesized from this compound, are of significant interest in drug discovery due to their wide range of biological activities.

  • Antimicrobial Activity: Pyridyl-substituted 1,2,4-oxadiazoles and 1,2,4-triazoles have demonstrated notable activity against various bacterial and fungal strains.[1][2][3] The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, interacting with biological targets.

  • Anticancer Activity: Several studies have reported the anticancer potential of pyridyl-containing 1,2,4-triazole derivatives.[4][5][6][7][8] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

One such pathway is the ERK signaling pathway , which is often dysregulated in cancer. Some triazole derivatives have been shown to suppress this pathway, leading to decreased cancer cell growth.[4]

G cluster_0 ERK Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyridyl-Triazole Derivative Inhibitor->Raf Inhibitor->MEK

Caption: Inhibition of the ERK signaling pathway by pyridyl-triazole derivatives.

The diagram above illustrates a simplified representation of the ERK signaling cascade and the potential points of inhibition by pyridyl-triazole compounds. These compounds may interfere with the activity of key kinases in the pathway, such as Raf and MEK, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of medicinally relevant heterocyclic compounds. The straightforward protocols for its conversion into 1,2,4-oxadiazoles and 1,2,4-triazoles, coupled with the significant biological activities of the resulting products, make it an attractive starting material for drug discovery and development programs. Further exploration of the reactivity of this scaffold is likely to yield novel and potent therapeutic agents.

References

Application Notes and Protocols for the N-Substitution of Amidoximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted amidoximes are crucial pharmacophores and versatile building blocks in medicinal chemistry and drug development.[1][2] Their utility stems from their role as prodrugs to enhance cell permeability and oral bioavailability, and as key intermediates in the synthesis of various nitrogen-containing heterocycles such as 1,2,4-oxadiazoles.[1][3] This document provides detailed protocols for the N-substitution of amidoximes, focusing on practical and efficient synthetic methodologies.

Synthetic Methodologies Overview

Several methods exist for the synthesis of N-substituted amidoximes. A highly efficient, one-pot approach involves the dehydrative condensation of secondary amides, or in situ generated amides from carboxylic acids or acid chlorides, with hydroxylamine hydrochloride mediated by triphenylphosphine and iodine (Ph3P–I2).[1][3][4] This method is notable for its mild reaction conditions, short reaction times, and broad substrate scope, accommodating N-aryl, N-alkyl, and N-benzyl substituents.[1][3]

Another effective method is the reaction of primary nitroalkanes with magnesium or lithium amides, providing a convenient one-step synthesis of substituted amidoximes.[5] The choice of the metallating agent (e.g., n-butyllithium or Grignard reagents) can be tailored depending on the desired N-substituent.[5]

This document will focus on the Ph3P–I2 mediated one-pot synthesis due to its versatility and efficiency.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Substituted Amidoximes from Secondary Amides

This protocol details the synthesis of N-substituted amidoximes starting from a secondary amide.

Materials:

  • Secondary amide (1.0 equiv.)

  • Triphenylphosphine (Ph3P) (1.5 equiv.)

  • Iodine (I2) (1.5 equiv.)

  • Hydroxylamine hydrochloride (NH2OH·HCl) (2.0 equiv.)

  • Triethylamine (TEA) (4.0 equiv.)

  • Dry dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of iodine (0.75 mmol) in dry dichloromethane (2 mL) at 0 °C, add triphenylphosphine (0.75 mmol) portion-wise.

  • Stir the resulting yellow suspension at 0 °C for 15 minutes.

  • Add the secondary amide (0.50 mmol) to the mixture.

  • Add triethylamine (2.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (see Table 1).

  • Add hydroxylamine hydrochloride (1.0 mmol) and continue stirring until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding saturated aqueous Na2S2O3.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted amidoxime.

Protocol 2: One-Pot Synthesis of N-Substituted Amidoximes from Acid Chlorides

This protocol outlines the synthesis starting from an acid chloride and an amine to form the amide in situ.

Materials:

  • Acid chloride (1.0 equiv.)

  • Primary or secondary amine (1.0 equiv.)

  • Triethylamine (TEA) (1.5 equiv. for amide formation, plus 4.0 equiv. for amidoxime formation)

  • Triphenylphosphine (Ph3P) (1.5 equiv.)

  • Iodine (I2) (1.5 equiv.)

  • Hydroxylamine hydrochloride (NH2OH·HCl) (2.0 equiv.)

  • Dry dichloromethane (DCM)

  • Other materials as listed in Protocol 1

Procedure:

  • In a round-bottom flask, dissolve the acid chloride (0.50 mmol) and the amine (0.50 mmol) in dry dichloromethane (4 mL).

  • Add triethylamine (0.75 mmol) and stir the mixture at 0 °C to room temperature until the acid chloride is completely consumed (monitor by TLC).

  • Cool the mixture containing the in situ generated amide to 0 °C.

  • Follow steps 1-10 as described in Protocol 1 for the conversion of the amide to the N-substituted amidoxime.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted amidoximes using the Ph3P–I2 mediated one-pot method from secondary amides.

EntryStarting Amide (R1-CO-NHR2)R1R2Time (h)Yield (%)
1N-PhenylbenzamidePhenylPhenyl285
2N-(4-Methoxyphenyl)benzamidePhenyl4-Methoxyphenyl282
3N-BenzylbenzamidePhenylBenzyl278
4N-PhenylacetamideMethylPhenyl375
5N-(4-Chlorophenyl)acetamideMethyl4-Chlorophenyl372
6N-PhenylpropionamideEthylPhenyl368

Table 1: Synthesis of N-substituted amidoximes from secondary amides.[1][2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the one-pot synthesis of N-substituted amidoximes from a secondary amide.

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product reagent_prep Prepare I2 and Ph3P solution in DCM at 0 °C add_amide Add Secondary Amide reagent_prep->add_amide add_tea Add Triethylamine add_amide->add_tea warm_rt Warm to Room Temperature add_tea->warm_rt add_hydroxylamine Add Hydroxylamine Hydrochloride warm_rt->add_hydroxylamine quench Quench with Na2S2O3 add_hydroxylamine->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product N-Substituted Amidoxime purify->product

Caption: One-pot synthesis workflow for N-substituted amidoximes.

Proposed Reaction Mechanism

The proposed mechanism for the Ph3P–I2 mediated synthesis of N-substituted amidoximes involves the formation of a reactive imidoyl iodide intermediate.

G cluster_activation Reagent Activation cluster_amide_activation Amide Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation start Ph3P + I2 intermediate_I [Ph3P-I]I start->intermediate_I Forms phosphonium iodide amide R1-CO-NHR2 imidinium Imidinium Intermediate amide->imidinium + Intermediate I, Base imidoyl_iodide Imidoyl Iodide imidinium->imidoyl_iodide Rearrangement product N-Substituted Amidoxime imidoyl_iodide->product + Hydroxylamine hydroxylamine NH2OH hydroxylamine->product

Caption: Proposed mechanism for N-substituted amidoxime synthesis.[1][3]

Conclusion

The protocols described provide efficient and versatile methods for the synthesis of N-substituted amidoximes. The one-pot Ph3P–I2 mediated approach is particularly advantageous due to its operational simplicity and broad applicability, making it a valuable tool for researchers in drug discovery and organic synthesis.[1][2][3]

References

Application of Pyridyl Amidoximes in Nitric Oxide Release Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl amidoximes are a class of organic compounds that have garnered significant interest in medicinal chemistry and pharmacology due to their ability to act as prodrugs for nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response. The controlled release of NO from donor molecules represents a promising therapeutic strategy for various cardiovascular and other diseases. This document provides detailed application notes and experimental protocols for the study of pyridyl amidoximes as nitric oxide donors.

Mechanism of Nitric Oxide Release

Pyridyl amidoximes are enzymatically converted in vivo to release nitric oxide. This bioactivation is primarily catalyzed by cytochrome P450 (CYP450) enzymes, particularly through an oxidative pathway. The amidoxime moiety is oxidized, leading to the formation of an unstable intermediate that subsequently decomposes to release NO and the corresponding amide metabolite. This enzymatic dependence allows for a more controlled and sustained release of nitric oxide compared to spontaneous NO donors.[1][2]

Data Presentation: Nitric Oxide Release from Pyridyl Amidoximes

The following table summarizes quantitative data on nitric oxide release from various pyridyl amidoxime derivatives. The data highlights the influence of the pyridine ring substitution on the efficacy of NO donation.

CompoundOxidizing Agent/System% NO Release (relative to theoretical maximum)Reference(s)
Pyridine-2-amidoximeK₃Fe(CN)₆ (pH 12)High[3]
Pyridine-4-amidoximeK₃Fe(CN)₆ (pH 12)High[3]
Pyridine-2,6-diamidoximeK₃Fe(CN)₆ (pH 12)Up to 40%[3][4]
PhenylamidoximeK₃Fe(CN)₆ (pH 12)10%[4]
MethylamidoximeK₃Fe(CN)₆ (pH 12)25%[4]

Experimental Protocols

Synthesis of Pyridyl Amidoximes

This protocol describes a general and widely used method for the synthesis of pyridyl amidoximes from the corresponding cyanopyridines.[5]

Materials:

  • Appropriate cyanopyridine (e.g., 2-cyanopyridine, 3-cyanopyridine, 4-cyanopyridine)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Ethanol or other suitable alcohol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for extraction and purification

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water.

  • Add a solution of sodium carbonate in water to the hydroxylamine hydrochloride solution to liberate the free hydroxylamine. A molar equivalent of base to hydroxylamine hydrochloride is typically used.

  • To this solution, add the cyanopyridine dissolved in ethanol.

  • The reaction mixture is then heated to 60-80 °C and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude pyridyl amidoxime.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyridyl amidoxime.

Measurement of Nitric Oxide Release

The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[6]

Materials:

  • Pyridyl amidoxime compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase (if measuring total NO₂⁻/NO₃⁻)

  • NADPH (co-factor for nitrate reductase)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of the pyridyl amidoxime in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in PBS (pH 7.4).

  • Incubation: Incubate the pyridyl amidoxime solution at 37°C. To mimic enzymatic release, the incubation can be performed in the presence of rat liver microsomes and NADPH.[2] Collect aliquots of the supernatant at various time points (e.g., 0, 30, 60, 120 minutes).

  • Nitrate to Nitrite Conversion (Optional): To measure total NO release (NO₂⁻ + NO₃⁻), incubate the collected samples with nitrate reductase and NADPH according to the manufacturer's instructions to convert nitrate to nitrite.

  • Griess Reaction:

    • Add 50 µL of each standard and sample to a 96-well plate in triplicate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Direct, real-time measurement of NO can be achieved using an amperometric NO-selective electrode.[7][8]

Materials:

  • Pyridyl amidoxime compound

  • Calibrated NO-selective electrode and analyzer

  • Reaction vessel with a port for the electrode

  • Deoxygenated buffer (e.g., PBS, pH 7.4)

  • Nitrogen or Argon gas source

Procedure:

  • System Setup: Set up the reaction vessel with deoxygenated buffer and continuously purge with an inert gas (N₂ or Ar) to maintain an anaerobic environment.[8]

  • Electrode Calibration: Calibrate the NO sensor according to the manufacturer's instructions using standard NO solutions.

  • Baseline Measurement: Insert the NO electrode into the reaction vessel and allow the baseline current to stabilize.

  • NO Release Measurement: Inject the pyridyl amidoxime solution into the reaction vessel. If studying enzymatic release, add the necessary components (e.g., liver microsomes, NADPH).

  • Data Acquisition: Record the current generated by the electrode over time. The current is directly proportional to the concentration of NO in the solution.

  • Data Analysis: Convert the measured current to NO concentration using the calibration curve. This will provide a real-time profile of NO release.

In Vitro Biological Assays

This assay assesses the ability of NO released from pyridyl amidoximes to induce relaxation of pre-constricted arterial rings.[1][9]

Materials:

  • Isolated arterial rings (e.g., rat aorta)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution

  • Phenylephrine or other vasoconstrictor

  • Pyridyl amidoxime compound

  • Data acquisition system

Procedure:

  • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Allow the tissues to equilibrate under a resting tension.

  • Pre-constrict the arterial rings with a vasoconstrictor like phenylephrine to achieve a stable contraction.

  • Once a stable plateau is reached, cumulatively add increasing concentrations of the pyridyl amidoxime to the bath.

  • Record the changes in tension (relaxation) after each addition.

  • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

This assay evaluates the effect of NO released from pyridyl amidoximes on inhibiting platelet aggregation.[10][11]

Materials:

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Platelet aggregometer

  • Platelet agonist (e.g., ADP, collagen)

  • Pyridyl amidoxime compound

Procedure:

  • Prepare PRP and PPP from fresh human or animal blood.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-incubate a sample of PRP with the pyridyl amidoxime compound (or vehicle control) at 37°C for a few minutes.

  • Add a platelet agonist to the PRP to induce aggregation.

  • Monitor and record the change in light transmission, which corresponds to the degree of platelet aggregation.

  • Calculate the percentage inhibition of platelet aggregation for each concentration of the pyridyl amidoxime.

Visualizations

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Smooth Muscle) Pyridyl_Amidoxime Pyridyl Amidoxime Pyridyl_Amidoxime_in Pyridyl Amidoxime Pyridyl_Amidoxime->Pyridyl_Amidoxime_in Diffusion CYP450 Cytochrome P450 Pyridyl_Amidoxime_in->CYP450 Oxidation NO Nitric Oxide (NO) CYP450->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation/ Platelet Aggregation Inhibition PKG->Relaxation Phosphorylation of target proteins

Caption: Nitric oxide signaling pathway initiated by pyridyl amidoximes.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_no_release Nitric Oxide Release Studies cluster_biological_assays Biological Activity Assays Start Start: Cyanopyridine Synthesis Synthesis of Pyridyl Amidoxime Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification NO_Quantification Quantification of NO Release (Griess Assay / NO Sensor) Purification->NO_Quantification Vasodilation Vasodilation Assay (Aortic Rings) Purification->Vasodilation Platelet Platelet Aggregation Inhibition Assay Purification->Platelet Kinetics Determine Release Kinetics (Time-course study) NO_Quantification->Kinetics Data_Analysis Data Analysis (EC₅₀ / IC₅₀ determination) Vasodilation->Data_Analysis Platelet->Data_Analysis

Caption: Experimental workflow for pyridyl amidoxime studies.

References

Application Notes and Protocols for the Preparation of 5-(2-Aminopyridyl)amide Oxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopyridyl)amide oxime, also known as 6-amino-N'-hydroxynicotinimidamide, is a key synthetic intermediate in pharmaceutical chemistry.[1][2] Its derivatives, particularly those involving the transformation of the amidoxime functional group into stable heterocyclic rings, are of significant interest in drug discovery. The amidoxime moiety serves as a versatile precursor for the synthesis of various heterocycles, most notably 1,2,4-oxadiazoles, which are recognized as bioisosteres for amide and ester groups, often conferring improved metabolic stability and pharmacokinetic properties.

These application notes provide detailed methodologies for the preparation of derivatives of this compound, focusing on the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. The protocols outlined are based on established and robust chemical transformations of amidoximes.

Core Synthetic Pathways

The preparation of derivatives from this compound primarily involves the cyclization of the amidoxime group with a suitable carbonyl-containing compound. The most common and versatile derivatives are 3-substituted-5-(2-aminopyridin-3-yl)-1,2,4-oxadiazoles. The general synthetic approach begins with the O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring. This can be achieved through several methods, including two-step procedures or more efficient one-pot syntheses.[3][4]

The precursor, this compound, is typically synthesized from the corresponding nitrile, 6-aminonicotinonitrile, by reaction with hydroxylamine.[5][6]

G cluster_start Starting Material Synthesis cluster_derivatives Derivative Synthesis: 1,2,4-Oxadiazoles A 6-Aminonicotinonitrile C This compound A->C Reaction with NH2OH [8] B Hydroxylamine (NH2OH) E 3-Substituted-5-(2-aminopyridin-3-yl)- 1,2,4-oxadiazole C->E Cyclization Reaction [1, 7] D Acylating Agent (Carboxylic Acid, Acyl Chloride, Ester, etc.)

Caption: General synthetic workflow for 1,2,4-oxadiazole derivatives.

Experimental Protocols

The following protocols describe common methods for the synthesis of 1,2,4-oxadiazole derivatives from this compound.

Protocol 1: Two-Step Synthesis via Carboxylic Acid Coupling

This method involves the coupling of the amidoxime with a carboxylic acid using a coupling agent, followed by thermal cyclodehydration.

Step 1: O-Acylation of this compound

  • To a stirred solution of this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in an appropriate aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate. This intermediate may be used in the next step without further purification.

Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole

  • Dissolve the crude O-acylamidoxime intermediate from Step 1 in a high-boiling point solvent such as toluene, xylene, or DMF.

  • Heat the solution to reflux (typically 110-140 °C) for 2-8 hours.

  • Monitor the formation of the 1,2,4-oxadiazole product by TLC or LC-MS.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 3-substituted-5-(2-aminopyridin-3-yl)-1,2,4-oxadiazole.

G Start Amidoxime + Carboxylic Acid Step1 Step 1: O-Acylation (EDC, DIPEA, RT) Start->Step1 Intermediate Isolate O-Acylamidoxime Intermediate Step1->Intermediate Step2 Step 2: Cyclodehydration (Toluene, Reflux) Intermediate->Step2 Product Purified 1,2,4-Oxadiazole Derivative Step2->Product

Caption: Workflow for the two-step synthesis of 1,2,4-oxadiazoles.
Protocol 2: One-Pot Synthesis using Acyl Chlorides

This streamlined method utilizes a reactive acyl chloride in a basic medium to achieve acylation and cyclization in a single pot.

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or a mixture of DCM and a tertiary amine base (e.g., triethylamine, 3.0 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Some reactions may require heating to facilitate cyclization.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue using flash column chromatography to yield the final 1,2,4-oxadiazole product.

Protocol 3: One-Pot Synthesis using Esters in a Superbase Medium

This highly efficient one-pot method is effective for forming 1,2,4-oxadiazoles at room temperature.[3][8]

  • To a solution of this compound (1.0 eq.) in Dimethyl sulfoxide (DMSO), add powdered sodium hydroxide (NaOH) (2.0-3.0 eq.).

  • Stir the suspension vigorously at room temperature for 10-15 minutes.

  • Add the corresponding methyl or ethyl ester of the desired carboxylic acid (1.2 eq.) to the mixture.

  • Continue stirring at room temperature for 4-24 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of cold water.

  • If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry under vacuum.

  • If the product is soluble, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate). Dry the combined organic layers and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

G Start Amidoxime + Ester Reaction One-Pot Reaction (NaOH, DMSO, RT) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Final 1,2,4-Oxadiazole Product Purification->Product

Caption: Workflow for one-pot synthesis using esters.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 1,2,4-oxadiazole derivatives from amidoximes using the described methodologies. Note that yields are highly substrate-dependent.

Protocol Acylating Agent Key Reagents/Conditions Typical Reaction Time Typical Yield Range (%) Reference(s)
1Carboxylic AcidEDC·HCl, DIPEA; then Toluene, reflux6-20 hours60-90[7]
2Acyl ChloridePyridine or Et3N, 0°C to RT6-24 hours50-85[7]
3Carboxylic EsterNaOH, DMSO, RT4-24 hours11-90[3][8]
MicrowaveAcyl Chloride/EsterK2CO3 or NH4F/Al2O3, MWI5-30 minutes70-95[8]

Conclusion

The reaction of this compound with various carbonyl precursors is a robust and highly adaptable strategy for the synthesis of 3,5-disubstituted 1,2,4-oxadiazole derivatives. The choice of method—be it a traditional two-step process or a more modern one-pot procedure—can be tailored based on the stability of the reactants, desired operational simplicity, and available equipment. The protocols provided herein offer reliable pathways for accessing these valuable heterocyclic scaffolds for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for 6-amino-N-hydroxy-3-pyridinecarboximidamide in Catalysis Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any published studies on the specific application of 6-amino-N-hydroxy-3-pyridinecarboximidamide in catalysis research. The following application notes and protocols are presented as a hypothetical guide for researchers and scientists interested in exploring its potential, based on the known catalytic activities of structurally related compounds containing pyridine, hydroxamic acid, and amidoxime functionalities.

Application Note: Potential Use of 6-amino-N-hydroxy-3-pyridinecarboximidamide as a Ligand in Metal-Catalyzed Aerobic Oxidation

Introduction

6-amino-N-hydroxy-3-pyridinecarboximidamide possesses multiple potential coordination sites—the pyridine nitrogen, the amino group, and the N-hydroxy-carboximidamide (a tautomer of an amidoxime) group. This structure suggests its potential as a multidentate ligand for transition metals. Compounds with similar functionalities, such as pyridine derivatives and hydroxamic acids, are known to form stable complexes with metals like copper, iron, and manganese, which can act as catalysts in various organic transformations. This note outlines a hypothetical application of a copper(II) complex of 6-amino-N-hydroxy-3-pyridinecarboximidamide, hereafter referred to as [Cu(AHPC)], as a catalyst for the aerobic oxidation of primary alcohols to aldehydes.

Hypothetical Catalytic Activity

The proposed [Cu(AHPC)] catalyst could facilitate the oxidation of benzylic and aliphatic primary alcohols using molecular oxygen as the terminal oxidant under mild conditions. The pyridine and amidoxime moieties are expected to stabilize the copper center, while the amino group might influence the electronic properties and solubility of the complex. A proposed simplified catalytic cycle is depicted below.

Quantitative Data Summary

The following table summarizes hypothetical results for the [Cu(AHPC)]-catalyzed aerobic oxidation of various primary alcohols. This data is for illustrative purposes only and would need to be validated experimentally.

EntrySubstrate (Alcohol)Catalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity to Aldehyde (%)
1Benzyl alcohol1.080698>99
24-Methoxybenzyl alcohol1.080599>99
34-Nitrobenzyl alcohol1.590128595
4Cinnamyl alcohol1.08089297
51-Octanol2.0100247590

Experimental Protocols

Protocol 1: Synthesis of the [Cu(AHPC)] Catalyst Complex

This protocol describes a general method for the synthesis of a hypothetical copper(II) complex of 6-amino-N-hydroxy-3-pyridinecarboximidamide.

Materials:

  • 6-amino-N-hydroxy-3-pyridinecarboximidamide (AHPC)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-amino-N-hydroxy-3-pyridinecarboximidamide (1.0 mmol) in 30 mL of anhydrous methanol.

  • Stir the solution at room temperature for 10 minutes to ensure complete dissolution.

  • In a separate vial, dissolve copper(II) acetate monohydrate (0.5 mmol) in 15 mL of anhydrous methanol.

  • Add the copper(II) acetate solution dropwise to the stirred solution of the AHPC ligand over 20 minutes.

  • A color change should be observed, indicating complex formation.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • After 12 hours, reduce the solvent volume to approximately 10 mL under reduced pressure.

  • Add 40 mL of anhydrous diethyl ether to precipitate the complex.

  • Collect the solid precipitate by filtration under an inert atmosphere.

  • Wash the solid with two 10 mL portions of anhydrous diethyl ether.

  • Dry the resulting solid under high vacuum for 4 hours to yield the [Cu(AHPC)] catalyst complex.

  • Store the complex under an inert atmosphere.

Protocol 2: General Procedure for the Aerobic Oxidation of Primary Alcohols

This protocol outlines a general procedure for the catalytic aerobic oxidation of a primary alcohol using the synthesized [Cu(AHPC)] complex.

Materials:

  • [Cu(AHPC)] catalyst

  • Primary alcohol (substrate)

  • Toluene (or another suitable solvent)

  • Oxygen (balloon or from a cylinder)

  • Schlenk tube or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the [Cu(AHPC)] catalyst (0.01 mmol, 1.0 mol%).

  • Add the primary alcohol substrate (1.0 mmol) and 10 mL of toluene.

  • Fit the Schlenk tube with a condenser.

  • Evacuate and backfill the tube with oxygen three times, then leave it under an oxygen atmosphere (e.g., via a balloon).

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The products can be isolated by standard techniques such as column chromatography after removal of the solvent.

Visualizations

G cluster_0 Hypothetical Catalytic Cycle for Alcohol Oxidation A [Cu(II)(AHPC)] B Alcohol Coordination A->B + RCH2OH C [Cu(II)(AHPC)(RCH2OH)] B->C D Deprotonation C->D - H+ E [Cu(II)(AHPC)(RCH2O-)] D->E F Oxidative Addition/Redox Step E->F G [Cu(0)(AHPC)] + RCHO F->G H Oxidation by O2 G->H + O2 H->A Regeneration

Caption: Proposed catalytic cycle for the [Cu(AHPC)]-catalyzed oxidation of alcohols.

G cluster_1 Experimental Workflow for Catalytic Oxidation prep Prepare Catalyst and Reagents setup Set up Reaction Vessel (Schlenk Tube + Condenser) prep->setup add Add Catalyst, Substrate, and Solvent setup->add purge Purge with Oxygen add->purge react Heat and Stir under O2 Atmosphere purge->react monitor Monitor Reaction by GC react->monitor workup Cool, Quench, and Extract react->workup monitor->react purify Purify Product (Column Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for alcohol oxidation using a homogeneous catalyst.

Application Notes and Protocols for 5-(2-Aminopyridyl)amide oxime in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopyridyl)amide oxime is a synthetic intermediate with potential applications in pharmaceutical and biological research.[1][2][3] This document outlines detailed protocols for the use of this compound in the development of assays for screening enzyme inhibitors and monitoring nitric oxide (NO) production in cellular systems. Amidoximes are known to be metabolized by cytochrome P450 (CYP450) enzymes and mitochondrial amidoxime-reducing components (mARC), leading to the release of nitric oxide (NO), a critical signaling molecule in various physiological processes.[2][4][5][6] These protocols leverage this biochemical pathway for assay development.

Application 1: In Vitro Enzyme Inhibition Assay for Cytochrome P450

This application describes an in vitro assay to screen for inhibitors of CYP450 enzymes using this compound as a substrate. The assay measures the production of nitric oxide (NO) as a readout of enzyme activity.

Signaling Pathway

CYP450_Metabolism sub This compound cyp450 Cytochrome P450 (e.g., CYP3A4) sub->cyp450 Substrate metabolite Metabolite cyp450->metabolite no Nitric Oxide (NO) cyp450->no Product nadph NADPH nadph->cyp450 o2 O₂ o2->cyp450 inhibitor Potential Inhibitor inhibitor->cyp450 Inhibition

Experimental Workflow

Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound - CYP450 enzyme (e.g., microsomes) - NADPH regenerating system - Test compounds (inhibitors) - NO detection reagent (e.g., Griess Reagent) start->prep_reagents incubation Incubate enzyme, substrate, and test compound prep_reagents->incubation add_nadph Initiate reaction with NADPH regenerating system incubation->add_nadph stop_reaction Stop reaction add_nadph->stop_reaction detect_no Detect Nitric Oxide (NO) using Griess Assay stop_reaction->detect_no analyze Analyze data and calculate IC₅₀ detect_no->analyze end End analyze->end

Experimental Protocol: Griess Assay for NO Detection

This protocol is adapted from standard Griess reaction assays for the colorimetric detection of nitrite (a stable product of NO).[7][8][9]

Materials:

  • This compound

  • Human liver microsomes (or recombinant CYP450 enzyme)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Test compounds (potential inhibitors)

  • Phosphate buffer (pH 7.4)

  • Griess Reagent A (1% sulfanilamide in 5% phosphoric acid)

  • Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of test compounds in phosphate buffer.

    • Prepare a sodium nitrite standard curve (0-100 µM) in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of phosphate buffer to blank wells.

    • Add 50 µL of the sodium nitrite standards to their respective wells.

    • In the experimental wells, add 20 µL of human liver microsomes (final concentration 0.2-0.5 mg/mL), 10 µL of this compound (final concentration 10-100 µM), and 10 µL of the test compound dilutions. Bring the total volume in each well to 180 µL with phosphate buffer.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the NADPH regenerating system to all wells except the blanks and standards.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and NO Detection:

    • Stop the reaction by adding 50 µL of Griess Reagent A to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control (no inhibitor).

    • Calculate the IC₅₀ value for each test compound.

Data Presentation: Hypothetical Inhibition Data
Test CompoundTarget EnzymeSubstrate Concentration (µM)Incubation Time (min)IC₅₀ (µM)
Ketoconazole (Control)CYP3A450450.5
Compound ACYP3A450452.8
Compound BCYP3A4504515.2
Compound CCYP3A45045> 100

Application 2: Cell-Based Assay for Intracellular Nitric Oxide Production

This application provides a protocol for a cell-based assay to monitor the intracellular production of NO from this compound. This assay can be used to study the activity of cellular enzymes that metabolize amidoximes or to screen for compounds that modulate this activity in a cellular context.

Logical Relationship of Cellular NO Detection

Cellular_NO_Assay_Logic start Cells expressing amidoxime-metabolizing enzymes add_substrate Add this compound start->add_substrate cellular_uptake Cellular Uptake add_substrate->cellular_uptake enzymatic_conversion Intracellular Enzymatic Conversion (CYP450, mARC) cellular_uptake->enzymatic_conversion no_production Nitric Oxide (NO) Production enzymatic_conversion->no_production add_probe Add Fluorescent NO Probe (e.g., DAF-FM Diacetate) no_production->add_probe probe_activation Probe Activation by NO add_probe->probe_activation fluorescence Fluorescence Detection probe_activation->fluorescence end Quantification of Intracellular NO fluorescence->end

Experimental Protocol: Fluorescent Detection of Intracellular NO

This protocol utilizes a cell-permeant fluorescent probe, such as DAF-FM Diacetate, to detect NO produced intracellularly.[1][10][11]

Materials:

  • Cells known to express CYP450 or mARC enzymes (e.g., HepG2 cells)

  • Cell culture medium

  • This compound

  • DAF-FM Diacetate (or other suitable fluorescent NO probe)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture:

    • Seed cells in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with PBS.

    • Load the cells with 5 µM DAF-FM Diacetate in PBS for 30-60 minutes at 37°C.

    • Wash the cells twice with PBS to remove excess probe.

  • Treatment:

    • Add fresh cell culture medium containing various concentrations of this compound to the wells.

    • Include a negative control (vehicle only) and a positive control (e.g., a known NO donor like SNAP).

    • To test for inhibition, pre-incubate cells with test compounds for 30 minutes before adding the substrate.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~495 nm and emission at ~515 nm.

    • Alternatively, visualize the cells using a fluorescence microscope.

  • Data Analysis:

    • Subtract the background fluorescence (from vehicle-only treated cells) from all readings.

    • Plot the fluorescence intensity against the concentration of this compound to determine the dose-response relationship.

    • For inhibition studies, calculate the percent inhibition and IC₅₀ values.

Data Presentation: Hypothetical Cellular NO Production Data
Cell LineSubstrate Concentration (µM)TreatmentFold Increase in Fluorescence (vs. Vehicle)
HepG250This compound4.5 ± 0.3
HepG250This compound + Inhibitor X (10 µM)1.8 ± 0.2
HepG20SNAP (Positive Control)8.2 ± 0.5
HEK29350This compound1.2 ± 0.1

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. It is recommended to perform appropriate controls and optimizations for each specific assay.

References

practical guide to handling and storage of 5-(2-Aminopyridyl)amide oxime

Author: BenchChem Technical Support Team. Date: December 2025

A Practical Guide to the Handling and Storage of 5-(2-Aminopyridyl)amide oxime

This document provides detailed application notes and protocols for the safe handling, storage, and use of this compound (CAS RN: 468068-28-2), a synthetic intermediate utilized in pharmaceutical research and development.[1][2][3] The following information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as 6-amino-N-hydroxy-3-pyridinecarboximidamide, is a small molecule with the chemical formula C₆H₈N₄O.[1] A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 468068-28-2[4]
Molecular Formula C₆H₈N₄O[1]
Molecular Weight 152.2 g/mol [1]
Appearance Solid[4]
Purity ≥98% (typical)[1]
Solubility DMF: 2 mg/mlDMSO: 3 mg/mlDMSO:PBS (pH 7.2) (1:10): 0.1 mg/ml[1]
UV max 267 nm[1]
SMILES O/N=C(\N)/c1ccc(N)nc1[1]
InChI InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,7,9)(H2,8,10)[1]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[4]

Hazard Identification:

  • Acute Oral Toxicity: Toxic if swallowed (GHS Category 3).[4]

  • Eye Damage: Causes serious eye damage (GHS Category 1).[4]

  • Skin Irritation: Causes skin irritation (GHS Category 2).[4]

  • Respiratory Irritation: May cause respiratory irritation (GHS Category 3).[4]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash hands and any exposed skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves, eye protection, and face protection.[4]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to ensure the stability of the compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment (PPE) Eye_Protection Safety Glasses with Side Shields or Goggles Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile) Body_Protection Laboratory Coat Respiratory_Protection Use in a Fume Hood to Avoid Inhalation

Recommended PPE for handling this compound.
Storage Conditions

Proper storage is essential to maintain the integrity and stability of this compound.

  • Short-term Storage: For immediate use, the compound can be stored at room temperature in a well-sealed container, away from light and moisture.

  • Long-term Storage: The recommended storage condition for long-term stability is -20°C .[1] When stored properly at this temperature, the compound is stable for at least four years.[1]

The following decision tree can guide the appropriate storage of the compound.

Storage_Decision_Tree Start Handling this compound Decision1 Intended Use Duration? Start->Decision1 ShortTerm Short-Term (Immediate Use) Decision1->ShortTerm < 1 week LongTerm Long-Term (Archival) Decision1->LongTerm > 1 week Store_RT Store at Room Temperature in a tightly sealed, light-resistant container. ShortTerm->Store_RT Store_ Store_ LongTerm->Store_ -20 -20 C Store at -20°C in a tightly sealed, light-resistant container.

Decision tree for the storage of this compound.
Preparation of Stock Solutions

For experimental use, stock solutions are typically prepared in organic solvents.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh out 1.522 mg of the compound into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Application Notes

This compound is primarily used as a synthetic intermediate in the development of novel pharmaceutical compounds.[1][2][3] The amidoxime functional group is of interest in medicinal chemistry as it can act as a nitric oxide (NO) donor.[5] NO is a key signaling molecule involved in various physiological processes.[5]

The general stability of the amidoxime group can be influenced by pH. While stable at physiological pH, hydrolysis can occur under acidic conditions.[6] The Z-isomer of amidoximes is generally considered the most stable form.[5][7]

The following diagram illustrates a generalized workflow for utilizing this compound in a research setting.

Experimental_Workflow cluster_workflow General Experimental Workflow A Receive and Log Compound B Store Appropriately (-20°C for long-term) A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Perform Reaction/ Experiment C->D E Analyze Results D->E F Dispose of Waste Properly E->F

A generalized workflow for using this compound.

Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.[4]

Disclaimer: This document is intended for informational purposes only and does not replace a thorough risk assessment and adherence to institutional safety protocols. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

Application Notes and Protocols for the Functionalization of 5-(2-Aminopyridyl)amide Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopyridyl)amide oxime is a versatile chemical scaffold possessing three key functional groups amenable to chemical modification: the exocyclic 2-amino group, the pyridine ring, and the 5-amide oxime moiety. This trifecta of reactivity makes it an attractive starting material for the synthesis of diverse compound libraries for drug discovery and development. The 2-aminopyridine core is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors.[1][2][3] Functionalization of this scaffold can lead to the development of potent and selective modulators of various signaling pathways implicated in diseases such as cancer and inflammation.

These application notes provide a detailed overview of synthetic strategies to functionalize the this compound core, complete with experimental protocols and data presentation to guide researchers in their synthetic endeavors.

Overview of Functionalization Strategies

The functionalization of this compound can be systematically approached by targeting its three reactive sites. The exocyclic amino group is nucleophilic and readily undergoes acylation, alkylation, and sulfonylation. The pyridine ring can be functionalized through electrophilic substitution, though it is generally electron-deficient. A more effective strategy involves the use of a pre-functionalized, for instance, halogenated, pyridine ring to participate in metal-catalyzed cross-coupling reactions. The amide oxime group offers opportunities for cyclization to form various heterocycles, such as 1,2,4-oxadiazoles, or can be O-alkylated.

G cluster_amino Exocyclic Amino Group Functionalization cluster_pyridine Pyridine Ring Functionalization cluster_amide_oxime Amide Oxime Functionalization This compound This compound Acylation Acylation (e.g., Acetylation) This compound->Acylation Metal-Catalyzed\nCross-Coupling\n(e.g., Suzuki) Metal-Catalyzed Cross-Coupling (e.g., Suzuki) This compound->Metal-Catalyzed\nCross-Coupling\n(e.g., Suzuki) Cyclization\n(e.g., to 1,2,4-Oxadiazole) Cyclization (e.g., to 1,2,4-Oxadiazole) This compound->Cyclization\n(e.g., to 1,2,4-Oxadiazole) Sulfonylation Sulfonylation Alkylation Alkylation Halogenation Halogenation Nitration Nitration O-Alkylation O-Alkylation Rearrangement\n(e.g., Beckmann) Rearrangement (e.g., Beckmann)

Data Presentation: Summary of Representative Functionalization Reactions

The following table summarizes expected yields for various functionalization reactions on the 2-aminopyridine scaffold, based on literature precedents. These values should serve as a guideline, and optimization may be required for the specific substrate.

Functionalization SiteReaction TypeReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Exocyclic Amino Group N-AcetylationAcetic anhydrideAcetic anhydride< 60195[4]
N-SulfonylationBenzenesulfonyl chloride, PyridineDCMRT1280-90-
Pyridine Ring Suzuki Coupling (Br)Arylboronic acid, Pd(OAc)₂, Ligand, K₂CO₃DMF/H₂O12012-2470-80[5]
Halogenation (Br)N-Bromosuccinimide (NBS)AcetonitrileRT2-475-85-
Amide Oxime Group 1,2,4-Oxadiazole formationTriethyl orthoformateTolueneReflux6-1260-80-
O-AlkylationAlkyl halide, NaHTHF0 to RT4-870-90-

Note: Yields are indicative and may vary based on the specific substrate and reaction conditions. "-" indicates that a specific literature reference for this exact transformation on the target molecule was not found, and the conditions are based on general procedures for similar substrates.

Experimental Protocols

Protocol 1: N-Acetylation of the Exocyclic Amino Group

This protocol describes the acetylation of the 2-amino group of this compound using acetic anhydride.[4]

Materials:

  • This compound

  • Acetic Anhydride

  • Ethyl Acetate

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in acetic anhydride (5 mL).

  • Reaction: Stir the reaction mixture at a temperature maintained below 60°C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, carefully pour the reaction mixture into ice-cold water (50 mL) to quench the excess acetic anhydride.

  • Neutralization: Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Precursor

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid.[5][6] A preliminary halogenation step (e.g., bromination with NBS) would be required to prepare the necessary starting material.

Materials:

  • 5-(2-Amino-X-bromopyridyl)amide oxime (where X is the position of bromination, e.g., 3 or 4)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the bromo-substituted this compound (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (4 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-120°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Cyclization of the Amide Oxime to a 1,2,4-Oxadiazole

This protocol describes the formation of a 1,2,4-oxadiazole ring from the amide oxime functionality.[7][8]

Materials:

  • This compound

  • Triethyl orthoformate

  • Toluene

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 mmol) in toluene (10 mL).

  • Reagent Addition: Add triethyl orthoformate (1.5 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.

  • Work-up and Concentration: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 2-aminopyridine are prominent in the development of kinase inhibitors. Functionalization of the this compound scaffold can lead to the discovery of novel inhibitors targeting key signaling pathways involved in cancer cell proliferation and survival.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Dysregulation of this pathway, particularly through mutations in JAK2, is implicated in myeloproliferative neoplasms.[1] 2-Aminopyridine derivatives have been successfully developed as potent and selective JAK2 inhibitors.

G Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT (dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Inhibitor 5-(2-Aminopyridyl)amide oxime Derivative Inhibitor->JAK2 Inhibition

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells, and its inhibitors have shown efficacy in hematological malignancies.[2] Bioisosteric replacement strategies utilizing scaffolds like 2-aminopyridine have led to the discovery of potent PI3Kδ inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3Kδ PI3Kδ Receptor Tyrosine Kinase->PI3Kδ Activation PIP3 PIP3 PI3Kδ->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Inhibitor 5-(2-Aminopyridyl)amide oxime Derivative Inhibitor->PI3Kδ Inhibition

Conclusion

The this compound scaffold presents a wealth of opportunities for chemical diversification. By systematically functionalizing the exocyclic amino group, the pyridine ring, and the amide oxime moiety, researchers can generate novel compound libraries with the potential to modulate key biological pathways. The provided protocols offer a starting point for the synthesis of such derivatives, and the highlighted signaling pathways illustrate the potential therapeutic applications of these compounds in areas such as oncology and immunology. Careful consideration of the interplay between the different functional groups will be crucial for successful synthetic outcomes and the development of effective new therapeutics.

References

Application Notes and Protocols: 5-(2-Aminopyridyl)amide Oxime in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 5-(2-Aminopyridyl)amide oxime is primarily recognized as a synthetic intermediate in pharmaceutical development, its unique bifunctional nature—possessing both a metal-chelating amide oxime group and a hydrogen-bonding/coordination-capable aminopyridyl moiety—presents significant, largely unexplored potential in material science.[1] These application notes propose the use of materials functionalized with this compound for advanced applications, including synergistic metal ion extraction and catalysis. The strategic combination of these two functional groups on a single platform can lead to materials with enhanced selectivity, capacity, and catalytic efficiency.

Potential Applications in Material Science

The incorporation of this compound into polymer or inorganic substrates could yield advanced functional materials for a variety of applications:

  • Synergistic Metal Ion Extraction: The amide oxime group is a well-established chelator for various metal ions, including uranium and other heavy metals.[2][3][4][5] The adjacent aminopyridyl group can act as an additional coordination site, potentially enhancing the selectivity and binding affinity for specific metal ions through a synergistic chelation effect. This could be particularly advantageous for extracting valuable or toxic metals from complex aqueous solutions.[6][7]

  • Heterogeneous Catalysis: The aminopyridyl moiety can serve as a ligand for catalytically active metal centers. By functionalizing a solid support with this compound, it is possible to immobilize metal catalysts. The amide oxime group could further modulate the electronic properties of the metal center or participate in tandem reactions.

  • Drug Delivery and Biomedical Materials: The ability of both functional groups to interact with biological molecules through coordination and hydrogen bonding makes these materials interesting candidates for drug delivery systems and functional coatings for biomedical implants.[1][8] The aminopyridyl group, in particular, is a known pharmacophore.[1]

Data Presentation

Table 1: Hypothetical Metal Ion Adsorption Capacities

Functionalized MaterialTarget Metal IonAdsorption Capacity (mg/g)Optimal pHContact Time (min)
Poly(acrylonitrile) functionalized with this compoundU(VI)4506.0-8.0120
Silica gel functionalized with this compoundCu(II)2805.0-6.060
Chitosan functionalized with this compoundPb(II)3505.5-6.590

Table 2: Characterization Techniques for Functionalized Materials

TechniquePurposeExpected Observations
Fourier-Transform Infrared Spectroscopy (FTIR)Confirmation of functional groupsAppearance of N-H, C=N, and N-O stretching bands.
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical state analysisPresence of N 1s and O 1s peaks corresponding to amide oxime and aminopyridyl groups.
Scanning Electron Microscopy (SEM)Surface morphology analysisChanges in surface texture and porosity after functionalization.
Thermogravimetric Analysis (TGA)Thermal stability assessmentDetermination of degradation temperatures of the functionalized material.

Experimental Protocols

Protocol 1: Synthesis of this compound Functionalized Poly(acrylonitrile)

This protocol describes the synthesis of a polymer functionalized with this compound, starting from a commercially available poly(acrylonitrile) (PAN) base material.

Materials:

  • Poly(acrylonitrile) (PAN) powder

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • 5-(2-Aminopyridyl)carbonitrile (hypothetical precursor)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Amidoximation of PAN: In a round-bottom flask, suspend 10 g of PAN powder in 200 mL of a 1:1 (v/v) mixture of DMF and water.

  • Add 15 g of hydroxylamine hydrochloride and 10 g of sodium carbonate to the suspension.

  • Heat the mixture to 70°C and stir for 24 hours.

  • After cooling, filter the polymer and wash extensively with deionized water and then with ethanol.

  • Dry the resulting amidoxime-functionalized PAN (PAN-AO) in a vacuum oven at 60°C.

  • Coupling of 5-(2-Aminopyridyl) moiety (Hypothetical): In a separate reaction, convert 5-(2-Aminopyridyl)carbonitrile to the corresponding amide oxime.

  • Disperse 5 g of PAN-AO in 100 mL of dry DMF.

  • Add an equimolar amount of a suitable coupling agent (e.g., a carbodiimide) followed by the prepared this compound.

  • Stir the reaction mixture at 50°C for 48 hours under an inert atmosphere.

  • Cool the mixture, filter the functionalized polymer, and wash thoroughly with DMF, ethanol, and deionized water.

  • Dry the final product, this compound functionalized PAN, under vacuum at 60°C.

Protocol 2: Evaluation of Uranium Extraction from Simulated Seawater

This protocol outlines a batch adsorption experiment to assess the uranium uptake capacity of the functionalized polymer.

Materials:

  • This compound functionalized PAN

  • Simulated seawater spiked with a known concentration of uranyl nitrate

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Centrifuge tubes (50 mL)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for uranium analysis

Procedure:

  • Prepare a stock solution of simulated seawater containing 10 mg/L of uranium.

  • Weigh 20 mg of the functionalized polymer into a series of 50 mL centrifuge tubes.

  • Add 40 mL of the uranium-spiked simulated seawater to each tube.

  • Adjust the pH of the solutions to a range of 4.0 to 8.0 using 0.1 M HCl or 0.1 M NaOH.

  • Shake the tubes at 25°C for 4 hours to ensure equilibrium is reached.

  • Centrifuge the tubes to separate the polymer from the solution.

  • Carefully collect the supernatant and analyze the final uranium concentration using ICP-MS.

  • Calculate the adsorption capacity using the following formula: q = (C₀ - Cₑ) * V / m where:

    • q is the adsorption capacity (mg/g)

    • C₀ is the initial uranium concentration (mg/L)

    • Cₑ is the equilibrium uranium concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

Visualizations

experimental_workflow start Start synthesis Synthesis of Functionalized Polymer start->synthesis Protocol 1 characterization Material Characterization (FTIR, XPS, SEM, TGA) synthesis->characterization Verify Functionalization application Application Testing: Metal Ion Extraction characterization->application Proceed if successful data_analysis Data Analysis and Performance Evaluation application->data_analysis Collect Data end End data_analysis->end

Caption: Experimental workflow for synthesis and evaluation.

signaling_pathway material Functionalized Material (this compound) aminopyridyl Aminopyridyl Group material->aminopyridyl amide_oxime Amide Oxime Group material->amide_oxime metal_ion Metal Ion (e.g., UO₂²⁺) complexation Synergistic Chelation metal_ion->complexation adsorption Metal Ion Adsorption complexation->adsorption aminopyridyl->complexation Coordination amide_oxime->complexation Chelation

Caption: Proposed mechanism for synergistic metal ion chelation.

References

Troubleshooting & Optimization

Technical Support Center: Aminopyridyl Amide Oxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aminopyridyl amide oximes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing aminopyridyl amide oximes?

The most prevalent method for synthesizing aminopyridyl amide oximes is the reaction of a corresponding aminopyridyl nitrile with hydroxylamine.[1] This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol or methanol.[1][2]

Q2: What are the primary side products I should be aware of during aminopyridyl amide oxime synthesis?

The most significant and commonly reported side product is the corresponding aminopyridyl amide.[3][4] This can arise from the hydrolysis of the starting nitrile or the newly formed amidoxime, a reaction that can be promoted by harsh reaction conditions such as high temperatures.[3] Additionally, depending on the specific reaction conditions and the structure of the aminopyridyl moiety, other side products such as dimeric species and products resulting from the Beckmann rearrangement (imines) may also be observed.[1]

Q3: Can the amino group on the pyridine ring participate in side reactions?

Yes, the amino group on the pyridine ring can influence the reaction outcome. It imparts a significant mesomeric effect, which alters the electronic properties of the molecule compared to simple pyridyl derivatives.[1] While specific side reactions directly involving the amino group during the conversion of the nitrile to the amidoxime are not extensively documented in readily available literature, its electronic influence can affect the susceptibility of the nitrile group to nucleophilic attack and the stability of intermediates, potentially influencing the formation of side products.

Q4: Are there greener synthesis alternatives to traditional methods?

Yes, several approaches offer more environmentally friendly alternatives. One notable method involves using water as the solvent at room temperature with triethylamine as the base.[3] This can lead to good yields, simpler work-up procedures, and shorter reaction times. Another green technique is the use of ultrasonic irradiation in a solvent-free system, which has been reported to produce high yields of amidoximes in a short timeframe.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and offers potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Aminopyridyl Amide Oxime - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of the product.- Optimize Reaction Time and Temperature: The conversion of nitriles to amidoximes can be slow. Consider extending the reaction time or moderately increasing the temperature, typically to a reflux of ethanol or methanol (60-80 °C).[3] - Choice of Base: Ensure the appropriate base and stoichiometry are used. The selection of the base can significantly impact the reaction's success.
High Percentage of Aminopyridyl Amide Byproduct - Hydrolysis of the nitrile or amidoxime due to harsh conditions (e.g., high temperature, strong base). - Inappropriate work-up procedure.- Control Reaction Temperature: Running the reaction at a lower temperature, such as room temperature, can minimize hydrolysis.[3] - Select a Milder Base: Using an organic base like triethylamine instead of a strong inorganic base can reduce amide formation.[3] - Optimize Base Stoichiometry: The amount of base is critical. For example, using 1.6 molar equivalents of triethylamine has been shown to favor amidoxime formation, whereas 6 molar equivalents can lead to the amide being the major product.[3] - Careful pH Control During Work-up: Avoid strongly acidic or basic conditions during extraction and purification to prevent hydrolysis of the amidoxime.[3]
Formation of Other Unexpected Side Products - Cyclization: The aminopyridyl amide oxime can undergo intramolecular cyclization to form heterocyclic structures like 1,2,4-oxadiazoles, especially in the presence of activating agents or at elevated temperatures. - Beckmann Rearrangement: Under certain acidic conditions, the oxime may undergo a Beckmann rearrangement to yield an imine instead of the expected amide.[1]- Control Temperature and Reagents: Avoid unnecessarily high temperatures and the presence of reagents that could promote cyclization or rearrangement. - Purification: Utilize chromatographic techniques such as column chromatography to separate the desired product from these byproducts.
Difficulty in Purifying the Product - Similar polarity of the desired amidoxime and the amide byproduct.- Column Chromatography: This is the most common method for purification. Experiment with different solvent systems to achieve optimal separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different reaction conditions on the yield of the desired aminopyridyl amide oxime versus the formation of the amide byproduct, based on available literature for analogous aromatic systems.

Starting NitrileBase (equivalents)SolventTemperature (°C)Time (h)Amidoxime Yield (%)Amide Yield (%)Reference
Aryl NitrileTriethylamine (1.6)WaterRoom Temp6Optimized for AmidoximeMinimized[3]
Aryl NitrileTriethylamine (6.0)WaterRoom Temp6Minor ProductMajor Product[3]
2-ChlorobenzonitrileNa2CO3 (2)Ethanol90 (Microwave)1--[4]
2-ChlorobenzonitrileKOtBu (10)DMSO0 to Room Temp18--[4]

Note: Specific yield percentages for the aminopyridyl systems are not consistently reported across the literature, hence the qualitative descriptions in some entries.

Experimental Protocols

General Protocol for the Synthesis of Aminopyridyl Amide Oximes

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the aminopyridyl nitrile (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol or water), add hydroxylamine hydrochloride (1.5 mmol).

  • Addition of Base: Add the appropriate base (e.g., triethylamine, 1.6 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) for the required time (typically several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, if the solvent is organic, concentrate the reaction mixture under reduced pressure. If the solvent is water, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to separate the desired aminopyridyl amide oxime from any side products.

Visualizations

Reaction_Pathway Aminopyridyl Nitrile Aminopyridyl Nitrile Aminopyridyl Amide Oxime Aminopyridyl Amide Oxime Aminopyridyl Nitrile->Aminopyridyl Amide Oxime Hydroxylamine, Base Aminopyridyl Amide (Side Product) Aminopyridyl Amide (Side Product) Aminopyridyl Nitrile->Aminopyridyl Amide (Side Product) Hydrolysis Hydroxylamine Hydroxylamine Aminopyridyl Amide Oxime->Aminopyridyl Amide (Side Product) Hydrolysis Cyclized Product (e.g., 1,2,4-Oxadiazole) Cyclized Product (e.g., 1,2,4-Oxadiazole) Aminopyridyl Amide Oxime->Cyclized Product (e.g., 1,2,4-Oxadiazole) Heat/Activating Agent

Caption: General reaction pathway for aminopyridyl amide oxime synthesis and common side reactions.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_byproduct High Amide Byproduct? check_yield->check_byproduct No optimize_conditions Increase Time/Temp Adjust Base check_yield->optimize_conditions Yes reduce_temp Lower Reaction Temp check_byproduct->reduce_temp Yes purify Purify Product (Chromatography/Recrystallization) check_byproduct->purify No optimize_conditions->check_yield change_base Use Milder Base (e.g., Triethylamine) reduce_temp->change_base change_base->purify end Pure Product purify->end

Caption: Troubleshooting workflow for aminopyridyl amide oxime synthesis.

References

Technical Support Center: Purification of 5-(2-Aminopyridyl)amide oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-(2-Aminopyridyl)amide oxime.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the molecule's inherent polarity and the presence of multiple nitrogen functional groups (aminopyridine, amide, and oxime). These characteristics can lead to:

  • Strong interactions with silica gel: The basic nitrogen atoms of the pyridine ring and the amino group, along with the polar amide and oxime functionalities, can interact strongly with the acidic silanol groups on the surface of silica gel. This often results in poor separation, significant peak tailing, and even irreversible adsorption during column chromatography.

  • Co-elution of polar impurities: Structurally similar and highly polar impurities, such as the unreacted starting material (2-amino-5-cyanopyridine) or the corresponding carboxylic acid byproduct, can be difficult to separate from the desired product.

  • Potential for degradation: The amide oxime functional group can be susceptible to hydrolysis under acidic or strongly basic conditions, potentially leading to the formation of the corresponding amide or carboxylic acid. The aminopyridine ring may also be sensitive to oxidation.

Q2: What are the common impurities I should be aware of during the synthesis and purification of this compound?

A2: Common impurities may include:

  • Unreacted 2-amino-5-cyanopyridine: Incomplete reaction can leave residual starting material.

  • 6-Aminonicotinamide: Hydrolysis of the amide oxime or the starting nitrile under certain reaction or work-up conditions can form the corresponding amide.

  • 6-Aminonicotinic acid: Further hydrolysis of the amide or amide oxime can lead to the formation of the carboxylic acid.

  • Byproducts from side reactions: Depending on the synthetic route, other related nitrogen-containing heterocyclic compounds may be formed.

  • Residual reagents: Reagents used in the synthesis, such as hydroxylamine, bases (e.g., triethylamine), or coupling agents, may be present in the crude product.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Due to the polar nature of the compound, a relatively polar mobile phase will be required. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 or 90:10 v/v). To improve spot shape and reduce streaking, which is common with basic compounds like aminopyridines on silica, it is highly recommended to add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide.

For visualization, the compound is UV active due to the pyridine ring, so it can be visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be used, as the oxime and amino groups are susceptible to oxidation.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Issue 1: Product is streaking or not moving from the baseline on the TLC plate.
Possible Cause Troubleshooting Steps
Mobile phase is not polar enough. Gradually increase the polarity of the mobile phase by increasing the proportion of methanol in the dichloromethane/methanol mixture.
Strong interaction with acidic silica gel. Add a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide (a few drops) to the mobile phase to neutralize the acidic sites on the silica gel and improve the spot shape.
Sample is overloaded on the TLC plate. Apply a smaller, more dilute spot of the sample to the TLC plate.
Issue 2: Poor separation of the product from impurities during column chromatography.
Possible Cause Troubleshooting Steps
Inappropriate solvent system. Optimize the mobile phase using TLC. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may provide better separation.
Peak tailing due to interaction with silica. As with TLC, add a basic modifier (e.g., 0.5-1% triethylamine) to the chromatography eluent.
Column is overloaded. Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude product ratio of at least 50:1 (w/w).
Co-eluting impurities. Consider an alternative purification technique such as recrystallization or preparative HPLC if column chromatography on silica gel is ineffective.
Issue 3: Low recovery of the product after column chromatography.
Possible Cause Troubleshooting Steps
Irreversible adsorption onto the silica gel. Use a less acidic stationary phase, such as neutral alumina, or deactivate the silica gel by pre-treating it with the mobile phase containing a basic modifier.
Product degradation on the column. The acidic nature of silica gel may cause degradation. Minimize the time the compound spends on the column by using flash chromatography. Using a neutral stationary phase can also mitigate this issue.
Product is highly soluble in the eluent. Ensure that the fractions are being collected and analyzed properly. The product may be eluting faster than expected.
Issue 4: Crystals do not form during recrystallization.
Possible Cause Troubleshooting Steps
Solution is not saturated. Concentrate the solution by carefully evaporating some of the solvent.
Incorrect solvent or solvent system. The compound may be too soluble or too insoluble in the chosen solvent. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and water) to find a suitable solvent or solvent pair (a solvent in which the compound is soluble when hot and insoluble when cold).
Presence of impurities inhibiting crystallization. Try to purify the crude product further by a quick filtration through a small plug of silica gel before attempting recrystallization.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystal formation.
"Oiling out" of the product. If the product separates as an oil, try re-heating the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and then cool slowly. Seeding the solution with a pure crystal can also induce crystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Choose an appropriately sized glass column and pack it with silica gel (230-400 mesh) as a slurry in the initial, less polar eluent. A typical starting eluent is 98:2 dichloromethane (DCM):methanol (MeOH) containing 0.5% triethylamine (TEA).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for better resolution, use a dry loading technique: dissolve the crude product in a volatile solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial, less polar solvent system (e.g., 98:2 DCM:MeOH + 0.5% TEA).

    • Gradually increase the polarity of the eluent by increasing the percentage of methanol (e.g., to 95:5, then 90:10 DCM:MeOH, always containing 0.5% TEA).

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Perform small-scale solubility tests to identify a suitable solvent. Ethanol, methanol, or a mixture of ethanol and water are often good starting points for polar compounds. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

The following tables provide representative data on the effectiveness of different purification methods. Note: This data is illustrative and may vary depending on the specific experimental conditions and the purity of the crude material.

Table 1: Comparison of Purification Methods for this compound

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Flash Column Chromatography (Silica Gel with TEA) ~85%>98%75%Effective at removing both less polar and more polar impurities.
Recrystallization (Ethanol/Water) ~85%~97%60%Good for removing less soluble impurities, but may have lower yield due to product solubility.
Preparative HPLC ~90%>99%50%Provides the highest purity but is less scalable and may result in lower overall yield.

Table 2: Effect of Basic Modifier in Column Chromatography

Mobile Phase Purity of Main Fraction (by TLC) Observations
DCM:MeOH (95:5) ~90%Significant peak tailing, broad fractions.
DCM:MeOH (95:5) + 0.5% TEA >98%Symmetrical peaks, better separation, and sharper fractions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude this compound col_chrom Flash Column Chromatography (Silica Gel, DCM/MeOH + TEA) start->col_chrom Primary Method recryst Recrystallization (e.g., Ethanol/Water) start->recryst Alternative/Secondary Method tlc TLC Monitoring col_chrom->tlc Fraction Analysis hplc Purity Analysis (HPLC) col_chrom->hplc recryst->tlc Purity Check recryst->hplc tlc->col_chrom Optimize Eluent pure_product Pure this compound (>98% Purity) hplc->pure_product Purity >98% nmr_ms Structural Confirmation (NMR, MS) pure_product->nmr_ms

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Poor Purification Outcome (Low Purity/Yield) check_tlc Review TLC Data: - Streaking? - Poor Separation? start->check_tlc check_recovery Assess Mass Balance: - Low Recovery? start->check_recovery add_base Add Basic Modifier (TEA) check_tlc->add_base If Streaking change_polarity Adjust Solvent Polarity check_tlc->change_polarity If Poor Rf change_method Switch Purification Method (e.g., to Recrystallization) check_tlc->change_method If Co-elution change_stationary_phase Use Neutral Stationary Phase (e.g., Alumina) check_recovery->change_stationary_phase If Low Recovery on Silica

Caption: Troubleshooting logic for purification challenges of this compound.

Technical Support Center: Improving the Stability of 5-(2-Aminopyridyl)amide Oxime Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-(2-Aminopyridyl)amide oxime. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A color change, often to a yellow or brownish hue, is a common indicator of degradation. This can be caused by several factors, including:

  • Oxidation: The 2-aminopyridine moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants.[1]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of pyridine derivatives.[2]

  • pH-related degradation: Extreme pH conditions can catalyze various degradation reactions.

Action:

  • Visually inspect for any precipitation.

  • Analyze the solution using a suitable analytical method like HPLC to identify any new peaks corresponding to degradation products.

  • Implement preventative measures as outlined in the troubleshooting section below.

Q2: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound in solution is influenced by a combination of chemical and environmental factors:

  • pH: The amide oxime group can be susceptible to acid-catalyzed hydrolysis, which may lead to the formation of the corresponding carboxylic acid and hydroxylamine.[3][4] The aminopyridine ring's basicity also means that the compound's charge state and reactivity will be pH-dependent.

  • Temperature: Elevated temperatures accelerate the rate of most degradation reactions.

  • Light: Exposure to light, particularly in the UV spectrum, can lead to photodegradation.[2]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in hydrolytic degradation, while others might contain impurities that catalyze degradation.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the aminopyridine ring.[5][6]

Q3: What are the recommended storage conditions for solutions of this compound?

To maximize the shelf-life of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C. A product data sheet for the solid compound suggests storage at -20°C for long-term stability.[7]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: For sensitive applications or long-term storage, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1]

  • Container: Use high-quality, clean glassware to avoid contamination with metal ions or other residues that could catalyze degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC analysis Degradation of the compound.- Compare the new peaks to a forced degradation study profile (see Experimental Protocols).- Re-prepare the solution using fresh, high-purity solvent and solid compound.- Ensure proper storage conditions (cool, dark, inert atmosphere).
Decreased potency or concentration over time Chemical degradation.- Investigate the effect of pH by preparing the solution in a buffered system (e.g., pH 7.4 PBS).- Evaluate the impact of antioxidants if oxidation is suspected.- Perform a short-term stability study at different temperatures to determine the optimal storage temperature.
Precipitation in the solution - Poor solubility at the storage temperature.- Formation of an insoluble degradation product.- Determine the solubility of the compound in the chosen solvent at the storage temperature.- If precipitation occurs upon cooling, consider preparing smaller batches for immediate use.- Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent experimental results Instability of the stock solution.- Prepare fresh stock solutions more frequently.- Validate the stability of the stock solution over the typical duration of your experiments.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][9]

Objective: To intentionally degrade this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C, protected from light, for 48 hours.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in foil to exclude light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable analytical method, such as HPLC-UV, to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent this compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Start with a low percentage of Solvent B and gradually increase it to elute more non-polar compounds. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 267 nm) and potentially at other wavelengths to ensure detection of all degradants.[7]

  • Method Validation: Use the samples from the forced degradation study to demonstrate the method's ability to separate the parent compound from its degradation products.

Quantitative Data

Specific quantitative stability data for this compound is not widely available in the public domain. The following table is a template for researchers to populate with their own experimental data from stability studies.

Condition Solvent/Buffer Temperature (°C) Duration Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation
Control DMSO47 days
Acidic 0.1 M HCl6024 hours
Basic 0.1 M NaOH6024 hours
Oxidative 3% H₂O₂2524 hours
Thermal Acetonitrile:Water (1:1)8048 hours
Photolytic Acetonitrile:Water (1:1)2524 hours

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Solution of This compound stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) prep->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC sample->analyze data Quantify Degradation and Identify Degradants analyze->data

Caption: Workflow for assessing the stability of this compound solutions.

G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid-Catalyzed) parent->hydrolysis H+ / H2O oxidation Oxidation (Aminopyridine Ring) parent->oxidation [O] rearrangement Beckmann Rearrangement (Acidic Conditions) parent->rearrangement H+ hydrolysis_prod Carboxylic Acid + Hydroxylamine hydrolysis->hydrolysis_prod oxidation_prod N-oxides, Deamination Products, Coupling Products oxidation->oxidation_prod rearrangement_prod Substituted Amide rearrangement->rearrangement_prod

Caption: Potential degradation pathways for this compound.

References

overcoming low reactivity of precursors in amidoxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges associated with the low reactivity of precursors in amidoxime synthesis.

Frequently Asked questions (FAQs)

Q1: My amidoxime synthesis from a nitrile and hydroxylamine is resulting in a low yield. What are the potential causes and solutions?

Low yields in amidoxime synthesis can stem from several factors, including incomplete reaction, degradation of the product, or suboptimal reaction conditions. Here are some troubleshooting steps:

  • Increase Reaction Time and/or Temperature: The conversion of nitriles to amidoximes can be slow. Traditionally, these reactions are heated for several hours at 60-80 °C. Consider extending the reaction time or moderately increasing the temperature.[1] For less reactive nitriles, reflux conditions may be necessary to improve the reaction rate and yield.[2]

  • Use an Excess of Hydroxylamine: Adding an excess of hydroxylamine can help drive the reaction to completion, which is particularly useful for aliphatic nitriles that tend to be less reactive than their aromatic counterparts.[2][3]

  • Choice of Hydroxylamine Salt vs. Aqueous Solution: While hydroxylamine hydrochloride with a base is commonly used, employing an aqueous solution of hydroxylamine can sometimes lead to shorter reaction times and may not require an additional base.[3]

  • Solvent Selection: The reaction is typically performed in refluxing ethanol or methanol to decrease the reaction time.[1] Ensure the chosen solvent is appropriate for your starting materials and the reaction temperature.

  • Alternative Energy Sources: Microwave or ultrasonic irradiation has been shown to significantly accelerate the reaction, leading to shorter reaction times and high yields.[2][3]

Q2: I am observing a significant amount of amide byproduct in my reaction. How can I minimize its formation?

Amide formation is a common side reaction, especially with aromatic nitriles that have electron-withdrawing substituents.[2] Here are some strategies to suppress this side product:

  • Optimize the Base: The choice and amount of base are critical. Using a milder organic base like triethylamine instead of strong inorganic bases can be beneficial. One study found that using 1.6 molar equivalents of triethylamine in water at room temperature optimized the yield of the desired amidoxime while minimizing the amide byproduct.[1]

  • Control Reaction Temperature: High temperatures can promote the hydrolysis of the nitrile or the newly formed amidoxime to the corresponding amide. Running the reaction at room temperature, if feasible for your substrate, can reduce amide formation.[1]

  • Consider Ionic Liquids: Recent research suggests that specific ionic liquids can suppress amide formation and reduce reaction times, offering a more selective synthesis route.[1]

  • Alternative Synthesis Route: In cases where amide formation is persistent, a two-step approach can be effective. First, convert the nitrile to a thioamide, and then react the thioamide with hydroxylamine to yield the amidoxime. This method can often provide a purer product.[2][4]

Q3: My nitrile precursor is sterically hindered and shows very low conversion. What strategies can I employ?

Steric hindrance can significantly reduce the reactivity of the nitrile group. To overcome this, consider the following:

  • Forcing Conditions: Increase the reaction temperature to reflux and prolong the reaction time. A larger excess of hydroxylamine may also be necessary.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can provide the necessary energy to overcome the activation barrier in a shorter amount of time.

  • Alternative Precursors: If the nitrile remains unreactive, synthesizing the amidoxime from a different precursor may be more efficient. For instance, converting a corresponding secondary amide to the N-substituted amidoxime can be achieved under mild conditions.[5]

Q4: Are there any "green" or more environmentally friendly methods for amidoxime synthesis?

Yes, efforts have been made to develop more sustainable protocols. A notable green chemistry approach involves using water as the solvent at room temperature with triethylamine as the base. This method offers good yields, easier work-up, and shorter reaction times compared to traditional methods that often rely on organic solvents and heating.[1] Ultrasonic irradiation in a solvent-free system has also been reported to produce amidoximes in high yields with short reaction times.[1][3]

Q5: Can I synthesize N-substituted amidoximes if my primary nitrile synthesis is failing?

Yes, N-substituted amidoximes can be synthesized through alternative routes. A convenient one-pot method starts from secondary amides, which are converted to N-substituted amidoximes under mild conditions using a triphenylphosphine-iodine system.[5][6] This approach is applicable to a range of N-aryl and N-alkyl amidoximes. Another method involves the reaction of primary nitroalkanes with magnesium or lithium amides.[7]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during amidoxime synthesis.

Problem Potential Cause Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction due to low precursor reactivity.- Increase reaction time and/or temperature (up to reflux).[1][2] - Use a larger excess of hydroxylamine (2-3 equivalents).[2][3] - Employ microwave or ultrasonic irradiation to accelerate the reaction.[2][3]
2. Decomposition of hydroxylamine.- Use a fresh source of hydroxylamine or hydroxylamine hydrochloride.
3. Steric hindrance in the nitrile substrate.- Increase reaction temperature and time significantly. - Consider an alternative synthetic route, such as from the corresponding thioamide or amide.[2][5]
Formation of Amide Side Product 1. Reaction conditions favoring hydrolysis.- Use a milder base like triethylamine instead of strong inorganic bases such as sodium carbonate.[1] - Perform the reaction at a lower temperature (e.g., room temperature).[1]
2. Electron-withdrawing groups on an aromatic nitrile.- Use ionic liquids as the solvent to promote the desired reaction pathway. - Convert the nitrile to a thioamide first, then react with hydroxylamine.[2][4]
Reaction is Too Slow 1. Low reaction temperature.- Increase the temperature to reflux.[2]
2. Low reactivity of the nitrile (e.g., aliphatic nitriles).- Employ microwave or ultrasonic irradiation to accelerate the reaction.[2][3] - Use an aqueous solution of hydroxylamine, which can be more reactive.[3]
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent.- After the reaction, cool the mixture to check for precipitation. If none, remove the solvent under reduced pressure and attempt crystallization from a different solvent system.[2]
2. Oily or non-crystalline product.- Utilize column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane) to purify the product.[2] - Attempt to form a salt of the amidoxime to induce crystallization.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Amidoxime Synthesis from Nitriles

Precursor (Nitrile)ReagentsBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Acetonitrile50% aq. NH₂OH-Water2524~56[2][8]
PropionitrileNH₂OH·HClNa₂CO₃ (2)EthanolReflux1278[2]
Aromatic NitrileNH₂OH·HClNa₂CO₃ (1.5)Ethanol/WaterUltrasound1.5-2.570-85[3]
Aromatic NitrileNH₂OH·HClK₂CO₃MethanolRefluxN/A52-95[9]
ImidoylbenzotriazoleNH₂OH--Microwave0.08-0.2565-81[3]

Table 2: Effect of Base on Aryl Amidoxime Synthesis in Water at Room Temperature

Base (Equivalents)Time (h)Amidoxime Yield (%)Amide Yield (%)
Triethylamine (1.6)6OptimizedMinimized
Triethylamine (6.0)6LowMajor Product

Adapted from a study on green synthesis approaches, specific yields were not provided but the trend was highlighted.[1]

Experimental Protocols

Protocol 1: General Synthesis of Amidoximes using Hydroxylamine Hydrochloride

  • Reaction Setup: To a solution of the nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 48 hours depending on the substrate's reactivity.[2][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography.[2]

Protocol 2: Synthesis of Acetamidoxime using Aqueous Hydroxylamine

  • Reaction Setup: In a flask equipped with a magnetic stirrer, add 90 mL of a 50% by weight aqueous solution of hydroxylamine to 45 mL of high-purity acetonitrile.

  • Reaction Execution: Stir the mixture at 25°C for 24 hours. Crystalline acetamidoxime is expected to precipitate out of the solution.

  • Work-up and Purification: Filter the crystalline product and wash with a non-polar solvent like perfluorohexane. The product can be further purified by recrystallization from a suitable solvent.[2][8]

Protocol 3: Ultrasound-Assisted Synthesis of Amidoximes

  • Reaction Setup: In a suitable vessel, dissolve the nitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a mixture of water and ethanol. Add sodium carbonate (1.5 eq).

  • Reaction Execution: Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz. The reaction is typically complete within 1.5 to 2.5 hours.

  • Work-up and Purification: After the reaction, extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography.

Protocol 4: One-Pot Synthesis of N-Substituted Amidoximes from Amides

  • Reaction Setup: To a solution of iodine (1.5 eq) and triphenylphosphine (1.5 eq) in dry dichloromethane at 0°C, add the secondary amide (1.0 eq), triethylamine (5.0 eq), and hydroxylamine hydrochloride (1.5 eq).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically within 2 hours).

  • Work-up and Purification: Concentrate the crude mixture under reduced pressure and purify by column chromatography using an appropriate solvent system (e.g., 30–70% ethyl acetate in hexane).[5][10]

Visualizations

troubleshooting_workflow start Start: Low Yield in Amidoxime Synthesis check_reactivity Assess Precursor Reactivity (Aliphatic, Sterically Hindered, Electron-withdrawing groups?) start->check_reactivity low_reactivity Low Reactivity Precursor check_reactivity->low_reactivity Yes high_reactivity High Reactivity Precursor check_reactivity->high_reactivity No increase_conditions Increase Temperature/Time Use Excess Hydroxylamine low_reactivity->increase_conditions amide_byproduct Check for Amide Byproduct high_reactivity->amide_byproduct increase_conditions->amide_byproduct optimize_base Optimize Base (e.g., Triethylamine) Lower Temperature amide_byproduct->optimize_base Yes alternative_energy Consider Alternative Energy (Microwave/Ultrasound) amide_byproduct->alternative_energy No optimize_base->alternative_energy alternative_route Consider Alternative Route (Thioamide or Amide Precursor) alternative_energy->alternative_route Still low yield purification Optimize Purification alternative_energy->purification Yield improved alternative_route->purification end End: Improved Yield purification->end

Caption: Troubleshooting workflow for low yield in amidoxime synthesis.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction nitrile Nitrile (R-C≡N) amidoxime Amidoxime (R-C(NH₂)=NOH) nitrile->amidoxime + NH₂OH amide Amide (R-C(=O)NH₂) nitrile->amide Hydrolysis (favored by high temp./strong base) hydroxylamine Hydroxylamine (NH₂OH) synthesis_strategy start Select Synthesis Strategy precursor_type What is the precursor? start->precursor_type nitrile Nitrile precursor_type->nitrile Nitrile amide Amide precursor_type->amide Amide nitrile_reactivity Is the nitrile reactive? nitrile->nitrile_reactivity amide_route One-pot from Amide: Ph₃P-I₂, Base, NH₂OH·HCl amide->amide_route standard_conditions Standard Conditions: NH₂OH·HCl, Base, Alcohol, Heat nitrile_reactivity->standard_conditions Yes unreactive_nitrile Unreactive Nitrile (Aliphatic/Hindered) nitrile_reactivity->unreactive_nitrile No forcing_conditions Forcing Conditions: Reflux, Excess NH₂OH unreactive_nitrile->forcing_conditions alternative_methods Alternative Methods: Microwave/Ultrasound unreactive_nitrile->alternative_methods thioamide_route Thioamide Route unreactive_nitrile->thioamide_route

References

Technical Support Center: Refinement of Experimental Conditions for Metal Complexation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for metal complexation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during metal complexation experiments in a question-and-answer format, offering specific troubleshooting advice.

Synthesis & Reaction Conditions

Question 1: Why is the yield of my metal complex low?

Answer: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Try extending the reaction time or gently heating the mixture, ensuring the complex is thermally stable.

  • Suboptimal Stoichiometry: An incorrect metal-to-ligand ratio can limit the formation of the desired complex. It is crucial to experimentally determine the correct stoichiometry.[1] Using a slight excess (10-20%) of the ligand can often drive the reaction to completion.

  • Ligand or Metal Ion Degradation: The pH or temperature of the reaction might be causing your ligand or metal salt to decompose. Verify the stability of your starting materials under the employed reaction conditions.

  • Solvent Effects: The solvent choice is critical. A coordinating solvent might compete with the ligand for binding to the metal ion, thus reducing the yield. Consider a solvent with lower coordinating ability.

  • pH Control: The pH of the solution can significantly influence the reaction. For ligands with acidic or basic groups, the pH will determine the active form of the ligand. If the pH is too low, the ligand may not be sufficiently deprotonated to coordinate effectively. Conversely, a pH that is too high can lead to the precipitation of metal hydroxides. It is essential to determine and maintain the optimal pH for your specific system.

Question 2: My complex is precipitating out of solution unexpectedly. What could be the cause?

Answer: Unexpected precipitation can occur for several reasons:

  • Low Solubility: The formed complex may have low solubility in the chosen solvent. You may need to select a different solvent system or modify the ligand to enhance solubility.

  • Metal Hydroxide Formation: If the pH is too high, the metal ion may precipitate as a metal hydroxide. Careful control and buffering of the pH are necessary to prevent this.

  • Changes in Ionic Strength: The ionic strength of the solution can affect the solubility of the complex. Ensure consistent ionic strength across experiments, especially when comparing results.

Question 3: The color of my reaction mixture is different from what I expected. What does this indicate?

Answer: An unexpected color change can be indicative of several phenomena:

  • Formation of a Different Complex: You might be forming a complex with a different stoichiometry or coordination geometry than anticipated.

  • Change in Metal Oxidation State: The metal ion may have undergone a change in its oxidation state during the reaction.

  • Ligand Decomposition: The ligand may have degraded, and the observed color could be from a decomposition product.

  • Incomplete Reaction: The color you observe could be a mixture of the starting materials and the product complex.

Purification & Isolation

Question 4: I am having difficulty purifying my metal complex. What are the best strategies?

Answer: The purification of metal complexes can be challenging. Here are some common techniques and troubleshooting tips:

  • Recrystallization: This is the most common method for purifying solid metal complexes. The key is to find a solvent system where the complex has high solubility at an elevated temperature and low solubility at room or lower temperatures.

  • Solvent Washing/Trituration: If your complex is insoluble in a particular solvent in which impurities are soluble, you can wash or triturate the crude product with that solvent to remove the impurities.

  • Column Chromatography: While effective, care must be taken as some metal complexes can decompose on the stationary phase. Standard silica gel is slightly acidic and may cause degradation.[2] Consider using a more inert stationary phase like Celite or deactivated silica/alumina. For air-sensitive complexes, performing chromatography under an inert atmosphere is recommended, though it can be technically challenging.[2]

  • Handling Air-Sensitive Complexes: For complexes that are sensitive to air and moisture, all manipulations should be performed under an inert atmosphere using a Schlenk line or a glovebox.[3][4][5][6] Solvents must be thoroughly deoxygenated before use.[2]

Question 5: My complex appears to be an oil and won't crystallize. How can I induce crystallization?

Answer: Obtaining a crystalline product can be difficult. If your complex is oily, consider the following:

  • Slow Down Crystallization: Rapid crystallization often leads to the formation of powders or oils. To slow down the process, you can try diluting the solution, lowering the temperature gradually, or using vapor diffusion with an anti-solvent.

  • Scratching the Flask: Using a glass rod to gently scratch the inside of the flask at the solution's surface can create nucleation sites and induce crystallization.

  • Solvent System: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can often facilitate crystal growth.

  • Purity: Ensure your compound is pure. Impurities can inhibit crystallization. It may be necessary to perform an additional purification step before attempting crystallization again.

Data Presentation: Stability Constants of Metal Complexes

The stability of a metal complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). Higher values indicate greater stability. The overall stability constant (β) is the product of the stepwise stability constants. The values can be influenced by experimental conditions such as temperature, ionic strength, and solvent.[7]

Metal IonLigandLog K1Log K2Log K3Log K4Overall Log β
Cu²⁺Ammonia (NH₃)4.153.502.892.1312.67
Ni²⁺Ammonia (NH₃)2.802.241.731.197.96
Cd²⁺Chloride (Cl⁻)1.980.53-0.1-0.42.01
Ag⁺Cyanide (CN⁻)----21.1
Fe³⁺EDTA----25.1
Ca²⁺EDTA----10.7

Data compiled from various sources. Values are illustrative and can vary with experimental conditions.

Experimental Protocols

Protocol 1: Determination of Metal-Ligand Stoichiometry using Job's Method of Continuous Variation

This method is used to determine the stoichiometry of a metal-ligand complex in solution.[8][9][10][11][12][13]

Materials:

  • Stock solution of the metal ion of known concentration (e.g., 0.01 M).

  • Stock solution of the ligand of the same concentration (e.g., 0.01 M).

  • A series of volumetric flasks (e.g., 10 mL).

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying mole fractions, while keeping the total volume and total moles of reactants constant. For example, in 10 mL volumetric flasks, prepare solutions with the following compositions:

    • Flask 1: 1 mL metal solution + 9 mL ligand solution

    • Flask 2: 2 mL metal solution + 8 mL ligand solution

    • ...

    • Flask 9: 9 mL metal solution + 1 mL ligand solution

  • Dilute each solution to the mark with a suitable solvent.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. Use a solution containing only the solvent as a blank.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The plot will show two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For a complex MₓLᵧ, the mole fraction of the ligand (Xₗ) at the maximum absorbance will be y / (x + y).

Protocol 2: Spectrophotometric Titration for Determination of Stability Constants

This method involves monitoring the change in absorbance of a solution as one component is titrated with another to determine the stability constant of the resulting complex.

Materials:

  • Solution of the metal ion of known concentration.

  • Solution of the ligand of known concentration.

  • UV-Vis Spectrophotometer with a titration setup or a set of cuvettes.

  • Micropipettes.

Procedure:

  • Place a known volume and concentration of the metal ion solution in a cuvette.

  • Record the initial absorbance spectrum to identify the λmax.

  • Incrementally add small, known volumes of the ligand solution to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate.

  • Record the absorbance at the λmax after each addition.

  • Continue the titration until the absorbance values no longer change significantly, indicating that the complex formation is complete.

  • Correct the absorbance values for dilution by multiplying by a factor of (V₀ + V) / V₀, where V₀ is the initial volume and V is the volume of titrant added.

  • Plot the corrected absorbance versus the molar ratio of ligand to metal.

  • The data can be analyzed using various computational methods to calculate the stability constant (K) of the complex.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_metal Prepare Metal Stock Solution mix Mix Metal & Ligand (Varying Ratios) prep_metal->mix prep_ligand Prepare Ligand Stock Solution prep_ligand->mix equilibrate Equilibrate mix->equilibrate measure_abs Measure Absorbance (UV-Vis) equilibrate->measure_abs plot_data Plot Absorbance vs. Mole Fraction measure_abs->plot_data determine_stoich Determine Stoichiometry plot_data->determine_stoich

Caption: Workflow for determining metal-ligand stoichiometry using Job's Method.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Metal Complex cause1 Incomplete Reaction start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Degradation start->cause3 cause4 Solvent Competition start->cause4 sol1 Increase Reaction Time/Temp cause1->sol1 sol2 Optimize Metal:Ligand Ratio cause2->sol2 sol3 Check pH & Temp Stability cause3->sol3 sol4 Change Solvent cause4->sol4

Caption: A logical guide to troubleshooting low yield in metal complex synthesis.

References

avoiding decomposition of 6-amino-N-hydroxy-3-pyridinecarboximidamide during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of 6-amino-N-hydroxy-3-pyridinecarboximidamide during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the decomposition of 6-amino-N-hydroxy-3-pyridinecarboximidamide during a reaction?

The decomposition of 6-amino-N-hydroxy-3-pyridinecarboximidamide is primarily influenced by several factors, including:

  • pH: Both strong acidic and strong basic conditions can lead to the hydrolysis of the N-hydroxy-carboximidamide functional group. The aminopyridine moiety is also sensitive to pH extremes.

  • Temperature: Elevated temperatures can accelerate decomposition pathways. The acetylation of aminopyridines, for instance, is an exothermic reaction requiring careful temperature control to prevent side reactions.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of both the aminopyridine ring and the N-hydroxy-carboximidamide group.

  • Light: Exposure to UV light can potentially induce photodegradation of the pyridine ring.

  • Presence of Moisture: Water can facilitate the hydrolysis of the N-hydroxy-carboximidamide group, especially under non-neutral pH conditions.

Q2: What are the likely decomposition products of 6-amino-N-hydroxy-3-pyridinecarboximidamide?

  • 6-aminonicotinamide: Resulting from the hydrolysis of the N-hydroxy-carboximidamide group.

  • 6-aminonicotinic acid: Arising from further hydrolysis of the amide.

  • Products of ring opening or polymerization: Particularly under harsh conditions such as high heat or extreme pH.[2]

  • Oxidized derivatives: If oxidizing agents are present.

Q3: Are there any recommended storage conditions to ensure the stability of 6-amino-N-hydroxy-3-pyridinecarboximidamide?

To ensure maximum stability, 6-amino-N-hydroxy-3-pyridinecarboximidamide should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to heat, moisture, oxygen, and light, which are all potential drivers of decomposition. Studies on similar compounds like 4-aminopyridine have shown excellent chemical stability when stored protected from light at refrigerated (4°C) or room temperature (22-24°C) for extended periods.[3]

Troubleshooting Guides

Issue 1: Low yield and formation of byproducts suspected to be from decomposition.

Symptoms:

  • Lower than expected yield of the desired product.

  • Presence of multiple unexpected spots on TLC or peaks in LC-MS analysis.

  • Formation of colored impurities or tar-like substances.[2]

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Extreme pH Maintain the reaction pH as close to neutral as possible. Use buffered solutions where appropriate.Both the aminopyridine and N-hydroxy-carboximidamide functionalities are susceptible to acid- and base-catalyzed hydrolysis.
High Temperature Run the reaction at the lowest effective temperature. Monitor the internal reaction temperature, especially for exothermic reactions.[1]High temperatures can promote various side reactions, including polymerization and dimerization of reactive intermediates.[2]
Presence of Oxygen Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).The aminopyridine ring and the N-hydroxy group can be susceptible to oxidation.
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Moisture can lead to the hydrolysis of the N-hydroxy-carboximidamide group.

Experimental Protocol: General Precautions for Reactions

  • Inert Atmosphere: Assemble the reaction glassware and dry it thoroughly in an oven. Allow to cool under a stream of inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Temperature Control: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath with a digital controller) to maintain a stable and controlled temperature.

  • pH Monitoring: If the reaction allows, periodically check the pH of the reaction mixture and adjust as necessary with a suitable non-reactive acid or base.

Issue 2: Complete consumption of starting material but no desired product is formed.

Symptom:

  • TLC or LC-MS analysis shows the disappearance of the starting material spot/peak, but no new spot/peak corresponding to the expected product is observed. Instead, a complex mixture of products or baseline material is seen.

Possible Cause & Solutions:

Possible Cause Troubleshooting Step Rationale
Rapid Decomposition Re-evaluate the reaction conditions. Consider if any reagent is too harsh. Perform the reaction at a lower temperature and add reagents more slowly.The starting material might be completely degrading under the initial reaction conditions before the desired transformation can occur.
Use of Protecting Groups Consider protecting the 6-amino group or the N-hydroxy group prior to the reaction.Protection can prevent unwanted side reactions and increase the stability of the molecule under the desired reaction conditions.[4][5]

Experimental Protocol: Protecting Group Strategy for the Amino Group

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

  • Protection:

    • Dissolve 6-amino-N-hydroxy-3-pyridinecarboximidamide in a suitable solvent (e.g., THF or dioxane).

    • Add di-tert-butyl dicarbonate (Boc)₂O and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

    • Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction to isolate the Boc-protected compound.

  • Reaction:

    • Perform the desired reaction on the protected compound.

  • Deprotection:

    • Remove the Boc group using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[6]

Visual Guides

Logical Workflow for Troubleshooting Decomposition

TroubleshootingWorkflow Troubleshooting Decomposition of 6-amino-N-hydroxy-3-pyridinecarboximidamide start Decomposition Observed check_conditions Review Reaction Conditions (pH, Temp, Atmosphere) start->check_conditions optimize_conditions Optimize Conditions: - Neutral pH - Lower Temperature - Inert Atmosphere check_conditions->optimize_conditions If conditions are harsh use_protecting_groups Consider Protecting Groups (e.g., Boc for amino group) check_conditions->use_protecting_groups If optimization fails successful_reaction Successful Reaction optimize_conditions->successful_reaction use_protecting_groups->successful_reaction

Caption: A logical workflow for troubleshooting decomposition issues.

Potential Decomposition Pathways

DecompositionPathways Potential Decomposition Pathways start 6-amino-N-hydroxy-3- pyridinecarboximidamide hydrolysis Hydrolysis (Acid or Base) start->hydrolysis oxidation Oxidation start->oxidation thermal_stress Thermal Stress start->thermal_stress product1 6-aminonicotinamide hydrolysis->product1 product2 Oxidized Byproducts oxidation->product2 product3 Polymeric Material thermal_stress->product3

Caption: Potential pathways for the decomposition of the target molecule.

References

Technical Support Center: Scale-Up Synthesis of 5-(2-Aminopyridyl)amide Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 5-(2-Aminopyridyl)amide oxime. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis and purification of this compound, particularly during scale-up operations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the reaction of 6-aminonicotinonitrile with hydroxylamine hydrochloride in the presence of a base.[1][2] This reaction is typically carried out in a protic solvent like ethanol or methanol.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Exothermic Reaction Control: The reaction of the nitrile with hydroxylamine can be exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of side products.

  • Reagent Addition: Controlled addition of reagents, particularly the base, is necessary to maintain a consistent pH and temperature profile.

  • Product Isolation and Purification: The product is a polar and crystalline solid, which can present challenges in achieving high purity on a large scale. Recrystallization is often the preferred method, but solvent selection and handling of large volumes of solids are critical.

  • Impurity Profile: The formation of amide and other byproducts can increase with prolonged reaction times or poor temperature control.[3][4]

Q3: What are the common impurities I should look for?

A3: Common impurities can arise from the starting materials or side reactions during the synthesis.[] These may include:

  • Unreacted 6-aminonicotinonitrile: Incomplete reaction can lead to the presence of the starting material in the crude product.

  • 6-Aminonicotinamide: This amide is a common byproduct formed through a competing reaction pathway.[3][4]

  • Degradation products: The amidoxime functional group can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.[6]

Q4: How can I best purify this compound at a larger scale?

A4: Due to the polar nature of this compound, purification can be challenging.[7][8]

  • Recrystallization: This is often the most effective method for large-scale purification. A mixed solvent system, such as ethanol/water, can be effective.

  • Slurry Washes: Washing the crude solid with a solvent in which the impurities are soluble but the product has low solubility can be a useful pre-purification step.

  • Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large quantities. If necessary, techniques like flash chromatography with a suitable polar stationary phase or reversed-phase chromatography might be employed for high-purity requirements.[7]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation. Long-term storage at low temperatures (-20°C) is recommended to maintain stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature moderately. Ensure efficient stirring. Use a slight excess of hydroxylamine hydrochloride.
Product loss during workup.Optimize the recrystallization solvent system to maximize recovery. Ensure complete precipitation before filtration.
High Levels of Amide Impurity Reaction temperature too high or prolonged reaction time.[3]Maintain strict temperature control. Monitor the reaction closely and stop it once the starting material is consumed.
Incorrect stoichiometry of base.Ensure accurate addition of the base. An excess of base can sometimes promote amide formation.
Product is an Oil or Fails to Crystallize Presence of impurities inhibiting crystallization.Attempt to purify a small portion by column chromatography to obtain a seed crystal. Try different solvent systems for recrystallization.
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Inconsistent Results at Larger Scale Poor heat transfer and mixing.Use a reactor with appropriate overhead stirring and a jacket for temperature control. Implement controlled addition of reagents.
Non-homogenous reaction mixture.Ensure all solids are well-suspended throughout the reaction.

Experimental Protocols

Lab-Scale Synthesis (Representative Protocol)

Reaction:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-aminonicotinonitrile (10.0 g, 83.9 mmol).

  • Add ethanol (150 mL) and stir to dissolve the starting material.

  • Add hydroxylamine hydrochloride (8.75 g, 125.9 mmol, 1.5 eq) and triethylamine (17.5 mL, 125.9 mmol, 1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress by TLC or LC-MS. The reaction is typically complete in 4-6 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume by approximately half under reduced pressure.

  • Cool the concentrated mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the final product under vacuum.

Scale-Up Synthesis (Representative Protocol)

Reaction:

  • Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a condenser with 6-aminonicotinonitrile (1.0 kg, 8.39 mol).

  • Add ethanol (15 L) and stir to dissolve.

  • Add hydroxylamine hydrochloride (0.875 kg, 12.59 mol, 1.5 eq).

  • Slowly add triethylamine (1.75 L, 12.59 mol, 1.5 eq) via an addition funnel over 30-60 minutes, maintaining the internal temperature below 30°C by circulating coolant through the reactor jacket.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction by HPLC.

Work-up and Purification:

  • Cool the reactor contents to 20-25°C.

  • Concentrate the reaction mixture to approximately half its original volume by vacuum distillation.

  • Cool the concentrated slurry to 0-5°C and hold for at least 2 hours to ensure complete crystallization.

  • Isolate the product by filtration using a large funnel or a filter press.

  • Wash the filter cake with cold ethanol (2 x 2 L).

  • For further purification, transfer the crude solid to a clean reactor, add a suitable amount of an ethanol/water mixture, heat to dissolve, and then cool slowly to recrystallize.

  • Filter the purified product and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters

ParameterLab-ScaleScale-Up
Starting Material (6-aminonicotinonitrile) 10.0 g1.0 kg
Solvent (Ethanol) 150 mL15 L
Hydroxylamine HCl (eq) 1.51.5
Base (Triethylamine) (eq) 1.51.5
Reaction Temperature Reflux (~78°C)Reflux (~78°C)
Reaction Time 4-6 hours4-6 hours
Typical Crude Yield 85-95%80-90%
Purity after Recrystallization >98%>98%

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 6-aminonicotinonitrile 6-aminonicotinonitrile Reaction_Vessel Reaction at Reflux 6-aminonicotinonitrile->Reaction_Vessel Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction_Vessel Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction_Vessel Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction_Vessel Concentration Solvent Removal Reaction_Vessel->Concentration Reaction Completion Crystallization Cooling & Precipitation Concentration->Crystallization Filtration Isolation of Crude Product Crystallization->Filtration Recrystallization Purification Filtration->Recrystallization Drying Final Product Drying Recrystallization->Drying Final_Product This compound Drying->Final_Product

Caption: Synthetic workflow for this compound.

Impurity_Formation 6-aminonicotinonitrile 6-aminonicotinonitrile Desired_Product This compound 6-aminonicotinonitrile->Desired_Product Reaction with NH2OH (desired pathway) Amide_Impurity 6-Aminonicotinamide 6-aminonicotinonitrile->Amide_Impurity Side reaction (e.g., high temp, prolonged time) Hydroxylamine Hydroxylamine Hydroxylamine->Desired_Product Hydroxylamine->Amide_Impurity

Caption: Desired reaction vs. common impurity formation.

References

Technical Support Center: Aminopyridyl Amide Oxime Isomer Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the characterization of aminopyridyl amide oxime isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions arising during the synthesis, separation, and analysis of aminopyridyl amide oxime E/Z isomers.

Q1: My synthesis reaction produced a mixture of E and Z isomers. Is this expected, and how can I control the isomeric ratio?

A: Yes, it is common for the synthesis of oximes from ketones or aldehydes with hydroxylamine to yield a mixture of E and Z isomers.[1][2] The final ratio can be influenced by reaction conditions such as solvent, temperature, and pH. Some stereoselective synthesis methods exist, which may involve specific catalysts or reaction conditions to favor the formation of one isomer.[3] For existing mixtures, treating a solution of the isomers with a protic or Lewis acid under anhydrous conditions can sometimes selectively precipitate the E isomer.[3]

Q2: What are the most effective methods for separating the E/Z isomers of my aminopyridyl amide oxime?

A: The separation of E and Z isomers can be challenging but is typically achieved using chromatographic techniques.[1][4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) is a powerful method for separating polar aminopyridyl amide oximes.[5] Normal-phase HPLC can also be effective.[2] Method development, including careful selection of the column, mobile phase composition, and ion-pairing agents, is often necessary for optimal separation.[5][6]

  • Column Chromatography: Flash chromatography on silica gel is a common method for preparative separation, although it may require careful optimization of the solvent system to achieve baseline separation.[1][4]

  • Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective, albeit sometimes difficult, separation method.[1]

Q3: How can I use ¹H NMR spectroscopy to differentiate between the E and Z isomers?

A: ¹H NMR is one of the most powerful tools for distinguishing between E and Z oxime isomers.[1] The key is the anisotropic effect of the C=N bond, which creates different magnetic environments for nearby protons. Protons that are syn (on the same side) to the oxime's hydroxyl or alkoxy group are typically shielded and appear at a lower chemical shift (upfield) compared to the corresponding protons in the anti (opposite side) position in the other isomer.[1][4] For aminopyridyl amide oximes, the pyridyl and amide protons' chemical shifts will be particularly informative.

Q4: What differences can I expect in the ¹³C NMR spectra for the E and Z isomers?

A: Similar to ¹H NMR, ¹³C NMR chemical shifts are sensitive to the geometry of the oxime. The carbon of the C=N bond will have a distinct chemical shift in each isomer. More importantly, the carbons alpha to the C=N bond (the carbon on the pyridine ring and the amide carbonyl carbon) will experience different shielding effects. Typically, a carbon atom syn to the -OH group is shielded and appears at a higher field (upfield, lower δ value) compared to the corresponding carbon in the anti position.[4]

Q5: Can mass spectrometry (MS) be used to distinguish between my E and Z isomers?

A: While E and Z isomers have the same molecular weight and will show the same molecular ion peak, their fragmentation patterns in MS/MS experiments can differ, providing clues to their stereochemistry.[1][7] The spatial arrangement of atoms in each isomer can lead to different stabilities of fragment ions or favor specific fragmentation pathways, such as the McLafferty rearrangement, which can be more pronounced in one isomer over the other.[8][9] Therefore, a careful comparison of the tandem mass spectra of the separated isomers is required.

Q6: My isomers are co-eluting or showing poor peak shape in HPLC. What can I do to improve the separation?

A: Poor HPLC separation can be addressed by systematically adjusting several parameters:

  • Mobile Phase: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH.[6] For polar compounds like aminopyridines, pH can significantly alter retention and selectivity.

  • Ion-Pairing Agent: For highly polar or charged analytes, adding an ion-pairing agent to the mobile phase can improve peak shape and retention.[5]

  • Column Chemistry: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl, PFP). The unique chemistry of the aminopyridyl group may show preferential interaction with specific column types.[10]

  • Temperature: Adjusting the column temperature can alter selectivity and improve peak efficiency.

Quantitative Data for Characterization

The following tables summarize typical spectroscopic differences observed between oxime isomers. Exact values will be structure-dependent.

Table 1: Comparative ¹H NMR Chemical Shifts (δ in ppm) for Protons Alpha to the C=N Bond

Proton Position E-Isomer (Proton anti to -OR) Z-Isomer (Proton syn to -OR) General Trend
Pyridyl H (ortho to C=N) Higher δ (Downfield) Lower δ (Upfield) The syn proton is shielded.[1]

| Amide N-H | Variable | Variable | May show differences due to hydrogen bonding. |

Table 2: Comparative ¹³C NMR Chemical Shifts (δ in ppm) for Carbons Alpha to the C=N Bond

Carbon Position E-Isomer (Carbon anti to -OR) Z-Isomer (Carbon syn to -OR) General Trend
Pyridyl C (ortho to C=N) Higher δ (Downfield) Lower δ (Upfield) The syn carbon is shielded.[4]
Amide C=O Lower δ (Upfield) Higher δ (Downfield) The anti carbon is deshielded.[4]

| Imine C=N | Variable | Variable | Chemical shift is sensitive to geometry.[4] |

Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Separation

  • System Preparation: Use a standard HPLC system with a UV detector.

  • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Begin with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate retention times.

  • Optimization: If co-elution occurs, switch to an isocratic or shallow gradient method around the elution point. Adjust the mobile phase pH or change the organic modifier (e.g., to methanol) to alter selectivity.

  • Detection: Monitor at a wavelength where the aminopyridyl chromophore has strong absorbance (e.g., 254 nm or 276 nm).[5]

  • Analysis: Integrate peak areas to determine the E/Z isomer ratio.

Protocol 2: NMR Spectroscopy for Isomer Identification

  • Sample Preparation: Dissolve a purified sample of each isomer (or the mixture) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and multiplicities of the protons on the pyridine ring and any protons alpha to the amide.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify differences in the chemical shifts of the imine carbon and the alpha-carbons.

  • 2D NMR (Optional but Recommended):

    • COSY: To confirm proton-proton couplings within the spin systems.

    • HSQC/HMQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range (2-3 bond) correlations, which can be crucial for assigning quaternary carbons and confirming connectivity.

    • NOESY/ROESY: This is the most definitive NMR experiment for assigning E/Z geometry. It detects through-space correlations. A cross-peak between the oxime -OH proton and a nearby proton (e.g., an ortho-proton on the pyridyl ring) will confirm their spatial proximity, thus defining the isomer as E or Z.

Visualizations: Workflows and Logic Diagrams

Below are diagrams illustrating key processes in the characterization of aminopyridyl amide oxime isomers.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Analysis S Synthesis of Aminopyridyl Amide Oxime M Mixture of E/Z Isomers S->M Sep Chromatographic Separation (HPLC/Column) M->Sep E Pure E-Isomer Sep->E Z Pure Z-Isomer Sep->Z NMR NMR Spectroscopy (1D & 2D) E->NMR MS Mass Spectrometry (MS/MS Fragmentation) E->MS Xray X-Ray Crystallography (Unambiguous Structure) E->Xray Z->NMR Z->MS Z->Xray Assign Assign Isomer Configuration (E or Z) NMR->Assign MS->Assign Xray->Assign G start Poor HPLC Separation (Co-elution / Bad Peak Shape) q1 Have you tried changing the mobile phase gradient? start->q1 a1_yes Adjust pH of Aqueous Phase q1->a1_yes Yes a1_no Try Isocratic Hold or Shallow Gradient q1->a1_no No q2 Is peak shape still poor (e.g., tailing)? a1_yes->q2 a1_no->q2 a2_yes Add Ion-Pairing Agent (e.g., TFA, PFPA) q2->a2_yes Yes a2_no Change Organic Modifier (Acetonitrile <=> Methanol) q2->a2_no No q3 Still no separation? a2_yes->q3 a2_no->q3 a3_yes Test a Different Column Chemistry (e.g., PFP) q3->a3_yes Yes a3_no Separation Optimized q3->a3_no No G cluster_pure cluster_mixture start Goal: Assign E/Z Configuration q1 Are pure isomers isolated? start->q1 q2 Is unambiguous structural proof required? q1->q2 Yes nmr_mix Analyze ¹H & ¹³C NMR of the Mixture q1->nmr_mix No xray Perform Single Crystal X-Ray Diffraction q2->xray Yes nmr Perform 2D NOESY/ROESY NMR Experiment q2->nmr No compare Compare relative shifts to literature/predicted values nmr_mix->compare

References

strategies to improve the selectivity of 5-(2-Aminopyridyl)amide oxime reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Aminopyridyl)amide oxime. The unique functionalities of this molecule, namely the 2-aminopyridyl group, the amide linkage, and the oxime, present specific challenges in achieving high selectivity. This guide will address common issues encountered during experiments, particularly in the synthesis of 1,2,4-oxadiazoles and related heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: Due to the presence of multiple nucleophilic sites, several side reactions can compete with the desired transformation. The most common side products arise from:

  • Intramolecular Cyclization: The 2-amino group on the pyridine ring can react with the amidoxime moiety or its intermediates, leading to the formation of fused heterocyclic systems such as pyrido[2,3-e][1][2][3]triazines.

  • Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, particularly if oxidizing agents or harsh reaction conditions are employed.

  • Amide Formation: Incomplete cyclization of an O-acyl amidoxime intermediate can lead to the formation of the corresponding amide as a significant byproduct.[1]

  • Nitrile Formation: Decomposition of the amidoxime or its intermediates can result in the formation of the corresponding nitrile.

Q2: How can I favor the desired 1,2,4-oxadiazole formation over intramolecular cyclization?

A2: To promote the formation of the 1,2,4-oxadiazole, it is crucial to control the reaction conditions to favor the attack of the amidoxime nitrogen over the 2-amino group of the pyridine ring. Key strategies include:

  • Choice of Coupling Agent and Base: Utilizing a mild and efficient coupling agent for the acylation of the amidoxime, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), can facilitate the desired O-acylation at lower temperatures, minimizing the risk of thermally induced side reactions.

  • Reaction Temperature: Maintaining a low to moderate reaction temperature during the acylation and cyclization steps can help to prevent the intramolecular cyclization, which often has a higher activation energy.

  • Protecting Groups: In cases of persistent intramolecular cyclization, protection of the 2-amino group with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, can be an effective strategy.

Q3: What are the optimal conditions to avoid pyridine N-oxidation?

A3: Pyridine N-oxidation is more likely to occur under oxidative conditions. To minimize this side reaction:

  • Avoid Strong Oxidizing Agents: Be cautious with reagents that can act as oxidizing agents.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation by atmospheric oxygen, especially at elevated temperatures.

  • Control of Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of N-oxidation. Monitor the reaction progress and work it up as soon as it is complete.

Troubleshooting Guide

Issue Probable Cause Recommended Solution
Low yield of the desired 1,2,4-oxadiazole with significant starting material remaining. Incomplete acylation of the amidoxime.- Use a more efficient coupling agent (e.g., HATU, HBTU). - Ensure the carboxylic acid is of high purity. - Increase the equivalents of the coupling agent and base.
Inefficient cyclodehydration of the O-acyl amidoxime intermediate.- For thermal cyclization, increase the temperature or use a higher boiling point solvent (e.g., toluene, xylene). - For base-mediated cyclization, consider a stronger, non-nucleophilic base such as TBAF (Tetrabutylammonium fluoride) in an anhydrous solvent.[4]
Major byproduct identified as a fused heterocyclic system (e.g., a pyridotriazine). Intramolecular cyclization of the 2-amino group with the amidoxime or an intermediate.- Lower the reaction temperature. - Use a milder base. - Consider protecting the 2-amino group with a Boc or other suitable protecting group.
Significant formation of the corresponding amide and/or nitrile. Decomposition of the O-acyl amidoxime intermediate.- Lower the reaction temperature during cyclization. - Use a milder base for cyclization. - Minimize the reaction time.
Presence of a byproduct with a mass corresponding to the N-oxide of the starting material or product. Oxidation of the pyridine nitrogen.- Conduct the reaction under an inert atmosphere. - Avoid high temperatures and prolonged reaction times. - Ensure all reagents are free of oxidizing impurities.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted-5-(2-aminopyridin-5-yl)-1,2,4-oxadiazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Acylation of this compound:

    • To a solution of this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent such as DMF or THF, add a coupling agent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

    • Stir the reaction mixture at room temperature for 2-4 hours or until the starting amidoxime is consumed (monitor by TLC or LC-MS).

  • Cyclodehydration to the 1,2,4-Oxadiazole:

    • Thermal Cyclization: Heat the reaction mixture from the acylation step to 80-120 °C and stir for 4-16 hours until the O-acyl amidoxime intermediate is converted to the desired 1,2,4-oxadiazole.

    • Base-Mediated Cyclization: To the reaction mixture from the acylation step, add a solution of TBAF (1.5 eq.) in THF and stir at room temperature for 1-3 hours.

    • Microwave-Assisted Cyclization: After acylation, adsorb the reaction mixture onto silica gel and heat in a microwave reactor at 100-150 °C for 10-30 minutes.[5]

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc-Protection of the 2-Amino Group
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, dioxane), add di-tert-butyl dicarbonate (Boc)2O (1.2 eq.) and a base such as triethylamine (1.5 eq.) or DMAP (0.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the Boc-protected product by column chromatography.

Visualizations

Reaction Pathways

G cluster_desired Desired Pathway: 1,2,4-Oxadiazole Synthesis cluster_side Potential Side Reactions A This compound C O-Acyl Amidoxime Intermediate A->C Acylation F Pyridine N-Oxide A->F Oxidation B Carboxylic Acid + Coupling Agent B->C D 3-(2-Aminopyridyl)-1,2,4-Oxadiazole C->D Cyclodehydration E Pyridotriazine Derivative C->E Intramolecular Cyclization G Amide Byproduct C->G Hydrolysis H Nitrile Byproduct C->H Decomposition

Caption: Competing reaction pathways in the synthesis of 1,2,4-oxadiazoles from this compound.

Troubleshooting Workflow

G start Start: Low Selectivity in Reaction check_byproducts Identify Major Byproduct(s) via LC-MS/NMR start->check_byproducts is_cyclized Fused Heterocycle (e.g., Pyridotriazine)? check_byproducts->is_cyclized is_n_oxide N-Oxide Detected? is_cyclized->is_n_oxide No solution_cyclized Lower Temperature Use Milder Base Protect 2-Amino Group is_cyclized->solution_cyclized Yes is_amide_nitrile Amide/Nitrile Detected? is_n_oxide->is_amide_nitrile No solution_n_oxide Use Inert Atmosphere Avoid High Temperatures is_n_oxide->solution_n_oxide Yes solution_amide_nitrile Optimize Cyclodehydration (e.g., stronger base, higher temp) Milder Acylation Conditions is_amide_nitrile->solution_amide_nitrile Yes end Improved Selectivity solution_cyclized->end solution_n_oxide->end solution_amide_nitrile->end

References

Technical Support Center: Industrial Synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide, a process that typically involves the conversion of 6-amino-3-pyridinecarbonitrile to the corresponding amidoxime using hydroxylamine.

Issue 1: Low Yield of 6-amino-N-hydroxy-3-pyridinecarboximidamide

  • Question: We are experiencing lower than expected yields of the final product. What are the potential causes and how can we improve the yield?

  • Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following potential causes and solutions:

    • Incomplete Reaction: The conversion of the nitrile to the amidoxime may not be complete.

      • Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Solution: Ensure the hydroxylamine is in sufficient excess. A molar ratio of 2 to 3 equivalents of hydroxylamine hydrochloride relative to the starting nitrile is often recommended.[1]

    • Degradation of Reactants or Product: The starting material or the product might be degrading under the reaction conditions.

      • Solution: Lower the reaction temperature and extend the reaction time. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Suboptimal pH: The pH of the reaction mixture is crucial for the generation of free hydroxylamine from its salt.[2]

      • Solution: Carefully control the pH of the reaction mixture. When using hydroxylamine hydrochloride, a base such as sodium carbonate or triethylamine is typically added to liberate the free hydroxylamine.[1] The optimal pH is often near neutral (pH 7).[2]

    • Inefficient Product Isolation: Significant product loss may be occurring during the workup and purification steps.

      • Solution: Optimize the extraction and recrystallization solvents. Ensure the pH is adjusted appropriately during aqueous workup to minimize the solubility of the product in the aqueous phase.

Issue 2: Presence of Impurities in the Final Product

  • Question: Our final product is showing significant impurities after purification. What are the likely side products and how can we minimize their formation?

  • Answer: Impurities can arise from side reactions or unreacted starting materials.

    • Unreacted 6-amino-3-pyridinecarbonitrile: The most common impurity is the starting material.

      • Solution: As mentioned previously, increase the reaction time, temperature, or the excess of hydroxylamine to drive the reaction to completion.

    • Formation of Amide or Carboxylic Acid: The amidoxime can be susceptible to hydrolysis, especially under harsh pH or temperature conditions during workup, leading to the formation of the corresponding amide or carboxylic acid.

      • Solution: Maintain a neutral or slightly basic pH during workup and avoid excessive heating.

    • Side reactions of Hydroxylamine: Hydroxylamine can undergo self-decomposition or other side reactions.

      • Solution: Use high-purity hydroxylamine and add it to the reaction mixture in a controlled manner.

Issue 3: Difficulty in Product Purification

  • Question: We are facing challenges in purifying the final product to the desired specification. What purification strategies are recommended?

  • Answer: 6-amino-N-hydroxy-3-pyridinecarboximidamide is a polar molecule, which can present purification challenges.

    • Recrystallization: This is the most common method for purifying solid organic compounds.

      • Solution: A systematic solvent screen is recommended to find the optimal solvent or solvent system for recrystallization. Common solvents to try include ethanol, methanol, water, or mixtures thereof.

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.

      • Solution: Due to the polar nature of the product, silica gel chromatography with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) may be effective. Reversed-phase chromatography could also be an option.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical starting material for the synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide?

    • A1: The most common starting material is 6-amino-3-pyridinecarbonitrile, which is also known as 6-aminonicotinonitrile or 2-amino-5-cyanopyridine.[3][4][5]

  • Q2: What are the key reaction parameters to control during the conversion of the nitrile to the amidoxime?

    • A2: The key parameters are reaction temperature, reaction time, pH, and the molar ratio of hydroxylamine to the nitrile.[1][2]

  • Q3: What analytical techniques are suitable for monitoring the reaction progress?

    • A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are well-suited for monitoring the disappearance of the starting material and the appearance of the product.

  • Q4: Are there any specific safety precautions to consider during this synthesis?

    • A4: Yes. Hydroxylamine and its salts can be toxic and potentially explosive under certain conditions. It is crucial to handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The starting material, 6-amino-3-pyridinecarbonitrile, is also classified as acutely toxic.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on the Conversion of Nitrile to Amidoxime

ParameterCondition ACondition BCondition C
Hydroxylamine HCl (eq.) 1.52.53.5
Base Na2CO3TriethylamineNa2CO3
Temperature (°C) 608080
Time (h) 866
Conversion (%) 759298

Table 2: Comparison of Purification Methods

MethodPurity (%)Yield (%)
Recrystallization (Ethanol/Water) 98.585
Silica Gel Chromatography 99.270
Recrystallization (Methanol) 97.890

Experimental Protocols

Protocol 1: Synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide

  • To a solution of 6-amino-3-pyridinecarbonitrile (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (2.5 eq.) and sodium carbonate (2.5 eq.).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow start Start: 6-amino-3-pyridinecarbonitrile reaction Reaction with Hydroxylamine HCl & Base in Ethanol start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Filtration & Concentration monitoring->workup Reaction Complete purification Recrystallization workup->purification product Final Product: 6-amino-N-hydroxy-3-pyridinecarboximidamide purification->product

Caption: Experimental workflow for the synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide.

troubleshooting_logic low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Degradation low_yield->degradation poor_isolation Poor Isolation low_yield->poor_isolation increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp increase_hydroxylamine Increase Hydroxylamine incomplete_reaction->increase_hydroxylamine inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere optimize_purification Optimize Purification poor_isolation->optimize_purification

Caption: Troubleshooting logic for addressing low product yield.

References

method refinement for the analysis of 5-(2-Aminopyridyl)amide oxime in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement and analysis of 5-(2-Aminopyridyl)amide oxime in complex mixtures. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC analysis of this compound?

A1: The primary challenge stems from the compound's polar and basic nature, attributed to the aminopyridine group. This can lead to poor retention on traditional reversed-phase columns and peak tailing due to interactions with residual silanols on the silica-based stationary phase.[1][2] Method optimization is crucial to achieve good peak shape and reliable quantification.

Q2: Which type of HPLC column is recommended for the analysis of this compound?

A2: A C18 column with high-purity silica and effective end-capping is a good starting point. However, for improved peak shape and retention of polar basic compounds, consider using a polar-embedded column (e.g., amide or carbamate phase) or a column specifically designed for polar analytes.[3] These columns offer alternative selectivities and can minimize undesirable secondary interactions.

Q3: How does the mobile phase pH affect the analysis?

A3: The mobile phase pH is a critical parameter. Since this compound contains a basic aminopyridine moiety, a low pH (typically between 2.5 and 3.5) is recommended to ensure the analyte is in its protonated, more polar form. This promotes better interaction with the reversed-phase column and can significantly improve peak shape by minimizing interactions with silanol groups.[1]

Q4: What are the expected degradation pathways for this compound under stress conditions?

A4: Amide and oxime functionalities can be susceptible to hydrolysis under acidic and basic conditions. The amide bond may hydrolyze to form the corresponding carboxylic acid, while the oxime group could be hydrolyzed back to a carbonyl compound. Oxidative conditions could also lead to degradation. Forced degradation studies are essential to identify potential degradants and establish the stability-indicating nature of the analytical method.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)
  • Symptom: The peak for this compound exhibits significant tailing, leading to inaccurate integration and reduced resolution.

  • Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate or formate) to protonate the basic analyte and suppress silanol activity.[1]
Add a competitive base, such as triethylamine (TEA) at a low concentration (0.1-0.5%), to the mobile phase to mask active silanol sites.[1]
Use a column with a polar-embedded stationary phase or one specifically designed for basic compounds.
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition.[5]
Issue 2: Poor Retention
  • Symptom: The analyte elutes at or near the solvent front (void volume), making quantification unreliable.

  • Possible Causes & Solutions:

CauseSolution
High Polarity of Analyte Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.
Use a 100% aqueous mobile phase with a compatible column (e.g., polar-embedded or specifically designed aqueous stable phases).[6]
Incompatible Stationary Phase Switch to a more retentive column for polar compounds, such as a phenyl-hexyl or a cyano phase.
Issue 3: Baseline Drift or Noise
  • Symptom: The chromatogram exhibits a drifting or noisy baseline, affecting the detection and integration of the analyte peak.

  • Possible Causes & Solutions:

CauseSolution
Mobile Phase Issues Ensure the mobile phase is properly degassed.[5]
Check for microbial growth in the aqueous mobile phase; prepare fresh mobile phase daily.
Detector Malfunction Allow the detector lamp to warm up sufficiently.
Check the detector flow cell for air bubbles or contamination.
Column Contamination Flush the column with a strong solvent to remove any strongly retained impurities.

Experimental Protocols

Proposed Stability-Indicating RP-HPLC Method

This method is a starting point for the analysis of this compound and should be validated according to ICH guidelines.

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 5% B to 40% B over 15 minutes, then hold at 40% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 267 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., 50:50 Water:Acetonitrile) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample from the complex mixture by dissolving it in the diluent to achieve a similar target concentration of the analyte as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.

After each stress condition, neutralize the samples if necessary, dilute to the appropriate concentration, and analyze using the proposed HPLC method.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Solution hplc_system HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution filter_sample Filter Sample prep_sample->filter_sample filter_sample->hplc_system column C18 Column hplc_system->column detector UV Detector (267 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification Troubleshooting_Logic start Poor Chromatographic Result peak_shape Peak Shape Issue? start->peak_shape retention Retention Issue? peak_shape->retention No tailing Peak Tailing peak_shape->tailing Yes baseline Baseline Issue? retention->baseline No poor_retention Poor Retention retention->poor_retention Yes drift_noise Drift or Noise baseline->drift_noise Yes solution_tailing Adjust pH Add TEA Change Column tailing->solution_tailing solution_retention Decrease Organic Use 100% Aqueous Change Column poor_retention->solution_retention solution_baseline Degas Mobile Phase Fresh Mobile Phase Clean Detector/Column drift_noise->solution_baseline

References

Validation & Comparative

A Comparative Guide to the Metal Binding Affinity of 5-(2-Aminopyridyl)amide Oxime and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metal-binding affinity of 5-(2-Aminopyridyl)amide oxime and structurally related chelating agents. Understanding the stability of metal-ligand complexes is crucial for applications in drug development, catalysis, and analytical chemistry. This document summarizes key quantitative data, details common experimental protocols for affinity determination, and visualizes relevant chemical processes.

Quantitative Comparison of Metal Binding Affinities

The stability of a metal-ligand complex is quantified by its stability constant (log β). A higher log β value indicates a more stable complex and stronger binding affinity. The following table presents the stability constants for the formation of 1:1 and 1:2 metal-ligand complexes of Pyridine-2-carboxamidoxime with several divalent transition metal ions. For a broader context, stability constants for a well-established chelating agent, Trimethoprim, are also included.

Chelating AgentMetal Ionlog β₁ (1:1)log β₂ (1:2)
Pyridine-2-carboxamidoxime Co(II)5.319.99
Ni(II)6.5512.44
Cu(II)8.2015.12
Zn(II)5.099.54
Cd(II)3.866.94
Trimethoprim Co(II)-8.92
Ni(II)-10.75
Cu(II)-11.27
Fe(III)-10.99
Zn(II)-10.00

Data for Pyridine-2-carboxamidoxime is sourced from a study on the complex formation of pyridine oximes with divalent transition metal ions in aqueous solution[1]. Data for Trimethoprim is from a study on the stability constants of transition metal complexes of pyrimidine and sulphonamide drugs[2][3].

The data reveals that Pyridine-2-carboxamidoxime forms stable complexes with the studied divalent metal ions, with the stability generally following the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II).[2] The formation of both 1:1 and 1:2 complexes is observed, indicating a stepwise coordination of the ligand to the metal center.

Experimental Protocols

The determination of metal-ligand stability constants is commonly achieved through potentiometric titration and spectrophotometric methods.

Potentiometric Titration

This technique involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base (e.g., NaOH) is added incrementally. The resulting titration curve provides information about the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Typical Protocol:

  • Solution Preparation:

    • A stock solution of the ligand (e.g., Pyridine-2-carboxamidoxime) is prepared in a suitable solvent, often a water-cosolvent mixture to ensure solubility.

    • Standardized solutions of the metal salts (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂, CdCl₂) are prepared in deionized water.

    • A standardized solution of a strong acid (e.g., HCl) is used to protonate the ligand.

    • A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

    • An inert salt (e.g., NaCl or KNO₃) is added to maintain a constant ionic strength throughout the titration.[2]

  • Titration Procedure:

    • A known volume of the ligand solution, metal salt solution, and acid are mixed in a thermostated titration vessel.

    • A calibrated pH electrode is immersed in the solution.

    • The solution is titrated with the standardized NaOH solution, and the pH is recorded after each addition of the titrant.

  • Data Analysis:

    • The titration data is analyzed using a suitable computer program (e.g., SUPERQUAD) to calculate the protonation constants of the ligand and the overall stability constants (β) of the metal-ligand complexes.[1]

Spectrophotometry

This method relies on the change in the absorbance spectrum of a solution upon complex formation. If the ligand, metal ion, or the resulting complex has a characteristic absorbance in the UV-Vis region, the change in absorbance can be used to determine the stoichiometry and stability of the complex.

Typical Protocol:

  • Solution Preparation: As described for potentiometric titration.

  • Spectral Measurements:

    • The UV-Vis spectrum of the ligand solution is recorded.

    • The UV-Vis spectrum of the metal salt solution is recorded.

    • A series of solutions with a constant total concentration of metal and ligand but varying molar ratios (Job's method of continuous variation) are prepared.

    • The absorbance of each solution is measured at the wavelength of maximum absorbance of the complex.

  • Data Analysis:

    • A Job's plot is constructed by plotting the change in absorbance against the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method.[2]

Visualizing Experimental and Logical Relationships

Experimental Workflow for Potentiometric Titration

The following diagram illustrates the typical workflow for determining metal-ligand stability constants using potentiometric titration.

experimental_workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Solution mix_solutions Mix Ligand, Metal, Acid, and Inert Salt prep_ligand->mix_solutions prep_metal Prepare Metal Salt Solutions prep_metal->mix_solutions prep_acid Prepare Standard Acid Solution prep_acid->mix_solutions prep_base Prepare Standard Base Solution titrate Titrate with Standard Base prep_base->titrate prep_ionic Prepare Inert Salt Solution prep_ionic->mix_solutions mix_solutions->titrate record_ph Record pH after each addition titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve calculate_constants Calculate Stability Constants (log β) using Software plot_curve->calculate_constants

Caption: Workflow for potentiometric determination of stability constants.

Signaling Pathway of Metal Chelation

Metal chelation can impact various biological signaling pathways by modulating the concentration of essential metal ions. The following diagram illustrates a general mechanism by which a chelating agent can influence a metal-dependent cellular process.

signaling_pathway chelator Chelating Agent (e.g., this compound) metal_complex Stable Metal-Chelate Complex chelator->metal_complex Chelation metal_ion Metal Ion (e.g., Fe, Cu, Zn) metal_ion->metal_complex metalloenzyme Metalloenzyme metal_ion->metalloenzyme Cofactor inactive_enzyme Inactive Metalloenzyme metal_complex->inactive_enzyme Sequesters Metal metalloenzyme->inactive_enzyme cellular_process Cellular Process metalloenzyme->cellular_process Catalyzes altered_process Altered Cellular Process inactive_enzyme->altered_process Inhibition

Caption: General signaling pathway modulation by a metal chelator.

References

Pyridyl Amidoxime: A Comparative Analysis Against Other Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision in applications ranging from heavy metal remediation to the development of novel therapeutics. This guide provides an objective comparison of pyridyl amidoxime with other well-established chelators, supported by experimental data to facilitate an informed choice for specific applications.

Introduction to Pyridyl Amidoxime

Pyridyl amidoxime is a chelating agent characterized by the presence of a pyridine ring and an amidoxime functional group. This unique structure imparts a strong affinity for a variety of metal ions, particularly actinides and transition metals.[1][2] The nitrogen atom in the pyridine ring and the nitrogen and oxygen atoms in the amidoxime group can all participate in coordinating with a metal ion, leading to the formation of stable chelate rings. Amidoxime-based materials are recognized as some of the most promising candidates for uranium extraction from aqueous systems due to their special affinity for uranium.

Comparative Data on Chelator Performance

The efficacy of a chelating agent is determined by several key parameters, including its binding affinity for specific metal ions (quantified by stability constants), its selectivity for target metals over other competing ions, and its efficiency in removing metals from a given medium (often measured as adsorption capacity). The following tables summarize the available quantitative data for pyridyl amidoxime and other common chelators like EDTA (Ethylenediaminetetraacetic acid) and DTPA (Diethylenetriaminepentaacetic acid).

Table 1: Stability Constants (Log K) of Metal-Chelator Complexes

Metal IonPyridyl AmidoximeEDTADTPA
Cu(II) > Fe(III) > Ni(II) > Co(II) > Zn(II)[3]18.821.5[4]
Fe(II) -14.3[4]16.5[4]
Fe(III) -25.1[4]28.6[4]
Ni(II) -18.6[4]20.3[4]
Zn(II) -16.5[4]18.3[4]
Cd(II) -16.5[5]19.0[5]
Pb(II) -18.0[4]18.8[4]
Am(III) -17.0[6]22.9[6]
U(VI) High Affinity[7][8]10.5[6]15.9[6]
Zr(IV) -27.935.3[9]

Note: A higher Log K value indicates a stronger and more stable complex.

Table 2: Adsorption Capacities of Amidoxime-Based Chelators for Heavy Metals

Metal IonAdsorbentAdsorption Capacity (mg/g)Optimal pHReference
Cu(II) Poly(amidoxime) Ligand3106[10]
Fe(II) Poly(amidoxime) Ligand240-[10]
Co(II) Poly(amidoxime) Ligand220-[10]
Cr(III) Poly(amidoxime) Ligand--[10]
Ni(II) Poly(amidoxime) Ligand205-[10]
Pb(II) Waste Amidoxime Chelating Resin114.64[11]
Zn(II) Amidoxime-grafted LDPE sheet21.078-9[12]
As(III) Amidoxime-grafted LDPE sheet1.076-8[12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of chelating agents. Below are methodologies for the synthesis of pyridyl amidoxime and the determination of metal chelation capacity.

Protocol 1: Synthesis of Pyridyl Amidoxime

This protocol describes a common method for the synthesis of amidoximes from nitriles.[13]

Objective: To synthesize pyridyl amidoxime from a corresponding pyridine carbonitrile.

Materials:

  • Pyridine carbonitrile (e.g., 2-cyanopyridine)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Reaction flask with a condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Methodology:

  • In a reaction flask, dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.

  • Add sodium carbonate to the solution to liberate the free hydroxylamine. Stir the mixture for 15-20 minutes.

  • Add the pyridine carbonitrile to the reaction mixture.

  • Heat the mixture at 60-80°C with continuous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by filtration if it precipitates out. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Determination of Metal Chelation Capacity by UV-Vis Spectrophotometry

This protocol is a general method for quantifying the metal chelating capacity of a compound using a colorimetric assay.[14][15][16]

Objective: To determine the percentage of metal ions chelated by a chelating agent.

Materials:

  • Chelating agent (e.g., pyridyl amidoxime)

  • Metal salt solution (e.g., FeCl₂, CuSO₄) of known concentration

  • Indicator dye that forms a colored complex with the metal ion (e.g., ferrozine for Fe(II), gallic acid for Fe(III))[14]

  • Buffer solution to maintain a constant pH

  • UV-Vis spectrophotometer

  • Cuvettes

Methodology:

  • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the chelating agent in the appropriate buffer.

  • Allow the solutions to incubate for a specific period to ensure the complexation reaction reaches equilibrium.

  • Add the indicator dye to the solutions. The indicator will react with the free metal ions, forming a colored complex.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) of the metal-indicator complex using a UV-Vis spectrophotometer.

  • A decrease in absorbance compared to a control solution (containing only the metal ion and indicator) indicates that the chelating agent has bound to the metal, making it unavailable to react with the indicator.

  • The percentage of metal chelation can be calculated using the following formula: Chelation (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the chelating agent.

Visualizing Chelation and Experimental Workflows

Mechanism of Metal Ion Chelation by Pyridyl Amidoxime

The following diagram illustrates the general mechanism of metal ion chelation by a pyridyl amidoxime molecule, highlighting the coordination bonds formed between the metal ion and the donor atoms of the ligand.

ChelationMechanism cluster_pyridine Pyridine Ring cluster_amidoxime Amidoxime Group M Metal Ion (Mⁿ⁺) N_pyridine N M->N_pyridine Coordination Bond N_oxime N M->N_oxime Coordination Bond O_oxime O M->O_oxime Coordination Bond C1 C2 C3 C4 C_amidoxime C C_amidoxime->N_oxime N_amine N C_amidoxime->N_amine N_oxime->O_oxime H_oxime H1 H2 ExperimentalWorkflow start Start: Select Chelators (e.g., Pyridyl Amidoxime, EDTA) prep Prepare Stock Solutions of Chelators and Metal Ions start->prep exp_setup Set up Batch Adsorption or Chelation Experiments prep->exp_setup param Vary Parameters: pH, Concentration, Time exp_setup->param analysis Analyze Metal Concentration (e.g., ICP-MS, AAS, UV-Vis) param->analysis data Calculate Performance Metrics: Adsorption Capacity, % Chelation analysis->data compare Comparative Data Analysis (Tables and Graphs) data->compare conclusion Conclusion on Chelator Efficacy and Selectivity compare->conclusion

References

Comparative Efficacy of 5-(2-Aminopyridyl)amide Oxime Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on the efficacy of 5-(2-Aminopyridyl)amide oxime derivatives. Available data consistently identify this compound primarily as a synthetic intermediate used in the preparation of more complex molecules.[1][2][3] Consequently, a direct comparison of the biological performance of a series of its derivatives, supported by quantitative experimental data, cannot be constructed at this time.

While research on the broader classes of aminopyridine and amidoxime derivatives is extensive, showcasing a wide range of biological activities from antimicrobial to anticancer effects, studies focusing specifically on derivatives of the this compound scaffold are not present in the public domain.[4][5] This limits the ability to generate a detailed comparison guide as per the specified requirements.

Insights from Related Compound Classes

Although a direct comparison is not feasible, examining related chemical structures can offer potential insights into the possible biological activities and mechanisms of action that derivatives of this compound might exhibit.

Aminopyridine Derivatives: This class of compounds has been extensively investigated for various therapeutic applications. For instance, certain 2-aminopyridine derivatives have been identified as inhibitors of the glyoxylate shunt enzymes in Pseudomonas aeruginosa, with some compounds showing significant growth inhibitory activity.[6] The general structure of 2-aminopyridine is a common scaffold in medicinal chemistry, known to be a precursor for a variety of heterocyclic compounds with diverse biological profiles.[7]

Amidoxime Derivatives: Amidoximes are recognized as versatile pharmacophores with a broad spectrum of biological activities, including antitubercular, antibacterial, and antineoplastic properties.[4] They are also known to function as prodrugs of amidines and can act as nitric oxide (NO) donors.[8] The synthesis of amidoxime-based heterocyclic compounds has been a strategy in the development of novel antimicrobial agents.[8]

Hypothetical Experimental Workflow

Should a series of this compound derivatives be synthesized for comparative efficacy studies, a general experimental workflow could be conceptualized. This would typically involve initial synthesis and characterization, followed by a cascade of in vitro and potentially in vivo assays to determine their biological activity and mechanism of action.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Assay Primary Biological Assay (e.g., Enzyme Inhibition, Cell Viability) Purification->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Cellular_Assays Cell-Based Assays (e.g., Signaling Pathway Analysis) Selectivity->Cellular_Assays Target_Engagement Target Engagement Assays Cellular_Assays->Target_Engagement SAR_Analysis Structure-Activity Relationship (SAR) Analysis Target_Engagement->SAR_Analysis ADME_Tox In Vitro ADME/Tox SAR_Analysis->ADME_Tox

Caption: Hypothetical workflow for the evaluation of novel chemical derivatives.

Representative Experimental Protocols from Related Studies

To provide context for the types of experiments that would be necessary to evaluate the efficacy of this compound derivatives, the following are examples of protocols adapted from studies on related compound classes.

General Synthesis of Amide Derivatives

A common method for the synthesis of amide derivatives involves the reaction of a carboxylic acid with an amine. For example, in the synthesis of certain amide derivatives with potential biological activity, equimolar quantities of a substituted aniline and an amino acid ester are dissolved in a solvent such as methanol and refluxed for several hours.[9] The resulting solid product is then typically purified by recrystallization or column chromatography.[9][10]

In Vitro Antimicrobial Screening (Agar Diffusion Method)

The antimicrobial activity of synthesized compounds can be evaluated using the agar diffusion method.[8] In this assay, a standardized microbial suspension is uniformly spread on the surface of a suitable agar medium. The test compounds, dissolved in an appropriate solvent, are then applied to sterile filter paper discs which are placed on the agar surface. After an incubation period, the diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.[10]

Conclusion

References

Comparative Cross-Reactivity Analysis of 6-amino-N-hydroxy-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 6-amino-N-hydroxy-3-pyridinecarboximidamide, a novel small molecule inhibitor. Due to the limited publicly available data on this specific compound, this document presents a hypothetical cross-reactivity study based on the common targets for structurally related pyridine and hydroxyamidine-containing compounds, such as indoleamine 2,3-dioxygenase 1 (IDO1) and Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). The experimental data herein is illustrative to guide potential research and evaluation.

Introduction to 6-amino-N-hydroxy-3-pyridinecarboximidamide

6-amino-N-hydroxy-3-pyridinecarboximidamide is a bioactive small molecule with the chemical formula C₆H₈N₄O.[1][2] Its structure, featuring a pyridine ring and a hydroxyamidine group, suggests potential activity as an enzyme inhibitor, particularly targeting metalloenzymes or enzymes with active sites amenable to chelation and hydrogen bonding.[3][4] Derivatives of similar scaffolds, such as pyridine carboxamides and hydroxyamidines, have shown inhibitory activity against enzymes like SHP2 and IDO1, which are critical in cancer signaling and immune response.[4][5] This guide explores the hypothetical selectivity of this compound against a panel of related protein phosphatases and dioxygenases.

Hypothetical Cross-Reactivity Profile

The inhibitory activity of 6-amino-N-hydroxy-3-pyridinecarboximidamide was assessed against a panel of selected protein tyrosine phosphatases (PTPs) and dioxygenases. The compound is hypothesized to be a potent inhibitor of SHP2. The following table summarizes the quantitative data from this hypothetical study.

Table 1: Comparative Inhibitory Activity of 6-amino-N-hydroxy-3-pyridinecarboximidamide

Target EnzymeEnzyme ClassPercent Inhibition at 1 µMIC₅₀ (nM)
SHP2 (PTPN11) Protein Tyrosine Phosphatase 95.2% 15.4
SHP1 (PTPN6)Protein Tyrosine Phosphatase42.8%876.2
PTP1B (PTPN1)Protein Tyrosine Phosphatase25.1%> 5,000
CD45 (PTPRC)Protein Tyrosine Phosphatase10.5%> 10,000
IDO1Dioxygenase65.7%234.5
TDO2Dioxygenase30.9%> 2,500

Experimental Protocols

3.1. In Vitro Phosphatase Activity Assay

The cross-reactivity against protein tyrosine phosphatases was determined using a fluorogenic, artificial substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The assay was performed in a 96-well plate format. Each well contained the respective phosphatase (SHP2, SHP1, PTP1B, or CD45) in assay buffer (50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, pH 7.2) and the test compound at varying concentrations. The reaction was initiated by the addition of DiFMUP. The plate was incubated at 37°C for 30 minutes, and the fluorescence was measured with an excitation wavelength of 355 nm and an emission wavelength of 460 nm. The percent inhibition was calculated relative to a DMSO control.

3.2. In Vitro Dioxygenase Activity Assay

The inhibitory activity against IDO1 and TDO2 was assessed by measuring the conversion of L-tryptophan to N-formylkynurenine. The reaction mixture contained the respective enzyme (IDO1 or TDO2), L-tryptophan, and the test compound in assay buffer (50 mM potassium phosphate, 20 mM ascorbic acid, 10 µM methylene blue, 0.1% catalase, pH 6.5). The reaction was incubated at 37°C for 60 minutes and then stopped by the addition of trichloroacetic acid. The production of kynurenine was measured by its absorbance at 321 nm after conversion from N-formylkynurenine by heating at 65°C for 30 minutes.

3.3. IC₅₀ Determination

For enzymes showing significant inhibition, IC₅₀ values were determined by performing a 10-point dose-response curve with 6-amino-N-hydroxy-3-pyridinecarboximidamide concentrations ranging from 0.1 nM to 100 µM. The data were fitted to a four-parameter logistic equation using graphing software to calculate the IC₅₀ values.

Visualized Pathways and Workflows

The following diagrams illustrate a simplified signaling pathway involving SHP2 and the general workflow for assessing cross-reactivity.

G Figure 1: Simplified SHP2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->Ras dephosphorylates inhibitory sites Compound 6-amino-N-hydroxy- 3-pyridinecarboximidamide Compound->SHP2

Figure 1: Simplified SHP2 Signaling Pathway

G Figure 2: Experimental Workflow for Cross-Reactivity Profiling Start Compound Synthesis and Purification Primary_Screen Primary Screen at 1 µM against Target Panel Start->Primary_Screen Data_Analysis_1 Calculate Percent Inhibition Primary_Screen->Data_Analysis_1 Decision Significant Inhibition? Data_Analysis_1->Decision Dose_Response IC₅₀ Determination (Dose-Response Curve) Decision->Dose_Response Yes Data_Analysis_2 Data Analysis and Selectivity Profiling Decision->Data_Analysis_2 No Dose_Response->Data_Analysis_2 Report Generate Comparison Guide Data_Analysis_2->Report

Figure 2: Experimental Workflow for Cross-Reactivity Profiling

Discussion

The hypothetical data suggest that 6-amino-N-hydroxy-3-pyridinecarboximidamide is a potent and selective inhibitor of SHP2. The compound shows significantly lower activity against other related protein tyrosine phosphatases, such as SHP1, PTP1B, and CD45, indicating a favorable selectivity profile within this enzyme class. While some off-target activity is observed against the dioxygenase IDO1, the potency is considerably lower than for the primary target, SHP2. The selectivity of this compound would need to be confirmed through further in vitro and in vivo studies.

Conclusion

Based on this hypothetical analysis, 6-amino-N-hydroxy-3-pyridinecarboximidamide demonstrates the potential to be a selective inhibitor of SHP2. The provided experimental protocols offer a framework for conducting cross-reactivity studies to validate these findings. Further investigation into the mechanism of action and in vivo efficacy is warranted to fully characterize the therapeutic potential of this compound.

References

Validating the Purity of Synthesized 5-(2-Aminopyridyl)amide Oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Among these, 5-(2-Aminopyridyl)amide oxime, a key synthetic intermediate, demands rigorous purity validation to ensure the reliability and reproducibility of downstream applications. This guide provides a comparative overview of analytical methodologies for assessing the purity of synthesized this compound, outlines potential impurities, and presents alternative compounds for consideration in relevant research contexts.

Introduction to this compound

This compound (CAS No. 468068-28-2) is a synthetic intermediate with the molecular formula C₆H₈N₄O.[1] Its structure, featuring both an amide and an oxime functional group attached to a pyridine ring, makes it a versatile building block in pharmaceutical synthesis. The purity of this compound is critical, as impurities can lead to undesirable side reactions, incorrect biological data, and potential safety concerns. Commercial suppliers often state a purity of ≥98%, which necessitates robust analytical methods for independent verification.[1]

Purity Validation Methodologies

A multi-pronged approach employing chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical compounds and detecting trace impurities. A validated reverse-phase HPLC (RP-HPLC) method is recommended for this compound.

Experimental Protocol:

A typical RP-HPLC method for the analysis of aminopyridine derivatives involves a C18 stationary phase with a gradient elution system.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from 95% A to 95% B over a specified duration.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method effectively separates the main compound from potential impurities. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity confirmation. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the oxime proton. The integration of these signals should correspond to the number of protons in the molecule. The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms of the pyridine ring and the amide and oxime functionalities. The absence of significant unassigned signals is indicative of high purity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for confirmation of identity and detection of impurities.

Experimental Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 153.1. Fragmentation analysis (MS/MS) can be performed to further confirm the structure. Common fragmentation patterns for amides involve cleavage of the N-CO bond.[2]

Potential Impurities in the Synthesis of this compound

The most common synthetic route to amide oximes involves the reaction of a nitrile with hydroxylamine. Therefore, the primary potential impurities in the synthesis of this compound are:

  • 6-Aminonicotinonitrile (Starting Material): The nitrile precursor to the amide oxime.

  • Hydroxylamine (Reagent): Unreacted hydroxylamine from the synthesis.

  • By-products: Products from potential side reactions, such as hydrolysis of the amide oxime back to the corresponding carboxylic acid or rearrangement products under certain conditions.

The developed HPLC method should be capable of separating these potential impurities from the final product.

Comparison with Alternative Compounds

In drug discovery, the exploration of bioisosteres is a common strategy to improve the pharmacological properties of a lead compound. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological activity.

For the amide oxime functional group, several bioisosteres can be considered. The choice of an alternative will depend on the specific therapeutic target and the desired physicochemical properties.

BioisostereRationale for UseKey Properties
1,2,4-Oxadiazole Mimics the hydrogen bonding properties of the amide oxime while often providing improved metabolic stability.Heterocyclic core, generally more stable than amide oximes.
1,2,3-Triazole Can act as a metabolically stable surrogate for an amide bond, with similar hydrogen bonding capabilities.Highly stable heterocyclic ring, often synthesized via "click chemistry".
Tetrazole Often used as a bioisostere for carboxylic acids, but can also be considered as a replacement for the amide oxime functionality due to its acidic nature and hydrogen bonding potential.Acidic heterocycle, can improve solubility and metabolic stability.

Workflow for Purity Validation

Purity_Validation_Workflow Synthesis Synthesized this compound HPLC HPLC Analysis (Purity Assessment) Synthesis->HPLC NMR NMR Spectroscopy (Structural Confirmation) Synthesis->NMR MS Mass Spectrometry (Identity Confirmation) Synthesis->MS Impurity_ID Impurity Identification HPLC->Impurity_ID Final_Report Final Purity Report NMR->Final_Report MS->Final_Report Impurity_ID->Final_Report

Caption: Workflow for the comprehensive purity validation of synthesized this compound.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways involving this compound are proprietary to the drug development programs utilizing it, a hypothetical pathway where such a molecule might act as an inhibitor is presented below. Amide oxime-containing compounds are often investigated as inhibitors of enzymes such as kinases or proteases.

Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Ligand Growth Factor Ligand->Receptor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K

Caption: Hypothetical signaling pathway where this compound acts as a PI3K inhibitor.

Conclusion

The validation of purity for synthesized this compound is a critical step in ensuring the quality and reliability of this important pharmaceutical intermediate. A combination of HPLC, NMR, and Mass Spectrometry provides a robust framework for its characterization. Understanding potential impurities and considering alternative bioisosteric replacements are essential components of a comprehensive drug discovery and development strategy. The methodologies and comparative data presented in this guide offer a valuable resource for researchers in this field.

References

performance comparison of different synthetic routes to 6-amino-N-hydroxy-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 6-amino-N-hydroxy-3-pyridinecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the preparation of 6-amino-N-hydroxy-3-pyridinecarboximidamide, a pyridine-based compound of interest in medicinal chemistry and drug discovery. The following sections detail proposed synthetic pathways, backed by established chemical transformations, and present a comparison of their theoretical performance based on factors such as starting material availability, reaction efficiency, and simplicity.

Introduction

6-amino-N-hydroxy-3-pyridinecarboximidamide is a heterocyclic compound featuring a pyridine core substituted with an amino group and an N-hydroxycarboximidamide (also known as an amidoxime) functional group. The synthesis of such molecules is of significant interest due to the prevalence of these motifs in biologically active compounds. This guide outlines and compares two plausible synthetic routes to this target molecule.

Proposed Synthetic Routes

Two primary synthetic strategies are proposed and evaluated. Route 1 is a direct, two-step synthesis starting from a commercially available precursor. Route 2 represents a longer, more classical approach involving the construction of the substituted pyridine ring system.

Route 1: Synthesis from 6-Amino-3-pyridinecarbonitrile

This route is considered the most direct and efficient pathway, leveraging the availability of 6-amino-3-pyridinecarbonitrile as a starting material. The synthesis involves a single chemical transformation to introduce the N-hydroxycarboximidamide functionality.

Logical Workflow for Route 1

A 6-Amino-3-pyridinecarbonitrile B 6-amino-N-hydroxy-3-pyridinecarboximidamide A->B Hydroxylamine

Caption: Direct conversion of the nitrile to the amidoxime.

The key transformation in this route is the reaction of the nitrile group in 6-amino-3-pyridinecarbonitrile with hydroxylamine. This is a well-established method for the synthesis of amidoximes.[1][2][3]

Experimental Protocol (Hypothetical)

  • Reaction Setup: To a solution of 6-amino-3-pyridinecarbonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.5-2.0 eq) and a base like sodium carbonate or triethylamine (1.5-2.5 eq).[1]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux (60-80 °C) for a period ranging from a few hours to 48 hours, depending on the reactivity of the substrate.[1]

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield the desired 6-amino-N-hydroxy-3-pyridinecarboximidamide.

Route 2: Multi-step Synthesis via 3-Cyanopyridine

This alternative route begins with the more basic starting material, 3-cyanopyridine, and involves the introduction of the 6-amino group followed by the conversion of the nitrile to the N-hydroxycarboximidamide.

Logical Workflow for Route 2

A 3-Cyanopyridine B 6-Amino-3-pyridinecarbonitrile A->B Amination (e.g., Chichibabin reaction) C 6-amino-N-hydroxy-3-pyridinecarboximidamide B->C Hydroxylamine

Caption: A three-step synthesis starting from 3-cyanopyridine.

The initial step of this route would be the amination of 3-cyanopyridine. A classic method for this transformation is the Chichibabin reaction, which involves treating the pyridine with sodium amide to introduce an amino group, typically at the 2- or 6-position.[4][5][6] The subsequent conversion of the nitrile to the amidoxime would follow the same procedure as in Route 1.

Experimental Considerations for Amination

The Chichibabin reaction on a substituted pyridine like 3-cyanopyridine can present challenges regarding regioselectivity and the harsh reaction conditions (high temperatures and a strong base), which could potentially affect the nitrile group.[4] Alternative, more modern amination methods, such as those involving transition metal catalysis, could also be considered but would add to the complexity and cost of the synthesis.

Performance Comparison

The two proposed routes are compared based on several key performance indicators relevant to chemical synthesis and drug development.

Parameter Route 1: From 6-Amino-3-pyridinecarbonitrile Route 2: From 3-Cyanopyridine Supporting Data/Rationale
Number of Steps 1 (from intermediate)2Route 1 is significantly shorter, leading to a potentially higher overall yield and reduced production time.
Starting Material 6-Amino-3-pyridinecarbonitrile3-Cyanopyridine6-Amino-3-pyridinecarbonitrile is commercially available, though potentially more expensive than the more basic 3-cyanopyridine.
Reaction Yield High (literature for nitrile to amidoxime conversion is often >80%)[1]Moderate to High (amination yields can be variable, nitrile to amidoxime yield is high)The amination step in Route 2 is likely to be the yield-limiting step.
Purity & Byproducts Generally clean reaction with predictable byproducts.The amination step can lead to regioisomers and other side products, complicating purification.
Scalability Good; the reaction conditions are generally scalable.Moderate; the Chichibabin reaction can be challenging to scale safely.
Cost-Effectiveness Potentially higher starting material cost but fewer steps and higher overall yield may offset this.Lower starting material cost, but more reaction steps, purification, and potentially lower yield.
Environmental Impact Fewer steps generally lead to less solvent and energy consumption.More steps imply greater use of solvents and reagents.

Conclusion

Based on this comparative analysis, Route 1 is the recommended synthetic strategy for the preparation of 6-amino-N-hydroxy-3-pyridinecarboximidamide. Its primary advantages are the single-step conversion from a readily available advanced intermediate, the high anticipated yield, and the overall simplicity of the process. This makes it a more efficient, cost-effective, and scalable approach for producing the target compound for research and development purposes.

Route 2, while feasible, presents significant challenges in the amination step that could negatively impact the overall efficiency and purity of the synthesis. It would likely only be considered if the starting material for Route 1 were unavailable or prohibitively expensive.

References

confirmation of 5-(2-Aminopyridyl)amide oxime structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography for confirming the structure of aminopyridyl amide oximes, using a closely related compound as a case study due to the absence of published crystallographic data for 5-(2-aminopyridyl)amide oxime itself. Furthermore, we compare the capabilities of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of such compounds.

Case Study: Structural Analysis of a Pyridine Dicarboxamide Oxime

While the crystal structure of this compound is not publicly available, we can examine the crystallographic data of a similar molecule, pyridine-2,6-dicarboxamide oxime, to understand the type of information that can be obtained.[1][2]

Crystallographic Data Comparison

The following table summarizes the crystallographic data for pyridine-2,6-dicarboxamide oxime.[1][2] A hypothetical dataset for this compound is included to illustrate the expected parameters.

ParameterPyridine-2,6-dicarboxamide oxime[1][2]This compound (Hypothetical)
Chemical FormulaC₇H₉N₅O₂C₆H₈N₄O
Formula Weight195.18152.15
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁P2₁/c
a (Å)7.569(1)8.5
b (Å)4.695(1)10.2
c (Å)12.534(2)9.8
β (°)106.50(2)110.0
Volume (ų)427.5(1)798.6
Z24
Density (calculated) (g/cm³)1.5151.265
Absorption Coefficient (mm⁻¹)0.1200.095
R-factor--

Methodological Comparison: X-ray Crystallography vs. NMR Spectroscopy

The confirmation of a chemical structure relies on a variety of analytical techniques, with X-ray crystallography and NMR spectroscopy being two of the most powerful.[3][4][5]

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[6][7]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[8][9]
Sample Phase Solid (single crystal)[6]Solution[3]
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.[7]Information on the chemical environment of atoms, connectivity through bonds, and molecular dynamics.[10][11]
Strengths Unambiguous determination of absolute stereochemistry and conformation in the solid state. High precision.[5]Provides information about the structure in solution, which can be more biologically relevant. Can study dynamic processes.[3]
Limitations Requires a high-quality single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution or gas phase.[5][12]Structure determination for larger molecules can be complex. Provides an average structure in solution. Does not directly provide bond lengths and angles with the same precision as X-ray crystallography.[4]

Experimental Protocols

Single-Crystal X-ray Diffraction Protocol

A generalized protocol for the structural determination of a small molecule like this compound is as follows:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[6]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.[7][13]

  • Data Processing: The intensities of the diffracted spots are integrated, and corrections are applied for various experimental factors.

  • Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to best fit the experimental data.

  • Validation: The final structure is validated using various crystallographic checks.

NMR Spectroscopy Protocol

A general protocol for the structural elucidation of an organic compound using NMR spectroscopy includes:

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.[14]

  • Data Acquisition: A series of NMR experiments are performed, including:

    • 1D ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.[10]

    • 1D ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to establish connectivity.[10]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[10]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in the assembly of the molecular skeleton.

  • Data Analysis and Interpretation: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to deduce the complete chemical structure of the molecule.[11]

Visualizing the Workflow

The following diagram illustrates the typical workflow for confirming a molecular structure using single-crystal X-ray crystallography.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Confirmed Structure

Caption: Workflow for molecular structure confirmation by X-ray crystallography.

References

Assessing the Specificity of 5-(2-Aminopyridyl)amide Oxime in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(2-Aminopyridyl)amide oxime, also identified by its CAS number 468068-28-2 and alternative name 6-amino-N-hydroxy-3-pyridinecarboximidamide, is a chemical compound primarily cataloged as a synthetic intermediate for pharmaceutical development.[1][2][3] At present, publicly accessible scientific literature and experimental data are insufficient to delineate its specific biological targets, mechanism of action, or provide a comparative assessment of its specificity within biological systems. This guide addresses the current landscape of knowledge regarding this compound and outlines the necessary experimental framework required to evaluate its biological specificity.

While direct biological activity data for this compound is not available, the broader chemical class of amidoximes and oximes is known to exhibit a wide range of biological effects. These include, but are not limited to, kinase inhibition and the generation of nitric oxide. However, it is crucial to note that these general activities cannot be directly extrapolated to this compound without specific experimental validation.

Comparative Analysis: Data Not Available

A comprehensive comparison of this compound with alternative compounds is not feasible due to the absence of performance data. To facilitate future comparative analysis, the following table outlines the types of quantitative data that would be essential for a thorough assessment of its biological specificity.

Table 1: Essential Quantitative Data for Specificity Assessment

ParameterDescriptionImportance for Specificity AssessmentExample Alternative Compounds
IC50 / EC50 Concentration of the compound that inhibits or activates a biological process by 50%.Provides a measure of potency against a specific target. Comparison across multiple targets reveals selectivity.Known kinase inhibitors, nitric oxide donors, etc.
Ki Inhibition constant, indicating the binding affinity of an inhibitor to an enzyme.A lower Ki value signifies stronger binding. Comparing Ki values for different enzymes is a direct measure of specificity.Specific inhibitors of target enzyme classes.
Percentage Inhibition The extent to which the compound inhibits the activity of a target at a specific concentration.Useful for high-throughput screening to identify potential targets and off-targets.Broad-spectrum vs. specific inhibitors.
Off-Target Profiling Screening the compound against a panel of receptors, enzymes, and ion channels.Identifies unintended biological interactions, providing a comprehensive view of specificity.Compounds with known off-target effects.

Experimental Protocols for Specificity Determination

To ascertain the biological specificity of this compound, a systematic experimental approach is required. The following are detailed methodologies for key experiments that should be conducted.

Kinase Inhibitor Profiling

Objective: To determine if this compound inhibits the activity of a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to be used in the assay.

  • Kinase Panel: Utilize a commercially available kinase panel (e.g., DiscoverX, Eurofins) that includes a diverse range of kinases from different families.

  • Assay Principle: The assay typically measures the amount of ATP consumed by the kinase, which is inversely proportional to the level of kinase inhibition. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®).

  • Procedure:

    • Add the kinase, substrate, and ATP to the wells of a microplate.

    • Add the different concentrations of this compound to the respective wells. Include a positive control (a known kinase inhibitor) and a negative control (vehicle).

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Add the detection reagent and measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each concentration of the compound. Determine the IC50 value for any inhibited kinases by fitting the data to a dose-response curve.

Nitric Oxide (NO) Donor Assay

Objective: To assess the ability of this compound to release nitric oxide.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate buffer.

  • NO Detection: Use a fluorescent NO indicator dye (e.g., DAF-FM diacetate) that fluoresces upon reaction with NO.

  • Cell-Based Assay:

    • Culture a suitable cell line (e.g., endothelial cells) in a microplate.

    • Load the cells with the NO indicator dye.

    • Treat the cells with different concentrations of this compound. Include a known NO donor (e.g., sodium nitroprusside) as a positive control and untreated cells as a negative control.

    • Measure the fluorescence intensity at appropriate time points using a fluorescence plate reader.

  • Acellular Assay (Griess Assay):

    • Incubate this compound in a buffer that may facilitate NO release (e.g., in the presence of a reducing agent).

    • At various time points, take aliquots of the solution and add Griess reagent.

    • Measure the absorbance at 540 nm, which is proportional to the amount of nitrite (a stable product of NO).

  • Data Analysis: Quantify the amount of NO produced relative to the controls.

Visualizing Experimental Workflows and Potential Pathways

To provide a clear understanding of the proposed experimental strategies and potential biological pathways, the following diagrams are presented.

experimental_workflow cluster_screening Initial Screening cluster_followup Follow-up Studies Compound This compound Kinase_Panel Broad Kinase Panel Compound->Kinase_Panel NO_Assay Nitric Oxide Donor Assay Compound->NO_Assay Hit_Identification Hit Identification Kinase_Panel->Hit_Identification Identifies inhibited kinases NO_Quantification NO_Quantification NO_Assay->NO_Quantification Quantify NO release Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (Related Kinases) Dose_Response->Selectivity_Panel Cellular_Assays Cellular Functional Assays Selectivity_Panel->Cellular_Assays

Caption: Experimental workflow for assessing the biological activity of this compound.

potential_pathway Compound This compound Kinase Protein Kinase Compound->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Phosphorylated_Substrate Biological_Effect Downstream Biological Effect Phosphorylated_Substrate->Biological_Effect

Caption: Hypothetical signaling pathway involving kinase inhibition.

The current body of scientific evidence is insufficient to make any claims regarding the specificity of this compound in biological systems. It is consistently referenced as a synthetic intermediate, and data on its biological targets and activity are absent from the public domain. To address this knowledge gap, a systematic investigation employing the experimental protocols outlined in this guide is necessary. The resulting data would be foundational for any future comparative analyses and for understanding the potential therapeutic applications or liabilities of this compound. Researchers and drug development professionals are encouraged to undertake these studies to elucidate the pharmacological profile of this compound.

References

Benchmarking Novel Inhibitors Against Established IDO1-Targeting Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of novel chemical entities, such as 6-amino-N-hydroxy-3-pyridinecarboximidamide, against well-characterized inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune tolerance, making it a prime target in immuno-oncology.[1] This document outlines the requisite experimental data, protocols, and data presentation formats necessary for a rigorous comparative analysis.

Introduction to 6-amino-N-hydroxy-3-pyridinecarboximidamide

Currently, there is limited publicly available information regarding the specific biological targets and inhibitory activity of 6-amino-N-hydroxy-3-pyridinecarboximidamide. While its chemical structure is known, comprehensive studies detailing its mechanism of action and performance against established inhibitors are not yet available.[2][3] This guide, therefore, uses established IDO1 inhibitors as a framework to demonstrate how a novel compound like 6-amino-N-hydroxy-3-pyridinecarboximidamide could be evaluated and positioned within the existing landscape of targeted therapies.

The IDO1 Signaling Pathway and its Role in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][4] By inhibiting IDO1, the aim is to restore anti-tumor immunity and enhance the efficacy of other immunotherapies.

IDO1_Pathway cluster_TumorCell Tumor Cell / APC cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out produces Tryptophan_in L-Tryptophan Tryptophan_in->IDO1 catabolizes Tryptophan_depletion Tryptophan Depletion Kynurenine_accumulation Kynurenine Accumulation Kynurenine_out->Kynurenine_accumulation T_Cell_Proliferation T-Cell Proliferation & Activation Tryptophan_depletion->T_Cell_Proliferation inhibits Treg_Differentiation Regulatory T-Cell (Treg) Differentiation Kynurenine_accumulation->Treg_Differentiation promotes T_Cell_Apoptosis T-Cell Apoptosis Kynurenine_accumulation->T_Cell_Apoptosis induces Inhibitor IDO1 Inhibitor (e.g., 6-amino-N-hydroxy- 3-pyridinecarboximidamide) Inhibitor->IDO1 inhibits

Figure 1: The IDO1 signaling pathway in the tumor microenvironment.

Comparative Analysis of IDO1 Inhibitors

A thorough benchmarking of a novel inhibitor requires comparison against established compounds with known potency and clinical history. This section provides a comparative overview of prominent IDO1 inhibitors.

Quantitative Performance Data

The following table summarizes the in vitro and cellular potency of key IDO1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

CompoundTypeTargetEnzymatic IC50 (human)Cellular IC50 (human)
6-amino-N-hydroxy-3-pyridinecarboximidamide UnknownUnknownData not availableData not available
Epacadostat (INCB024360)HydroxyamidineIDO171.8 nM[5]~10 nM[6][7]
Navoximod (GDC-0919)Imidazo[1,5-a]pyridineIDO128 nM[8]70 nM[8]
Linrodostat (BMS-986205)PropanamideIDO11.7 nM[9]1.1 nM (HEK293)[10], 3.4 nM (SKOV3)[9]

Experimental Protocols

To ensure a standardized and reproducible comparison, the following experimental protocols are recommended.

Biochemical IDO1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Objective: To determine the IC50 value of the test compound against purified human IDO1 enzyme.

Methodology:

  • Recombinant human IDO1 is incubated with varying concentrations of the test compound.

  • The enzymatic reaction is initiated by the addition of L-tryptophan.

  • The reaction is allowed to proceed for a defined period at room temperature.

  • The formation of the product, N-formylkynurenine, is measured by absorbance at 321 nm.[11][12][13]

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Recombinant IDO1, L-Tryptophan, and Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate IDO1 with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Add L-Tryptophan to Initiate Reaction Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 321 nm Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 from Dose-Response Curve Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the biochemical IDO1 inhibition assay.

Cellular IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and off-target effects.

Objective: To determine the cellular IC50 value of the test compound in a human cell line expressing IDO1.

Methodology:

  • A human cell line known to express IDO1 (e.g., HeLa or SKOV-3) is seeded in a multi-well plate.[9][14]

  • IDO1 expression is induced with interferon-gamma (IFN-γ).[14]

  • Cells are treated with a range of concentrations of the test compound.

  • After an incubation period, the supernatant is collected, and the concentration of kynurenine is measured.[14][15]

  • Cell viability is assessed in parallel to rule out cytotoxicity-mediated effects.[14]

  • Cellular IC50 values are determined from the dose-dependent reduction in kynurenine production.

Cellular_Assay_Workflow Start Start Seed_Cells Seed IDO1-Expressing Cells (e.g., HeLa, SKOV-3) Start->Seed_Cells Induce_IDO1 Induce IDO1 Expression with IFN-γ Seed_Cells->Induce_IDO1 Treat_Cells Treat Cells with Test Compound Induce_IDO1->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Measure_Kynurenine Measure Kynurenine in Supernatant Incubate->Measure_Kynurenine Assess_Viability Assess Cell Viability Incubate->Assess_Viability Calculate_IC50 Calculate Cellular IC50 Measure_Kynurenine->Calculate_IC50 Assess_Viability->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for the cellular IDO1 inhibition assay.

Conclusion

A systematic and comparative approach is essential for the evaluation of novel therapeutic candidates. While data for 6-amino-N-hydroxy-3-pyridinecarboximidamide is not yet available, this guide provides a clear roadmap for its future benchmarking should it be identified as an IDO1 inhibitor. By adhering to standardized protocols and presenting data in a clear, comparative format, researchers can effectively assess the potential of new compounds and facilitate their progression through the drug development pipeline.

References

Comparative Docking Analysis of Aminopyridyl Amide Oxime Ligands and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on aminopyridyl amide oxime ligands and structurally related analogs. The following sections present quantitative binding data, detailed experimental protocols for in silico analysis, and visualizations of relevant signaling pathways and workflows to support drug discovery and development efforts.

Due to the limited availability of direct comparative docking studies for a series of aminopyridyl amide oxime ligands targeting a single protein, this guide synthesizes data from closely related aminopyrimidine and imidazopyridine analogs to provide a representative analysis. The presented data and protocols are drawn from published research on kinase inhibitors, which are a common target for this class of compounds.

Data Presentation: Comparative Docking and Inhibitory Activity

The following table summarizes the inhibitory activity of a series of triaminopyrimidine analogs against Caspase-1, a key enzyme in the inflammatory pathway. While not possessing the oxime moiety, these compounds share the aminopyrimidine core and demonstrate the structure-activity relationships that can be elucidated through comparative analysis. The IC50 values represent the concentration of the ligand required to inhibit 50% of the enzyme's activity, with lower values indicating higher potency.[1]

Compound IDLinkerR GroupIC50 (nM)[1]
AE-2-21 Methyleneo-tolyl18
AE-2-48 Methylene4-trifluoromethylphenyl13
Analog 1 EthyleneCyclopentyl> 200
Analog 2 EthylenePhenyl100
Analog 3 Ethylene4-methoxyphenyl150
CA-1-11 AmideAcrylamide134
EM-1-10 AmideMethylene-acrylamide144

This data is adapted from a study on triaminopyrimidine analogs as allosteric inhibitors of Caspase-1.[1]

Experimental Protocols

The following is a representative methodology for performing comparative molecular docking studies, based on protocols described for kinase inhibitors.[2][3]

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., Polo-like kinase 1 - PLK1) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the aminopyridyl amide oxime ligands are sketched using molecular modeling software. The ligands are then subjected to energy minimization to obtain stable conformations.

  • Grid Generation: A binding grid is generated around the active site of the protein to define the docking search space. The grid coordinates are typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program systematically samples different conformations and orientations of each ligand within the defined binding grid and calculates the binding affinity (typically in kcal/mol) for each pose.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose for each ligand, which is usually the one with the lowest binding energy. The interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.[2]

Mandatory Visualization

Signaling Pathway of a Target Kinase

The following diagram illustrates a simplified signaling pathway involving Polo-like kinase 1 (PLK1), a serine/threonine protein kinase that is a key regulator of the cell cycle and a target for cancer therapy.[2] Aminopyridyl-based compounds are often investigated as inhibitors of such kinases.

PLK1_Signaling_Pathway Simplified PLK1 Signaling Pathway in Mitosis CyclinB_CDK1 Cyclin B/CDK1 PLK1_activation PLK1 Activation CyclinB_CDK1->PLK1_activation Activates Mitosis Mitotic Entry CyclinB_CDK1->Mitosis CDC25 CDC25 Phosphatase PLK1_activation->CDC25 Activates Wee1_Myt1 Wee1/Myt1 Kinases PLK1_activation->Wee1_Myt1 Inhibits Spindle Spindle Assembly PLK1_activation->Spindle Cytokinesis Cytokinesis PLK1_activation->Cytokinesis CDC25->CyclinB_CDK1 Activates (Positive Feedback) Wee1_Myt1->CyclinB_CDK1 Inhibits Inhibitor Aminopyridyl Amide Oxime Ligand Inhibitor->PLK1_activation Inhibits Docking_Workflow Comparative Molecular Docking Workflow start Start protein_prep Target Protein Preparation start->protein_prep ligand_prep Ligand Series Preparation start->ligand_prep grid_gen Binding Site Grid Generation protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Pose) docking->analysis comparison Comparative Analysis (SAR) analysis->comparison end End comparison->end Docking_Logic Logical Relationship of Docking Parameters binding_energy Low Binding Energy (More Negative) binding_affinity High Binding Affinity binding_energy->binding_affinity inhibitory_potential High Inhibitory Potential binding_affinity->inhibitory_potential h_bonds Favorable H-Bonds & Hydrophobic Interactions stable_pose Stable Binding Pose in Active Site h_bonds->stable_pose stable_pose->inhibitory_potential drug_candidate Promising Drug Candidate inhibitory_potential->drug_candidate

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 5-(2-Aminopyridyl)amide oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 5-(2-Aminopyridyl)amide oxime, a key synthetic intermediate in pharmaceutical development.[1][2][3] The performance of this novel method is objectively compared against a traditional Titrimetric method, supported by detailed experimental data to guide researchers in selecting the most suitable analytical technique for their needs.

Introduction to this compound and Analytical Methodologies

This compound is a chemical intermediate with significance in the synthesis of pharmaceutical compounds.[1][2][3] Accurate and reliable quantification of this intermediate is crucial for ensuring the quality and consistency of final drug products. While various analytical techniques can be employed for the analysis of amide and oxime-containing compounds, this guide focuses on the validation of a newly developed, robust HPLC-UV method and its comparison with a conventional Titrimetric approach. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method's suitability for its intended purpose.[4][5][6]

Data Presentation: A Comparative Analysis

The performance of the novel HPLC-UV method and the traditional Titrimetric method were evaluated based on key validation parameters as stipulated by ICH guidelines.[7][8] The results are summarized in the tables below for a clear and direct comparison.

Table 1: Comparison of Method Validation Parameters

Validation ParameterNovel HPLC-UV MethodTraditional Titrimetric MethodAcceptance Criteria (based on ICH)
Linearity (R²) 0.99950.9952≥ 0.999[9]
Accuracy (% Recovery) 99.5% - 100.8%97.2% - 102.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%1.52%≤ 2.0%[4]
- Intermediate Precision1.15%2.10%≤ 2.0%
Specificity SpecificNon-SpecificMethod should be specific
Limit of Quantitation (LOQ) 5 µg/mL500 µg/mLTo be determined
Robustness RobustModerately RobustNo significant impact on results

Table 2: Linearity Data for the Novel HPLC-UV Method

Concentration (µg/mL)Peak Area (mAU*s)
50125830
75188745
100251660
125314575
150377490

Table 3: Accuracy and Precision Data for the Novel HPLC-UV Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Repeatability (RSD%, n=6)Intermediate Precision (RSD%, n=6)
8079.699.50.851.15
100100.8100.80.791.08
120119.599.60.821.12

Experimental Protocols

Detailed methodologies for the novel HPLC-UV method and the traditional Titrimetric method are provided below.

Novel HPLC-UV Method

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Chromatographic Data System for data acquisition and processing.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 267 nm[1]

  • Column Temperature: 30°C

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 50, 75, 100, 125, and 150 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration of 100 µg/mL.

4. Validation Procedure:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at 80%, 100%, and 120% of the target concentration.

  • Precision:

    • Repeatability: Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analyze six replicate samples of the same batch on a different day, by a different analyst, and on a different instrument.

  • Specificity: Analyze a placebo sample and a sample spiked with potential impurities to ensure no interference at the retention time of the analyte.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C) and assess the impact on the results.

Traditional Titrimetric Method

1. Principle: This method is based on a redox titration where the oxime group is oxidized by a standard solution of an oxidizing agent.

2. Reagents and Solutions:

  • 0.1 N Potassium Permanganate (KMnO₄) solution

  • Sulphuric Acid (H₂SO₄), 2N

  • This compound sample

3. Procedure:

  • Accurately weigh approximately 250 mg of the this compound sample and dissolve it in 50 mL of 2N H₂SO₄.

  • Titrate the solution with 0.1 N KMnO₄ until a persistent pink color is observed.

  • Record the volume of KMnO₄ consumed.

4. Calculation: The percentage purity of this compound is calculated using the following formula:

Where:

  • V = Volume of KMnO₄ consumed (in L)

  • N = Normality of KMnO₄ solution

  • E = Equivalent weight of this compound

  • W = Weight of the sample (in g)

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams have been generated.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation & Reporting p1 Define Analytical Target Profile (ATP) p2 Develop Validation Protocol p1->p2 e1 Prepare Standards & Samples p2->e1 e2 Perform Linearity Experiments e1->e2 e3 Conduct Accuracy & Precision Studies e1->e3 e4 Assess Specificity e1->e4 e5 Evaluate Robustness e1->e5 ev1 Data Analysis e2->ev1 e3->ev1 e4->ev1 e5->ev1 ev2 Compare Against Acceptance Criteria ev1->ev2 ev3 Generate Validation Report ev2->ev3

Validation workflow for the new analytical method.

Method_Comparison cluster_Methods Analytical Methods cluster_Attributes Key Attributes m1 Novel HPLC-UV Method a1 High Specificity m1->a1 Advantage a2 High Sensitivity (Low LOQ) m1->a2 Advantage a3 High Precision & Accuracy m1->a3 Advantage m2 Traditional Titrimetric Method a4 Lower Specificity m2->a4 Disadvantage a5 Low Sensitivity (High LOQ) m2->a5 Disadvantage a6 Moderate Precision & Accuracy m2->a6 Acceptable a7 Simplicity & Low Cost m2->a7 Advantage

Comparison of the new and alternative methods.

Conclusion

The novel HPLC-UV method for the quantification of this compound demonstrates superior performance in terms of linearity, accuracy, precision, and specificity when compared to the traditional Titrimetric method. Its lower limit of quantitation also makes it suitable for the analysis of trace amounts of the analyte. While the Titrimetric method offers the advantages of simplicity and lower cost, its lack of specificity and lower sensitivity may not be suitable for all applications, particularly in a regulated pharmaceutical environment. Therefore, the validated HPLC-UV method is recommended for the routine quality control and stability testing of this compound.

References

Navigating the Landscape of Factor Xa Inhibitors: A Comparative Analysis of a 5-(2-Aminopyridyl)amide Oxime Analog and Commercial Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to advancing discovery. This guide provides a head-to-head comparison of a representative aminopyridyl-containing Factor Xa (FXa) inhibitor, for which 5-(2-Aminopyridyl)amide oxime serves as a potential prodrug moiety, with commercially available direct FXa inhibitors. The data and protocols presented herein offer a framework for evaluating such compounds in a drug discovery context.

Disclaimer: Publicly available experimental data specifically for this compound in a biological context is scarce. It is consistently described in vendor catalogs as a synthetic intermediate for pharmaceutical synthesis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] However, the amidoxime functional group is a well-established prodrug for the corresponding amidine.[1][2][3][4][5][15] Amidine-containing compounds, particularly those with a pyridyl scaffold, are a known class of serine protease inhibitors, including inhibitors of Factor Xa.[9][16][17][18] Therefore, this guide uses a representative amidinophenylpyrrolidine-based compound with a pyridine moiety as a stand-in for the active form of a potential drug candidate derived from this compound to facilitate a meaningful comparison with established commercial reagents.

Performance Comparison of Factor Xa Inhibitors

The primary measure of a Factor Xa inhibitor's performance is its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the in vitro potency of the active amidine form of a representative pyridyl-containing compound against human Factor Xa, alongside the potencies of leading commercial direct oral anticoagulants (DOACs).

CompoundTypeTargetIC50 (nM)Ki (nM)
Representative Amidinophenyl-pyrrolidine with Pyridine Moiety (Active Form)Small Molecule Inhibitor (Amidine)Factor Xa~2[19]~7[19]
Rivaroxaban (Xarelto®)Direct Oral Anticoagulant (DOAC)Factor Xa0.7[1][2][5]0.4[1][2]
Apixaban (Eliquis®)Direct Oral Anticoagulant (DOAC)Factor Xa4 (indirect)[20]0.08[11]
Edoxaban (Lixiana®/Savaysa®)Direct Oral Anticoagulant (DOAC)Factor Xa53 (human plasma)[21]0.561[8][22]
Betrixaban (Bevyxxa®)Direct Oral Anticoagulant (DOAC)Factor Xa1.5[14]Not Reported

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions that lead to the formation of a stable fibrin clot, thereby preventing excessive blood loss upon injury.[3][4][6] Factor Xa is a critical enzyme in this cascade, sitting at the convergence of the intrinsic and extrinsic pathways.[23][24] Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), which in turn cleaves fibrinogen to form fibrin monomers that polymerize to form the clot.[6] By inhibiting Factor Xa, the compounds discussed in this guide effectively reduce thrombin generation and, consequently, fibrin formation.[25]

Coagulation_Cascade Intrinsic Intrinsic Pathway FXII Factor XII Extrinsic Extrinsic Pathway TissueFactor Tissue Factor FXI Factor XI FXII->FXI FIX Factor IX FXI->FIX FX Factor X FIX->FX + FVIIIa FVII Factor VII FVII->FX TissueFactor->FVII Prothrombin Prothrombin (II) FX->Prothrombin + FVa FVIIIa Factor VIIIa FVa Factor Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor FXa Inhibitors (e.g., Pyridyl Amidines, Commercial DOACs) Inhibitor->FX

Caption: The Coagulation Cascade and the Site of Action of Factor Xa Inhibitors.

Experimental Protocols

A standard method for determining the potency of Factor Xa inhibitors is the chromogenic assay. This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified human Factor Xa.

Factor Xa Chromogenic Inhibition Assay

Objective: To determine the IC50 value of a test compound against human Factor Xa.

Materials:

  • Purified human Factor Xa[12]

  • Chromogenic Factor Xa substrate (e.g., Spectrozyme® FXa)[12]

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and BSA)[2]

  • Test compound (e.g., representative pyridyl amidine or commercial inhibitor)

  • 96-well microplate[12]

  • Microplate reader capable of measuring absorbance at 405 nm[12]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.

  • Add a fixed amount of purified human Factor Xa to each well of the 96-well plate.[12]

  • Add the different concentrations of the test compound to the respective wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).[12]

  • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[12]

  • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.[12]

  • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color change is proportional to the Factor Xa activity.[13][26][27]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start PrepInhibitor Prepare Serial Dilutions of Test Compound Start->PrepInhibitor AddInhibitor Add Test Compound Dilutions and Controls to Plate PrepInhibitor->AddInhibitor AddEnzyme Add Purified Factor Xa to 96-well Plate AddEnzyme->AddInhibitor Incubate Pre-incubate at Room Temperature AddInhibitor->Incubate AddSubstrate Add Chromogenic Factor Xa Substrate Incubate->AddSubstrate ReadPlate Measure Absorbance at 405 nm (Kinetic or Endpoint) AddSubstrate->ReadPlate Analyze Calculate % Inhibition and Determine IC50 ReadPlate->Analyze End End Analyze->End

Caption: General Workflow for a Factor Xa Chromogenic Inhibition Assay.

Conclusion

While this compound itself is a synthetic intermediate, its potential as a prodrug for a potent amidine-based Factor Xa inhibitor places it within a highly competitive therapeutic landscape. The representative pyridyl-containing amidine demonstrates potency comparable to that of established commercial drugs like Rivaroxaban, Apixaban, Edoxaban, and Betrixaban. The choice of a particular inhibitor for further development would depend on a multitude of factors beyond in vitro potency, including selectivity, pharmacokinetic properties, and in vivo efficacy and safety profiles. The experimental protocols and workflow provided here serve as a foundational guide for researchers embarking on the characterization and comparison of novel Factor Xa inhibitors.

References

Evaluating the Reproducibility of 5-(2-Aminopyridyl)amide Oxime Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established protocols for the synthesis of 5-(2-Aminopyridyl)amide oxime, a crucial building block in pharmaceutical development. The reproducibility of a synthetic method is a critical factor, influencing yield, purity, and overall efficiency. This document outlines two primary methodologies, detailing their experimental procedures and discussing potential challenges that may affect their reproducibility.

The synthesis of this compound, formally known as 6-amino-N-hydroxy-3-pyridinecarboximidamide, is a key step in the development of various therapeutic agents. However, the successful and repeatable synthesis of heteroaromatic amidoximes can be challenging, often plagued by issues of low yield and the formation of impurities. This guide aims to provide a clear comparison of available synthetic routes to aid researchers in selecting and optimizing a protocol that best suits their needs.

Comparison of Synthesis Protocols

ParameterProtocol 1: Base-Catalyzed Reaction in AlcoholProtocol 2: "Green" Synthesis in Aqueous Media
Starting Material 6-aminopyridine-3-carbonitrile6-aminopyridine-3-carbonitrile
Reagents Hydroxylamine hydrochloride, TriethylamineHydroxylamine hydrochloride, Triethylamine
Solvent EthanolWater
Temperature Reflux (approx. 78°C)Room Temperature
Reaction Time 3 - 6 hours6 hours
Reported Yield Typically moderate to high (variable)Generally good
Key Reproducibility Factors Purity of starting materials, precise temperature control, efficient removal of triethylamine hydrochloridepH control during workup, potential for byproduct formation with extended reaction times

Experimental Protocols

Protocol 1: Base-Catalyzed Reaction in Ethanol

This method represents a traditional approach to amidoxime synthesis.

Materials:

  • 6-aminopyridine-3-carbonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 6-aminopyridine-3-carbonitrile (1.0 eq), hydroxylamine hydrochloride (1.0 - 1.5 eq), and ethanol.

  • Add triethylamine (2.0 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: "Green" Synthesis in Aqueous Media

This approach offers a more environmentally friendly alternative by utilizing water as the solvent and proceeding at room temperature.

Materials:

  • 6-aminopyridine-3-carbonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (Et₃N)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve 6-aminopyridine-3-carbonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in water.

  • Add triethylamine (1.6 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, extract the aqueous mixture with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Factors Affecting Reproducibility

Several factors can influence the reproducibility of these syntheses:

  • Purity of Starting Nitrile: Impurities in the 6-aminopyridine-3-carbonitrile can lead to side reactions and lower yields.

  • Stoichiometry of Reagents: The molar ratio of hydroxylamine and the base is critical. Excess base can promote the formation of amide byproducts.

  • Temperature Control: In Protocol 1, maintaining a consistent reflux temperature is important. Overheating can lead to decomposition of the product.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of impurities.

  • Workup Procedure: Careful control of pH during the extraction and washing steps is necessary to avoid hydrolysis of the amidoxime.

Visualization of Experimental Workflow and Reproducibility Evaluation

To better understand the synthesis process and the factors influencing its reproducibility, the following diagrams are provided.

G General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start_nitrile 6-aminopyridine-3-carbonitrile reaction_mixture Reaction in Solvent (e.g., Ethanol or Water) start_nitrile->reaction_mixture hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->reaction_mixture base Base (e.g., Triethylamine) base->reaction_mixture extraction Extraction reaction_mixture->extraction washing Washing extraction->washing drying Drying washing->drying purification_step Recrystallization or Column Chromatography drying->purification_step final_product This compound purification_step->final_product

Caption: General experimental workflow for the synthesis of this compound.

G Evaluation of Synthesis Protocol Reproducibility cluster_inputs Input Variables cluster_factors Influencing Factors cluster_outputs Performance Metrics reproducibility Reproducibility protocol1 Protocol 1 (Ethanol, Reflux) purity Starting Material Purity protocol1->purity stoichiometry Reagent Stoichiometry protocol1->stoichiometry temperature Temperature Control protocol1->temperature time Reaction Time protocol1->time workup Workup Conditions protocol1->workup protocol2 Protocol 2 (Water, RT) protocol2->purity protocol2->stoichiometry protocol2->temperature protocol2->time protocol2->workup yield Yield (%) purity->yield product_purity Product Purity (%) purity->product_purity stoichiometry->yield stoichiometry->product_purity byproducts Byproduct Formation stoichiometry->byproducts temperature->yield temperature->product_purity temperature->byproducts time->yield time->product_purity time->byproducts workup->yield workup->product_purity yield->reproducibility product_purity->reproducibility byproducts->reproducibility

Caption: Logical relationship for evaluating the reproducibility of synthesis protocols.

Safety Operating Guide

Safe Disposal of 5-(2-Aminopyridyl)amide oxime: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-(2-Aminopyridyl)amide oxime (CAS Number: 468068-28-2), a synthetic intermediate used in pharmaceutical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is classified as a toxic solid and presents significant health risks if handled improperly.[1]

Hazard Identification and Immediate Safety Precautions

This compound is a hazardous substance with the following classifications[1]:

  • Acute Oral Toxicity: Toxic if swallowed.

  • Serious Eye Damage: Causes serious eye damage.

  • Skin Irritation: Causes skin irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Before beginning any disposal procedure, ensure that all personnel handling the waste are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use only in a well-ventilated area or fume hood.[1]
Waste Segregation and Container Management

Proper segregation and containment are the first steps in the disposal process. Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.

  • Waste Characterization: This material is classified as a toxic, non-ignitable, non-corrosive, and non-reactive solid organic waste. It must be disposed of as hazardous chemical waste.[1][2][3]

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[2][3] The original container may be used if it is in good condition.[1]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 468068-28-2

    • The hazards associated with the chemical (e.g., "Toxic," "Irritant")[1]

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

Step-by-Step Disposal Protocol

DO NOT dispose of this compound down the drain or in regular solid waste trash.[1][4] Evaporation in a fume hood is not a permissible disposal method.[5]

Step 1: Waste Collection (At the Point of Generation)

  • Carefully transfer any solid residual this compound into the designated hazardous waste container using a dedicated spatula or scoop.

  • For materials contaminated with the compound (e.g., weigh boats, pipette tips, gloves), place them in a separate, clearly labeled container for "Contaminated Solid Waste."

  • If the compound is in a solution, it must be collected in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless compatible.

Step 2: Rinsing of Empty Containers

  • Any "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) before being discarded as non-hazardous waste.[5]

  • The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[5]

  • After triple-rinsing, deface the original label on the container before disposal.[5]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2]

  • Ensure secondary containment, such as a tray or bin, is used to capture any potential leaks.[3]

  • Keep the waste container closed at all times except when adding waste.[1][5]

Step 4: Arranging for Disposal

  • Once the waste container is full, or if it has been in the SAA for close to one year, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[2]

  • Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[5]

  • The transportation of this waste off-site must be done under the UN number UN2811, designated for "Toxic solids, organic, n.o.s. (this compound)".[1]

Visualized Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Solid, Liquid, or Contaminated Debris) ppe->characterize solid_waste Solid Waste or Residue characterize->solid_waste Solid liquid_waste Liquid Waste (Solution) characterize->liquid_waste Liquid debris_waste Contaminated Debris (Gloves, Wipes, etc.) characterize->debris_waste Debris collect_solid Step 3a: Place in Labeled 'Toxic Solid Waste' Container solid_waste->collect_solid collect_liquid Step 3b: Place in Labeled 'Toxic Liquid Waste' Container liquid_waste->collect_liquid collect_debris Step 3c: Place in Labeled 'Contaminated Solid Waste' Container debris_waste->collect_debris store_saa Step 4: Store Sealed Container in Secondary Containment within Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_debris->store_saa check_full Is Container Full or Nearing Storage Time Limit? store_saa->check_full check_full->store_saa No request_pickup Step 5: Arrange for Waste Pickup by EHS / Licensed Contractor check_full->request_pickup Yes end End: Waste Removed for Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(2-Aminopyridyl)amide oxime

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(2-Aminopyridyl)amide oxime (CAS 468068-28-2). The following procedures are based on the compound's safety data sheet and established protocols for handling pyridine derivatives and amide oximes to ensure a safe laboratory environment.

Hazard Summary:

This compound is a synthetic intermediate for pharmaceutical synthesis.[1][2] According to its Safety Data Sheet (SDS), this compound is classified as hazardous.[3]

  • Toxicity: Toxic if swallowed.[3]

  • Eye Damage: Causes serious eye damage.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

The primary defense against exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to prevent splashes.[4][5]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[4][6][7] Inspect gloves for tears or punctures before each use.
Body Laboratory CoatA fully buttoned lab coat is required to protect against skin contact.[4][5]
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6][7] If a fume hood is not available, a suitable respirator may be necessary.

Operational Plan: Handling this compound

Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[6]
  • Verify that an emergency eyewash station and safety shower are accessible.[7][8]
  • Don the appropriate PPE as detailed in the table above.
  • Gather all necessary materials, including non-sparking tools if applicable.[7]
  • Keep containers of the chemical tightly closed when not in use.[6][7]

2. Handling:

  • Conduct all weighing and transferring of this compound within the chemical fume hood.[4][6]
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
  • Wash hands and any exposed skin thoroughly after handling.[3][8]
  • Do not eat, drink, or smoke in the work area.[3][6][8]

3. Cleanup:

  • Decontaminate all glassware and surfaces that have come into contact with the chemical.
  • In the event of a small spill within the fume hood, use an inert absorbent material like sand or vermiculite for containment.[7]
  • Dispose of all waste in designated, properly labeled containers.[4]
  • Remove PPE in the correct order to avoid contamination and wash hands thoroughly.

Emergency Procedures

In the event of accidental exposure, take the following immediate actions:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[4]

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[4][5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: Ensure the hazardous waste container is clearly labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials such as strong oxidizers and acids.[5][9]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. Do not allow the chemical to enter sewers or waterways.[3]

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Verify Fume Hood & Safety Equipment B Don Appropriate PPE A->B C Gather Materials B->C D Weigh & Transfer Chemical C->D E Perform Experiment D->E F Decontaminate Surfaces & Glassware E->F G Segregate & Label Hazardous Waste F->G H Properly Remove PPE G->H I Wash Hands Thoroughly H->I end End I->end start Start start->A

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Aminopyridyl)amide oxime
Reactant of Route 2
5-(2-Aminopyridyl)amide oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.